molecular formula C28H52N8O12 B1192592 DOTA-PEG5-azide

DOTA-PEG5-azide

货号: B1192592
分子量: 692.8 g/mol
InChI 键: HCVDFVATJBFZPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DOTA-PEG5-azide is a PEG Linker

属性

分子式

C28H52N8O12

分子量

692.8 g/mol

IUPAC 名称

2-[4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C28H52N8O12/c29-32-31-2-12-45-14-16-47-18-20-48-19-17-46-15-13-44-11-1-30-25(37)21-33-3-5-34(22-26(38)39)7-9-36(24-28(42)43)10-8-35(6-4-33)23-27(40)41/h1-24H2,(H,30,37)(H,38,39)(H,40,41)(H,42,43)

InChI 键

HCVDFVATJBFZPK-UHFFFAOYSA-N

外观

Solid powder

纯度

>95% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DOTA-PEG5-azide

产品来源

United States

Foundational & Exploratory

DOTA-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the bifunctional chelator DOTA-PEG5-azide, detailing its chemical properties, experimental applications, and role in the development of targeted radiopharmaceuticals and imaging agents.

This compound is a heterobifunctional linker that integrates three key chemical moieties: a DOTA cage for the chelation of radiometals, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group for bioorthogonal conjugation.[1][2] This unique combination of features makes it a valuable tool in the development of targeted therapeutics and diagnostic agents, particularly in the field of nuclear medicine.[2][3] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component serves as a highly stable chelator for a variety of trivalent radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu).[1][4] The hydrophilic PEG5 spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate by increasing its apparent molecular size.[1][4] The azide functionality allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific bioorthogonal reaction.[1][5]

Core Properties and Specifications

The physicochemical properties of this compound are critical for its application in bioconjugation and radiolabeling. The following table summarizes key quantitative data for this reagent.

PropertyValueReference(s)
Molecular Formula C₂₈H₅₂N₈O₁₂[4][6]
Molecular Weight 692.8 g/mol [4][6]
Purity ≥95%[4][6]
Appearance White to off-white solid[6]
Storage Conditions -20°C, protected from light and moisture[1][6]

Experimental Applications and Protocols

This compound is primarily utilized in a two-stage process: first, bioconjugation to a targeting molecule, and second, radiolabeling with a suitable radionuclide. The following sections provide detailed, synthesized protocols for these key experimental procedures.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified targeting biomolecule, such as a peptide or a small molecule inhibitor.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or other suitable organic solvent

  • Size-exclusion chromatography (SEC) column for purification

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1-5 mM stock solution of the alkyne-modified biomolecule in a compatible buffer (e.g., PBS).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in a 1:1.5 to 1:3 molar ratio. The final concentration of the biomolecule should be in the range of 10-100 µM.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be monitored by LC-MS or other suitable analytical techniques.

  • Purification:

    • Purify the DOTA-PEG5-conjugate from unreacted reagents using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS or ammonium (B1175870) acetate (B1210297) buffer).

    • Analyze the fractions by UV-Vis spectroscopy and/or LC-MS to identify and pool the fractions containing the purified conjugate.

  • Characterization and Storage:

    • Confirm the identity and purity of the DOTA-PEG5-conjugate by LC-MS.

    • Store the purified conjugate at -20°C or -80°C.

Radiolabeling of DOTA-PEG5-Conjugated Biomolecules with Gallium-68

This protocol outlines the chelation of the positron-emitting radionuclide ⁶⁸Ga by the DOTA-PEG5-conjugated biomolecule for application in Positron Emission Tomography (PET).

Materials:

  • Purified DOTA-PEG5-conjugated biomolecule

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, metal-free water

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695)

  • Saline for injection

  • Radio-TLC or radio-HPLC for quality control

Protocol:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Radiolabeling Reaction:

    • In a sterile, metal-free reaction vial, add 10-50 µg of the DOTA-PEG5-conjugated biomolecule dissolved in sodium acetate buffer.

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial. The final pH of the reaction mixture should be between 3.5 and 4.5.

    • Incubate the reaction mixture at 95°C for 5-15 minutes.

  • Purification:

    • Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

    • Load the reaction mixture onto the C18 cartridge.

    • Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga.

    • Elute the radiolabeled conjugate with a small volume of ethanol.

    • Dilute the eluted product with saline for injection to a final ethanol concentration of less than 10%.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.

    • Measure the final activity of the product using a dose calibrator.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

experimental_workflow cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling cluster_application Preclinical Application biomolecule Alkyne-Modified Biomolecule reaction Click Reaction (CuAAC) biomolecule->reaction dota_peg_azide This compound dota_peg_azide->reaction cu_catalyst Cu(I) Catalyst (CuSO4 + NaAsc) cu_catalyst->reaction conjugate DOTA-PEG5-Conjugate reaction->conjugate Covalent Bond Formation conjugate_in DOTA-PEG5-Conjugate conjugate->conjugate_in radionuclide Radiometal (e.g., 68Ga) labeling_reaction Chelation radionuclide->labeling_reaction conjugate_in->labeling_reaction radiolabeled_probe Radiolabeled Probe labeling_reaction->radiolabeled_probe Stable Complex radiolabeled_probe_in Radiolabeled Probe radiolabeled_probe->radiolabeled_probe_in injection Systemic Administration (e.g., IV injection) radiolabeled_probe_in->injection animal_model Tumor-Bearing Animal Model injection->animal_model pet_imaging PET/CT Imaging animal_model->pet_imaging biodistribution Biodistribution Analysis animal_model->biodistribution click_chemistry_mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product azide DOTA-PEG5-N₃ (Azide) triazole Stable Triazole Linkage azide->triazole alkyne Biomolecule-C≡CH (Terminal Alkyne) alkyne->triazole cu_ii Cu(II)SO₄ cu_i Cu(I) cu_ii->cu_i ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu_ii Reduction cu_i->triazole Catalyzes product DOTA-PEG5-Biomolecule Conjugate triazole->product

References

DOTA-PEG5-azide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DOTA-PEG5-azide is a bifunctional linker that has garnered significant attention in the fields of radiopharmaceuticals, molecular imaging, and targeted drug delivery. This molecule incorporates three key functional components: a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, a five-unit polyethylene (B3416737) glycol (PEG5) spacer, and a terminal azide (B81097) group.[1][2] This unique combination of moieties provides a versatile platform for the development of complex bioconjugates.[2]

The DOTA component serves as a powerful chelating agent, capable of stably coordinating with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[3] The hydrophilic PEG5 spacer enhances the solubility and bioavailability of the resulting conjugates while providing a flexible linker between the chelator and a biomolecule.[3] The terminal azide group enables covalent attachment to alkyne- or strained cyclooctyne-modified biomolecules via highly efficient and specific "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4]

This technical guide provides an in-depth overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented in a clear and accessible format for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a well-defined chemical entity with specific physical and chemical properties that are crucial for its application in bioconjugation and radiochemistry.

Structure

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for designing and executing bioconjugation and radiolabeling experiments.

PropertyValueReference(s)
Molecular Formula C₂₈H₅₂N₈O₁₂[5][6]
Molecular Weight 692.77 g/mol [6]
Appearance White to off-white solid[1]
Purity ≥95%[5]
Solubility Soluble in water (up to 175 mg/mL, may require sonication), DMSO, and DMF.[1][3]
Storage Conditions Store at -20°C in a sealed container, protected from light and moisture. Stock solutions can be stored at -80°C for up to 6 months.[1][3]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is valuable for researchers interested in custom modifications or large-scale production. The synthesis typically involves the coupling of a protected DOTA derivative to an amino-PEG-azide linker, followed by deprotection. A representative synthetic scheme is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start Materials: - Tri-t-butyl DOTA-mono-NHS ester - Amino-PEG5-azide step1 Step 1: Coupling Reaction - Dissolve reactants in anhydrous DMF. - Add DIPEA as a base. - Stir at room temperature overnight. start->step1 Reagents step2 Step 2: Purification of Protected Intermediate - Remove solvent under reduced pressure. - Purify by flash chromatography (e.g., silica (B1680970) gel, DCM/MeOH gradient). step1->step2 Crude Product step3 Step 3: Deprotection - Dissolve purified intermediate in a mixture of TFA and DCM. - Stir at room temperature for 2-4 hours. step2->step3 Protected Intermediate step4 Step 4: Final Purification - Remove solvent and TFA by co-evaporation with DCM. - Purify by preparative reverse-phase HPLC. step3->step4 Crude Product end Final Product: This compound step4->end Purified Product CuAAC_Workflow cluster_cuaac CuAAC Experimental Workflow start Start Materials: - Alkyne-modified biomolecule - this compound step1 Step 1: Reaction Setup - Combine reactants in buffer. - Add CuSO₄ and ligand. start->step1 step2 Step 2: Reaction Initiation - Add sodium ascorbate. step1->step2 step3 Step 3: Incubation - Room temperature for 1-4 hours. step2->step3 step4 Step 4: Purification - Size-exclusion chromatography or HPLC. step3->step4 end Final Product: DOTA-PEG5-conjugate step4->end SPAAC_Workflow cluster_spaac SPAAC Experimental Workflow start Start Materials: - DBCO-modified biomolecule - this compound step1 Step 1: Reaction Setup - Combine reactants in buffer. start->step1 step2 Step 2: Incubation - Room temperature for 4-12 hours. step1->step2 step3 Step 3: Purification - Size-exclusion chromatography or HPLC. step2->step3 end Final Product: DOTA-PEG5-conjugate step3->end Ga68_Radiolabeling cluster_ga68 ⁶⁸Ga Radiolabeling Workflow start Start Materials: - DOTA-PEG5-conjugate - ⁶⁸GaCl₃ from generator step1 Step 1: Reaction Setup - Combine conjugate and ⁶⁸GaCl₃ in buffer (pH 3.5-4.5). start->step1 step2 Step 2: Incubation - Heat at 95°C for 5-15 minutes. step1->step2 step3 Step 3: Purification - Solid-phase extraction (C18 cartridge). step2->step3 step4 Step 4: Formulation & QC - Dilute with saline. - Determine radiochemical purity. step3->step4 end Final Product: ⁶⁸Ga-labeled conjugate step4->end

References

The Pivotal Role of DOTA in DOTA-PEG5-azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional chelator DOTA-PEG5-azide is a cornerstone in the development of advanced radiopharmaceuticals and molecular imaging agents. Its modular design, comprising a DOTA macrocycle, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, offers unparalleled versatility in conjugating radiometals to targeting biomolecules. At the heart of this powerful tool lies the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, whose primary and critical function is to form exceptionally stable and kinetically inert complexes with a wide array of trivalent metal ions. This technical guide delves into the core function of DOTA within the this compound construct, providing quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their drug development endeavors.

Core Function of the DOTA Moiety: A High-Affinity Cage for Radiometals

The principal role of DOTA in this compound is to act as a robust chelating agent for radiometals. Its macrocyclic structure, featuring four nitrogen atoms and four carboxylate groups, creates a pre-organized, cage-like cavity that tightly binds to trivalent metal ions. This strong chelation is fundamental to the utility of DOTA-based agents in nuclear medicine and molecular imaging for several key reasons:

  • High Thermodynamic Stability: DOTA forms complexes with radiometals that are thermodynamically highly stable. This is crucial to prevent the premature release of the potentially toxic free radiometal in vivo.[1][2][3]

  • Kinetic Inertness: Beyond thermodynamic stability, the complexes are also kinetically inert, meaning they dissociate very slowly under physiological conditions. This ensures that the radiometal remains securely sequestered within the DOTA cage as the radiopharmaceutical circulates throughout the body and accumulates at the target site.[1][3]

  • Versatility: DOTA is capable of chelating a broad spectrum of trivalent radiometals used for both diagnostic imaging (e.g., Gallium-68 for Positron Emission Tomography - PET) and therapeutic applications (e.g., Lutetium-177 for targeted radionuclide therapy).

The other components of this compound serve complementary functions. The PEG5 (pentaethylene glycol) spacer enhances the solubility and bioavailability of the final conjugate, while the terminal azide group provides a reactive handle for covalent attachment to a targeting molecule (e.g., a peptide, antibody, or small molecule) via the highly efficient and bioorthogonal "click chemistry".

Quantitative Analysis of DOTA-Metal Complex Stability

The stability of the bond between DOTA and the radiometal is paramount for the safety and efficacy of the resulting radiopharmaceutical. This stability is quantified by the thermodynamic stability constant (log K) and the kinetic inertness (dissociation half-life).

Metal Ionlog K (DOTA)Dissociation Half-life (t1/2)Comments
Ga³⁺26.05~12.2 days (at pH 0)Extremely high kinetic inertness, suitable for PET imaging.
Lu³⁺>25Not specified, but known to be very highWidely used for targeted radionuclide therapy due to its stable complexation.
Y³⁺HighNot specified, but known to be very highUsed in radioimmunotherapy.
In³⁺HighNot specified, but known to be very highUsed for SPECT imaging.
Ac²²⁵High>90% intact after 8 daysPromising for targeted alpha therapy, though labeling may require heating.
Bi²¹³HighNot specifiedA daughter nuclide of Ac-225, its retention within the DOTA cage is critical for therapeutic efficacy.

Table 1: Thermodynamic Stability and Kinetic Inertness of DOTA-Metal Complexes. This table summarizes the stability constants and dissociation half-lives for DOTA complexes with various medically relevant radiometals. Higher log K values indicate greater thermodynamic stability, while longer dissociation half-lives signify higher kinetic inertness.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound: radiolabeling with Gallium-68 and bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Radiolabeling of a DOTA-Peptide with Gallium-68

This protocol outlines the steps for radiolabeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga), a common procedure for preparing PET imaging agents.

Materials:

  • DOTA-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile, metal-free water

  • Heating block

  • Radio-TLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a solution of ⁶⁸GaCl₃.

  • Preparation of the Reaction Mixture: In a sterile, metal-free vial, combine the DOTA-conjugated peptide (typically 10-50 µg) dissolved in sterile water with the sodium acetate buffer.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the peptide solution. The final pH of the reaction mixture should be between 3.5 and 4.5.

  • Incubation: Heat the reaction mixture at 95°C for 5-15 minutes.

  • Quality Control: After cooling to room temperature, determine the radiochemical purity of the [⁶⁸Ga]Ga-DOTA-peptide using radio-TLC. A purity of >95% is typically required for clinical use.

Bioconjugation of this compound to an Alkyne-Modified Peptide via CuAAC

This protocol describes the conjugation of this compound to a peptide that has been functionalized with a terminal alkyne group.

Materials:

  • This compound

  • Alkyne-modified peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in sterile water or DMSO.

    • Dissolve the alkyne-modified peptide in PBS.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in sterile water.

  • Reaction Setup: In a microcentrifuge tube, add the alkyne-modified peptide solution.

  • Addition of Reagents:

    • Add the this compound solution (typically a 1.5 to 5-fold molar excess over the peptide).

    • Add the THPTA solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the resulting DOTA-PEG5-peptide conjugate from unreacted starting materials and copper catalyst using a size-exclusion chromatography column.

  • Characterization: Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry and HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows described in this guide.

Radiolabeling_Workflow cluster_preparation Preparation cluster_reaction Radiolabeling cluster_analysis Quality Control DOTA-Peptide DOTA-Peptide Reaction_Vial Reaction Mixture DOTA-Peptide->Reaction_Vial 68GaCl3 68GaCl3 (from generator) 68GaCl3->Reaction_Vial Buffer Acetate Buffer (pH 4.5) Buffer->Reaction_Vial Heating 95°C 5-15 min Reaction_Vial->Heating Radiolabeled_Peptide [68Ga]Ga-DOTA-Peptide Heating->Radiolabeled_Peptide Radio_TLC Radio-TLC (>95% Purity) Radiolabeled_Peptide->Radio_TLC

Caption: Workflow for the radiolabeling of a DOTA-conjugated peptide with Gallium-68.

Bioconjugation_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System DOTA_PEG_Azide This compound Reaction CuAAC 'Click' Reaction (Room Temperature) DOTA_PEG_Azide->Reaction Alkyne_Peptide Alkyne-modified Peptide Alkyne_Peptide->Reaction CuSO4 CuSO4 CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction THPTA THPTA THPTA->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Final_Product DOTA-PEG5-Peptide Conjugate Purification->Final_Product PET_Imaging_Workflow Radiopharmaceutical [68Ga]Ga-DOTA-Targeting Peptide Administration Intravenous Administration Radiopharmaceutical->Administration Biodistribution Biodistribution and Target Accumulation Administration->Biodistribution PET_Scan PET/CT Imaging Biodistribution->PET_Scan Image_Analysis Image Reconstruction and Analysis PET_Scan->Image_Analysis

References

The Pivotal Role of PEG5 Spacers in Bifunctional Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, bifunctional linkers are the architectural linchpins that connect targeting moieties to their potent payloads, giving rise to revolutionary drug classes such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of the spacer within these linkers is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. Among the various spacer options, polyethylene (B3416737) glycol (PEG) has emerged as a versatile and highly advantageous component. This in-depth technical guide focuses on the specific role and properties of a five-unit PEG spacer (PEG5), providing a comprehensive overview of its impact on the performance of bifunctional molecules.

Core Properties and Advantages of PEG5 Spacers

Polyethylene glycol is a hydrophilic, flexible, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[1][2] A discrete PEG5 linker, with its defined length of five ethylene glycol units, offers a precise and reproducible tool for drug development.[3] The incorporation of a PEG5 spacer into a bifunctional linker imparts several key advantages:

  • Enhanced Hydrophilicity: Many potent small molecule drugs and protein ligands are hydrophobic, leading to challenges with aggregation and poor solubility in aqueous environments.[4][5] The hydrophilic nature of the PEG5 spacer improves the overall solubility of the bifunctional molecule, which is crucial for formulation and in vivo delivery.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The hydrodynamic radius of a molecule is increased by the PEG chain, which can reduce renal clearance and extend its circulation half-life.

  • Reduced Immunogenicity: The flexible PEG5 chain can create a "stealth" effect, shielding the linker and payload from the immune system and potentially reducing the immunogenicity of the conjugate.

  • Optimized Spatial Orientation: The defined length and flexibility of the PEG5 spacer provide precise control over the distance between the two functional ends of the linker. This is critical for enabling optimal interaction between the targeting moiety and its target, as well as between the payload and its site of action. In PROTACs, for instance, the linker length is paramount for the successful formation of a stable ternary complex between the target protein and the E3 ligase.

Data Presentation: Quantitative Impact of PEG Linker Length

The length of the PEG spacer has a profound impact on the performance of bifunctional molecules. The following tables summarize quantitative data from various studies, providing a comparative look at how different PEG lengths influence key parameters in ADCs and PROTACs.

Table 1: Impact of PEG Linker Length on ADC Performance

ParameterPEG LengthObservationReference(s)
In Vitro Cytotoxicity (IC50) Shorter (e.g., PEG2, PEG4)Often exhibits high potency (low nM range).
Longer (e.g., PEG8 and longer)May show a decrease in potency (higher IC50).
Pharmacokinetics (Clearance) No PEG~15 mL/day/kg
PEG2~10 mL/day/kg
PEG4~7 mL/day/kg
PEG8~5 mL/day/kg
PEG12~5 mL/day/kg
PEG24~5 mL/day/kg
Binding Affinity (SPR) PEG4 vs. PEG8No significant change in antigen affinity was observed for some conjugates.

Table 2: Impact of PEG Linker Length on PROTAC Performance

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
Tank-binding kinase 1 (TBK1) Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Estrogen Receptor α (ERα) PEG12Effective-
PEG16More Potent-
Androgen Receptor (AR) Flexible (PEG)-Exhibited degradation-
Rigid (Disubstituted phenyl)-No activity-
CRBN AlkylNine-atom alkyl chainConcentration-dependent decrease-
PEGThree PEG unitsWeak degradation-

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of bifunctional linkers and their conjugates.

Synthesis of a Heterobifunctional NHS-PEG5-Maleimide Linker

This protocol describes a general, multi-step synthesis of a heterobifunctional NHS-PEG5-maleimide linker, a versatile tool for conjugating amine-containing molecules to thiol-containing molecules.

Materials:

  • Pentaethylene glycol

  • Sodium hydride (NaH)

  • Propargyl bromide

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (B81097) (NaN3)

  • Triphenylphosphine (PPh3)

  • Maleic anhydride (B1165640)

  • Acetic anhydride

  • Sodium acetate (B1210297)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous solvents (THF, DCM, DMF)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Monopropargylation of Pentaethylene Glycol:

    • Dissolve pentaethylene glycol in anhydrous THF and cool to 0 °C.

    • Add NaH portion-wise and stir for 30 minutes.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.

  • Mesylation of Alkyne-PEG5-OH:

    • Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

    • Add MsCl dropwise and stir for 2 hours at room temperature.

    • Wash the reaction mixture with dilute HCl and brine, dry the organic layer, and concentrate to obtain alkyne-PEG5-OMs.

  • Azidation of Alkyne-PEG5-OMs:

    • Dissolve alkyne-PEG5-OMs in DMF and add sodium azide.

    • Heat the reaction mixture and monitor by TLC until completion.

    • Work up the reaction to obtain alkyne-PEG5-N3.

  • Reduction of Azide to Amine:

    • Dissolve alkyne-PEG5-N3 in a suitable solvent and add triphenylphosphine.

    • Add water and stir to facilitate the Staudinger reaction.

    • Purify the product to obtain alkyne-PEG5-NH2.

  • Maleimide (B117702) Functionalization:

    • Dissolve alkyne-PEG5-NH2 in a suitable solvent and add maleic anhydride.

    • Heat the mixture with acetic anhydride and sodium acetate to form the maleimide ring.

    • Purify the product to obtain alkyne-PEG5-maleimide.

  • Click Reaction with Azido-Acid:

    • Perform a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) between the alkyne-PEG5-maleimide and an azido-functionalized carboxylic acid to introduce the acid functionality.

  • NHS Ester Formation:

    • Dissolve the resulting carboxylic acid-PEG5-maleimide in a suitable solvent and add N-hydroxysuccinimide and a coupling agent like DCC.

    • Stir the reaction at room temperature to form the NHS ester.

    • Purify the final product, NHS-PEG5-maleimide.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for electrophoresis.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting and Detection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

In Vitro Cytotoxicity Assay for ADCs

This protocol describes how to assess the cytotoxic effect of an ADC on cancer cells.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative, optional)

  • ADC

  • Control antibody

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the control antibody in cell culture medium.

    • Treat the cells with the different concentrations of the ADC and controls. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for a period sufficient to observe a cytotoxic effect (e.g., 72-120 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value (concentration for 50% inhibition of cell growth).

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and experimental designs.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Target Binder-PEG5-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Recruited E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation Degrades

Caption: General mechanism of action for a PROTAC utilizing a PEG5 linker.

ADC Mechanism of Action in HER2-Positive Breast Cancer

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeting ADC (Antibody-PEG5-Payload) HER2 HER2 Receptor ADC->HER2 Binds Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload (Cytotoxic Drug) Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage & Microtubule Disruption Payload->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Mechanism of a HER2-targeting ADC with a PEG5 linker in breast cancer.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow start Start cell_culture Cell Culture (Target Protein Expressing) start->cell_culture protac_treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot immunodetection Immunodetection (Primary & Secondary Antibodies) western_blot->immunodetection data_analysis Data Analysis (Densitometry, DC50, Dmax) immunodetection->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation.

Conclusion

The PEG5 spacer represents a critical and versatile component in the design of advanced bifunctional therapeutics. Its inherent properties of hydrophilicity, biocompatibility, and defined length contribute significantly to improving the solubility, pharmacokinetic profile, and overall efficacy of ADCs and PROTACs. The quantitative data presented underscore the importance of optimizing the PEG linker length for each specific application, as it represents a key determinant of biological activity. The detailed experimental protocols provided in this guide offer a foundation for the synthesis and evaluation of bifunctional molecules incorporating PEG5 spacers, empowering researchers to rationally design and develop the next generation of targeted therapies.

References

The Core of Click Chemistry: An In-depth Technical Guide to Azide Group Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry," a term coined by K. B. Sharpless in 2001, has revolutionized the landscape of chemical synthesis, particularly in the life sciences and drug development.[1] These reactions are characterized by their high yields, stereospecificity, and the formation of only inoffensive byproducts, making them ideal for creating complex molecular architectures in a reliable and efficient manner.[1][2] At the heart of the most prominent click reactions lies the azide (B81097) functional group, a highly energetic and versatile moiety that enables the rapid and selective formation of stable triazole linkages.

This technical guide provides a comprehensive overview of the azide group's reactivity in the two cornerstone click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for reaction optimization, and a deep dive into the underlying mechanisms.

The Azide Functional Group: A Primer on Reactivity and Safety

The azide group (-N₃) is a linear, 1,3-dipole that is relatively unreactive towards a vast majority of biological molecules, rendering it bioorthogonal.[3] This lack of cross-reactivity is a key feature that allows for its use in complex biological environments. However, the high nitrogen content of azides makes them energetic compounds.

Safety Considerations:

Organic azides, particularly those with a low carbon-to-nitrogen ratio, can be explosive and sensitive to heat, shock, and light.[4] It is crucial to handle them with appropriate safety precautions:

  • C/N Ratio: The ratio of carbon atoms to nitrogen atoms should be greater than 3 to ensure stability for isolation and storage.

  • Handling: Use non-metal spatulas and avoid ground glass joints.

  • Solvents: Avoid halogenated solvents like dichloromethane (B109758) and chloroform, which can form dangerously explosive diazidomethane and triazidomethane, respectively.

  • Storage: Store organic azides at low temperatures and protected from light.

  • Quenching: When working up reactions containing excess sodium azide, avoid acidic conditions which can generate the highly toxic and explosive hydrazoic acid (HN₃).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the reaction of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.

Mechanism of CuAAC

The widely accepted mechanism for CuAAC involves a dinuclear copper intermediate, which accounts for the second-order dependence on the copper concentration observed in kinetic studies.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu(I) Cu(I) Catalyst Cu_Acetylide Dinuclear Copper Acetylide Cu(I)->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH Azide R₂-N₃ Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Quantitative Data for CuAAC Reactions

The rate of CuAAC reactions is influenced by the copper source, the ligand used to stabilize the Cu(I) oxidation state, and the solvent.

Copper SourceLigandSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
CuSO₄/Na-AscorbateTHPTAWater~10 - 100
CuSO₄/Na-AscorbateTBTAt-BuOH/H₂O (1:1)~10 - 100
CuBr(PPh₃)₃NoneDMFNot specified, but effective at 0.5 mol%
CuINoneVariousNot specified, but widely used
[Cu(CH₃CN)₄]PF₆Tris(pyridylmethyl)amine20% H₂O, 10% DMSO, 70% organicVaries with ligand:Cu ratio and solvent
Experimental Protocols for CuAAC

This protocol describes the synthesis of benzyl (B1604629) azide from benzyl bromide via an Sₙ2 reaction.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in DMSO.

  • To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Slowly add water to quench the reaction (Note: this may be exothermic).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield benzyl azide as a colorless oil.

This protocol is adapted for labeling an alkyne-modified protein with an azide-functionalized probe.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized probe (e.g., a fluorescent dye)

  • Stock solutions: 100 mM CuSO₄, 200 mM THPTA, 100 mM Sodium Ascorbate (B8700270) (freshly prepared)

  • DMSO (for dissolving hydrophobic probes)

Procedure:

  • Preparation of Stock Solutions: Prepare the stock solutions of CuSO₄, THPTA, and sodium ascorbate in water. Dissolve the azide-labeled probe in DMSO or an appropriate buffer.

  • Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-THPTA complex.

  • Reaction Setup: In a reaction tube, combine the alkyne-modified protein solution with the azide-modified probe (typically a 4 to 10-fold molar excess of the probe).

  • Initiation: Add the Cu(I)/THPTA complex to the reaction mixture (final concentration of ~25 equivalents relative to the azide). Initiate the reaction by adding the sodium ascorbate solution (final concentration of ~40 equivalents relative to the azide).

  • Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protecting from light if using a fluorescent probe.

  • Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, copper-free click chemistry reaction that is ideal for applications in living systems where the cytotoxicity of copper is a concern. The reaction is driven by the high ring strain of a cyclooctyne (B158145), which reacts rapidly with an azide without the need for a catalyst.

Mechanism of SPAAC

The mechanism of SPAAC is a concerted [3+2] Huisgen cycloaddition. The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed at physiological temperatures.

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide R-N₃ Azide->Transition_State Product Triazole Product Transition_State->Product

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. More strained cyclooctynes exhibit faster reaction rates.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
DibenzocyclooctyneDBCO (or ADIBO)~0.3 - 1.0
BicyclononyneBCN~0.14
Dibenzoannulated cyclooctyneDIBO~0.17
AzabenzocyclooctyneADIBO~0.90 (with primary azide)
2-azido-2-methylpropanol with BCN-0.012 M⁻¹s⁻¹
2-azido-2-methylpropanol with ADIBO-4.7 x 10⁻⁶ M⁻¹s⁻¹
[9+1]CPP-2.2 x 10⁻³ M⁻¹s⁻¹
[11+1]CPP-4.5 x 10⁻⁴ M⁻¹s⁻¹

Note: Reaction rates can be influenced by the specific azide and solvent used.

Experimental Protocols for SPAAC

This protocol describes a general procedure for a SPAAC reaction between a cyclooctyne and an azide.

Materials:

  • Cyclooctyne derivative (e.g., BCN or DBCO)

  • Azide derivative

  • Suitable solvent (e.g., acetonitrile, DMSO, or a mixture with water)

Procedure:

  • In a reaction vessel, dissolve the cyclooctyne (1.0 equivalent) and the azide (1.1 equivalents) in the chosen solvent.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reaction times can vary from minutes to several hours depending on the reactants and their concentrations.

  • Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).

This protocol outlines the metabolic labeling of cell-surface glycans with an azido (B1232118) sugar followed by SPAAC with a DBCO-functionalized fluorophore.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • Azido sugar (e.g., Ac₄ManNAz)

  • DBCO-functionalized fluorophore

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

    • Replace the medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Analysis:

    • Wash the cells three times with PBS.

    • Analyze the labeled cells by fluorescence microscopy or flow cytometry.

Application of Azide-Based Click Chemistry in Drug Development

The robustness and bioorthogonality of azide-alkyne cycloadditions have made them invaluable tools in various stages of drug development.

Drug_Development_Workflow cluster_applications Applications Lead_Generation Lead Generation & Library Synthesis Bioconjugation Bioconjugation Lead_Generation->Bioconjugation Linker Chemistry Drug_Delivery Drug Delivery Systems Bioconjugation->Drug_Delivery Functionalization of Carriers Target_Identification Target Identification & Validation Bioconjugation->Target_Identification Probe Synthesis ADCs Antibody-Drug Conjugates (ADCs) Bioconjugation->ADCs PROTACs PROTACs Bioconjugation->PROTACs Nanoparticles Targeted Nanoparticles Drug_Delivery->Nanoparticles Hydrogels Hydrogel Drug Depots Drug_Delivery->Hydrogels Activity_Probes Activity-Based Probes Target_Identification->Activity_Probes

Caption: Application of azide-based click chemistry in the drug development pipeline.

  • Lead Generation and Optimization: Click chemistry facilitates the rapid synthesis of large libraries of diverse compounds for high-throughput screening. The modular nature of the reaction allows for the easy modification of lead compounds to improve their pharmacological properties.

  • Bioconjugation: Click chemistry is widely used for the site-specific attachment of drugs to biomolecules, such as antibodies to create Antibody-Drug Conjugates (ADCs). This precise control over conjugation enhances the therapeutic index of the drug.

  • Drug Delivery: The surfaces of drug delivery vehicles like nanoparticles and liposomes can be functionalized with targeting ligands using click chemistry, enabling targeted drug delivery to specific cells or tissues.

  • Target Identification and Validation: Azide-alkyne click chemistry is instrumental in the synthesis of chemical probes for activity-based protein profiling and target identification.

Purification and Monitoring of Click Chemistry Reactions

Purification of Triazole Products

The purification strategy for triazole products depends on the nature of the product and the reaction performed.

  • For Small Molecules (CuAAC):

    • Aqueous Wash with a Chelating Agent: Washing the organic reaction mixture with an aqueous solution of EDTA can effectively remove the copper catalyst.

    • Column Chromatography: This is the most common method for purifying small organic molecules.

  • For Bioconjugates:

    • Size-Exclusion Chromatography (SEC): Ideal for separating the labeled protein from small molecule reagents.

    • Dialysis: Can also be used to remove small molecule impurities.

Monitoring Reaction Progress
  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the consumption of starting materials and the formation of the product for small molecule reactions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the masses of reactants and products, allowing for precise tracking of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of the characteristic triazole proton signal (typically around 7.5-8.5 ppm in ¹H NMR) can be used to monitor the reaction.

Conclusion

The azide group's unique reactivity in CuAAC and SPAAC has cemented click chemistry as an indispensable tool in modern chemical and biological sciences. Its ability to form stable linkages with high efficiency and selectivity, even in complex environments, has profound implications for drug discovery and development. By understanding the core principles, quantitative aspects, and experimental nuances of azide-alkyne cycloadditions, researchers can harness the full potential of this powerful chemical ligation strategy to advance their scientific endeavors. This guide serves as a foundational resource to empower scientists in the effective application of azide-based click chemistry.

References

A Technical Guide to DOTA-PEG5-azide: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DOTA-PEG5-azide is a bifunctional linker molecule increasingly utilized in the fields of medical imaging, radioimmunotherapy, and targeted drug delivery. This guide provides an in-depth overview of its chemical properties and common experimental applications, tailored for researchers and professionals in drug development.

Core Molecular Data

This compound combines three key functional components: a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This combination allows for the stable chelation of radiometals, enhanced solubility and pharmacokinetic properties due to the PEG linker, and versatile conjugation to biomolecules via "click chemistry."

PropertyValueSource(s)
Chemical Formula C₂₈H₅₂N₈O₁₂[1][2][3]
Molecular Weight Approximately 692.8 g/mol [3][4][5]
Exact Mass 692.3705 u[1]
Appearance Solid powder[1]
Purity Typically ≥95%[4][6]
Solubility Soluble in DMSO[1]
Storage Long-term at -20°C, protected from light and moisture.[1][4]

Key Functional Moieties and Their Roles

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator forms highly stable complexes with a variety of trivalent metal ions.[1][3][4] This property is crucial for applications in nuclear medicine, where it is used to carry radiometals such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy.[2][7][8]

  • PEG5 (Pentaethylene Glycol): The five-unit polyethylene glycol spacer is a hydrophilic chain that serves multiple purposes.[1] It enhances the aqueous solubility of the entire conjugate, which is often a challenge when working with complex biomolecules.[3][4] Furthermore, the PEG linker can improve the in vivo pharmacokinetics of the final product by increasing its hydrodynamic radius and reducing renal clearance.

  • Azide (-N₃): The terminal azide group is a key component for modern bioconjugation techniques.[1][4] It readily participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10] This allows for the covalent attachment of the DOTA-PEG5 moiety to a wide range of biomolecules, such as peptides, antibodies, or nanoparticles that have been functionalized with a corresponding alkyne group.[1][9]

Experimental Protocols and Methodologies

The use of this compound typically involves a two-stage process: bioconjugation followed by radiolabeling.

Bioconjugation via Click Chemistry

This stage involves the attachment of this compound to a target biomolecule (e.g., an antibody or peptide) that has been pre-functionalized with an alkyne group.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Preparation of Reactants:

    • Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

    • Prepare stock solutions of a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA may also be used to improve reaction efficiency and reduce copper-mediated damage to the biomolecule.

  • Reaction Execution:

    • To the biomolecule solution, add the this compound solution.

    • Add the reducing agent, followed by the copper(I) source.

    • The reaction is typically incubated at room temperature for 1-4 hours.

  • Purification:

    • The resulting DOTA-conjugated biomolecule is purified from excess reagents and byproducts using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC) or dialysis.

Radiolabeling of the DOTA-Conjugate

Once the DOTA-moiety is attached to the biomolecule, it can be labeled with a radioisotope. The following is a general protocol for labeling with Gallium-68.

General Protocol for ⁶⁸Ga Labeling:

  • Elution of ⁶⁸Ga:

    • Gallium-68 is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator by elution with dilute hydrochloric acid.

  • Buffering and Chelation:

    • The acidic ⁶⁸Ga eluate is added to a solution of the DOTA-conjugated biomolecule in a suitable buffer, typically sodium acetate, to achieve an optimal pH for labeling (around 3.5-4.5).[2][11]

    • The reaction mixture is heated, often at 95°C, for 5-15 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA cage.[11]

  • Quality Control and Purification:

    • The radiolabeling efficiency is assessed using techniques like instant thin-layer chromatography (iTLC) or radio-HPLC.

    • If necessary, the final radiolabeled product is purified, often using a C18 cartridge to remove any unchelated ⁶⁸Ga.

Visualized Workflows

The following diagrams illustrate the key processes involving this compound.

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) cluster_product Product Target Alkyne-Modified Biomolecule Reaction Reaction (+ Cu(I), Ascorbate) Target->Reaction Linker This compound Linker->Reaction Conjugate DOTA-Biomolecule Conjugate Reaction->Conjugate

Bioconjugation of a target molecule with this compound.

Radiolabeling_Workflow cluster_inputs Inputs cluster_process Chelation Process cluster_output Final Product Conjugate DOTA-Biomolecule Conjugate Chelation Chelation (pH 3.5-4.5, 95°C) Conjugate->Chelation Radioisotope Radiometal (e.g., ⁶⁸Ga³⁺) Radioisotope->Chelation Final_Product Radiolabeled Biomolecule Chelation->Final_Product

Radiolabeling workflow for a DOTA-conjugated biomolecule.

References

solubility and stability of DOTA-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of DOTA-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a bifunctional chelator widely used in the development of radiopharmaceuticals, imaging agents, and targeted drug delivery systems. The information presented herein is compiled from publicly available data on the compound and its constituent functional groups: the DOTA macrocycle, the polyethylene (B3416737) glycol (PEG) linker, and the terminal azide (B81097) group.

Core Properties of this compound

This compound is a versatile molecule that combines three key functionalities:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A robust macrocyclic chelator known for forming highly stable complexes with a variety of metal ions, particularly trivalent lanthanides like Gadolinium (Gd³⁺) and radioisotopes such as Gallium (⁶⁸Ga) and Lutetium (¹⁷⁷Lu).[1][2][3]

  • PEG5 (Pentaethylene Glycol): A hydrophilic spacer that enhances the aqueous solubility of the molecule, improves its pharmacokinetic profile, and reduces steric hindrance.[1][4][5]

  • Azide (-N₃): A functional group that enables covalent conjugation to other molecules via "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[6][7][8][9]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative and expected solubility profile can be derived from its structure and data on similar compounds. The presence of the hydrophilic PEG5 linker is intended to increase the water solubility of the overall molecule.[2][4][7][10]

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubilityRemarks
Aqueous Buffers (e.g., PBS) Moderately Soluble to SolubleThe PEG linker significantly contributes to aqueous solubility. For higher concentrations, the use of co-solvents may be necessary. It is recommended to filter aqueous solutions before use.[6]
Dimethyl Sulfoxide (DMSO) SolubleCommonly used as a solvent for creating stock solutions of this compound.[11]
N,N-Dimethylformamide (DMF) SolubleAnother common organic solvent for dissolving bifunctional linkers.
Ethanol (B145695) Moderately SolubleCan be used as a solvent or co-solvent.
Methanol Moderately SolubleSimilar to ethanol in its solvent properties for this type of molecule.

Stability Profile

The stability of this compound is a function of its three main components. It is generally a stable molecule under standard storage and handling conditions.

Chemical Stability

The stability of the azide group is a key consideration. Organic azides are energetic molecules, but their stability is greatly influenced by their molecular structure.[11]

  • Structural Stability: The stability of organic azides can be estimated by the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six." [11][12][13] this compound has a high ratio of carbon and oxygen atoms to nitrogen atoms, making it a relatively stable organic azide that can be handled safely with standard laboratory precautions.

  • pH Stability: The DOTA chelate, particularly when complexed with metal ions like Gd³⁺, is known to be highly stable over a wide pH range, typically from pH 6 to 10.[1][14] Dissociation of the metal ion can occur under strongly acidic conditions (pH < 4) over extended periods.[1][14] The PEG linker itself is generally stable across a broad pH range.

  • Compatibility: Organic azides are incompatible with certain reagents and conditions. It is crucial to avoid:

    • Strong acids, which can form highly toxic and explosive hydrazoic acid.[3][11]

    • Heavy metals and their salts (e.g., lead, copper), which can form shock-sensitive metal azides.[3][11]

    • Halogenated solvents like dichloromethane (B109758) and chloroform.[3][11]

    • Reducing agents such as TCEP (tris(2-carboxyethyl)phosphine), which can reduce the azide group. Dithiothreitol (DTT) is a more compatible reducing agent.

Thermal and Photostability
  • Thermal Stability: this compound should be stored at low temperatures to ensure long-term stability. While it is shipped at ambient temperature, suggesting short-term stability, prolonged exposure to heat should be avoided.[11] Organic azides can decompose upon heating.[11]

  • Photostability: Exposure to light should be minimized, as it can be a source of energy that may lead to the degradation of the azide group.[11]

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationale
Long-Term Storage -20°C in a dry, dark place.[11]To minimize thermal degradation and preserve the integrity of the azide and PEG components.
Short-Term Storage 0 - 4°C for days to weeks.[11]For immediate or frequent use.
Handling Use in a well-ventilated area. Avoid contact with incompatible materials (strong acids, heavy metals). Do not use metal spatulas.[3][11]To prevent the formation of hazardous byproducts and ensure user safety.
In Solution Store stock solutions in DMSO at -20°C. For aqueous solutions, prepare fresh or store for short periods at 4°C. Avoid repeated freeze-thaw cycles.[6]To maintain the stability of the compound in solution.

Experimental Protocols

The following are detailed methodologies for assessing the .

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[9][15]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker with temperature control

  • Microcentrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure that the solution is fully saturated.

  • Phase Separation:

    • After equilibration, let the vials stand to allow the undissolved solid to settle.

    • Carefully take an aliquot of the supernatant and transfer it to a microcentrifuge tube.

    • Centrifuge the aliquot at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any remaining suspended solids.

  • Quantification:

    • Carefully remove an aliquot of the clear supernatant for analysis.

    • Dilute the sample with an appropriate mobile phase or solvent mixture.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve prepared from known concentrations of the compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

G Workflow for Shake-Flask Solubility Assay cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess this compound to PBS in a vial B Incubate on orbital shaker (24h, 25°C, 150 rpm) A->B Saturate solution C Centrifuge supernatant (14,000 rpm, 15 min) B->C Separate solid and liquid D Quantify concentration of supernatant via HPLC C->D Analyze dissolved compound

Shake-Flask Solubility Assay Workflow
Protocol for Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, such as different pH values and temperatures.[7][16]

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • HPLC-grade water, acetonitrile (B52724), and other necessary solvents

  • Temperature-controlled incubators or water baths

  • HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 0.5 mg/mL).

  • Incubation under Stress Conditions:

    • Aliquot the solutions into separate vials for each time point and condition.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove a vial from each condition.

    • If necessary, quench any reaction (e.g., by neutralization or cooling) and dilute the sample for analysis.

  • HPLC Analysis:

    • Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the intact this compound from any potential degradation products.

    • A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile in water with an additive like formic acid or trifluoroacetic acid.

    • The DAD can be used to monitor for the appearance of new peaks and changes in the peak purity of the parent compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

G Workflow for HPLC-Based Stability Assay cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Sampling cluster_3 Analysis A Prepare solutions of this compound in different pH buffers B Incubate samples at various temperatures (4°C, 25°C, 40°C) A->B Expose to stress C Collect aliquots at defined time points (0, 24, 48h, etc.) B->C Monitor over time D Analyze by stability-indicating HPLC C->D Prepare for analysis E Quantify remaining parent compound and identify degradants D->E Determine degradation

HPLC-Based Stability Assay Workflow

Key Factors Influencing Stability

The stability of this compound is a multifactorial issue. The following diagram illustrates the primary factors that researchers and developers should consider.

Key Factors for this compound Stability

Conclusion

This compound is a well-designed bifunctional linker with favorable properties for bioconjugation and the development of targeted therapeutics and diagnostics. Its PEG linker confers good aqueous solubility, while the DOTA and azide moieties are robust under a range of conditions. However, optimal performance and safety require careful consideration of its stability profile, particularly concerning temperature, pH, and chemical compatibility. The experimental protocols provided in this guide offer a framework for researchers to thoroughly characterize the in their specific applications.

References

An In-depth Technical Guide to DOTA-PEG5-azide for Chelating Radiometals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DOTA-PEG5-azide, a bifunctional chelator increasingly utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. We will delve into its core components, experimental protocols for its use, and the expected performance based on data from closely related DOTA conjugates.

Introduction to this compound

This compound is a versatile molecule that integrates three key functionalities into a single platform:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A highly stable macrocyclic chelator renowned for its ability to form strong complexes with a variety of radiometals.[1][2] The DOTA cage effectively sequesters the radiometal ion, preventing its release in vivo, which is critical for minimizing off-target radiation effects and ensuring accurate imaging.[1]

  • PEG5 (Pentaethylene Glycol): A five-unit polyethylene (B3416737) glycol linker. The PEG moiety enhances the hydrophilicity and solubility of the molecule in aqueous solutions. In a biological context, PEGylation can improve the pharmacokinetic properties of the resulting radiopharmaceutical, often leading to a longer circulation half-life and reduced immunogenicity.

  • Azide (B81097) (-N3): A functional group that enables covalent attachment to biomolecules, such as peptides, antibodies, or small molecules, through "click chemistry." This allows for the specific targeting of diseased tissues.

The combination of these three components makes this compound a powerful tool for creating targeted radiopharmaceuticals.

Radiolabeling with this compound

The DOTA moiety can be radiolabeled with a range of diagnostic (e.g., Gallium-68 for PET) and therapeutic (e.g., Lutetium-177 for radiotherapy) radiometals. The general principle involves the incubation of the DOTA-functionalized molecule with the desired radiometal under controlled conditions of pH, temperature, and time.

Quantitative Data on Radiolabeling

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables summarize typical radiolabeling performance observed with other DOTA-conjugated molecules, which are expected to be comparable.

Table 1: Typical Radiolabeling Efficiency of DOTA-Conjugates with Gallium-68 (⁶⁸Ga)

Precursor AmountpHTemperature (°C)Incubation Time (min)Radiochemical Yield (%)Reference
10-20 nmol3.5 - 4.5955 - 15> 95
28 nmol3.5 - 4.0951593 ± 2
Not Specified4.09515> 95

Table 2: Typical Radiolabeling Efficiency of DOTA-Conjugates with Lutetium-177 (¹⁷⁷Lu)

Precursor AmountpHTemperature (°C)Incubation Time (min)Radiochemical Yield (%)Reference
10 µgNot Specified9030> 95
11-16 µg/GBqNot Specified90 - 9520 - 30> 90
13 ng/MBqNot SpecifiedNot SpecifiedNot Specified98.3 ± 0.6 (manual)
Experimental Protocol: Radiolabeling with Gallium-68

This protocol is a general guideline for the radiolabeling of a this compound conjugate with ⁶⁸Ga. Optimization may be required for specific conjugates.

Materials:

  • This compound conjugated biomolecule

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (0.25 M, pH 4.0-4.5)

  • Metal-free water

  • Heating block or water bath

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

  • In a sterile, metal-free reaction vial, add the desired amount of the this compound conjugate (typically 10-50 µg).

  • Add the sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Gently mix the solution and incubate at 95°C for 10-15 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Experimental Protocol: Radiolabeling with Lutetium-177

This protocol provides a general method for radiolabeling a this compound conjugate with ¹⁷⁷Lu.

Materials:

  • This compound conjugated biomolecule

  • ¹⁷⁷LuCl₃ solution

  • Ammonium acetate or sodium acetate buffer (0.1 M, pH 5.0-5.5)

  • Metal-free water

  • Heating block or water bath

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • In a sterile, metal-free reaction vial, dissolve the this compound conjugate in the acetate buffer.

  • Add the ¹⁷⁷LuCl₃ solution to the vial.

  • Gently mix the solution and incubate at 90-95°C for 15-30 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to assess radiochemical purity.

Conjugation of this compound to Biomolecules via Click Chemistry

The azide group on this compound allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne. This is achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), respectively.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

Diagram: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System DOTA_PEG5_Azide This compound Reaction_Mixture Reaction Mixture DOTA_PEG5_Azide->Reaction_Mixture Alkyne_Biomolecule Alkyne-modified Biomolecule Alkyne_Biomolecule->Reaction_Mixture CuSO4 CuSO₄ (Copper(II) Sulfate) CuSO4->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Mixture Ligand Ligand (optional) (e.g., THPTA) Ligand->Reaction_Mixture DOTA_Conjugate DOTA-PEG5-Biomolecule Conjugate Reaction_Mixture->DOTA_Conjugate Incubation SPAAC_Workflow cluster_reactants Reactants DOTA_PEG5_Azide This compound Reaction_Mixture Reaction Mixture DOTA_PEG5_Azide->Reaction_Mixture Strained_Alkyne_Biomolecule Strained Alkyne-modified Biomolecule (e.g., DBCO) Strained_Alkyne_Biomolecule->Reaction_Mixture DOTA_Conjugate DOTA-PEG5-Biomolecule Conjugate Reaction_Mixture->DOTA_Conjugate Incubation (Copper-free)

References

An In-depth Technical Guide to Bifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Crosslinkers

In the intricate world of cellular biology and therapeutic development, understanding the spatial arrangement and interaction of macromolecules is paramount. Bifunctional crosslinkers are powerful chemical tools that covalently connect two or more molecules, providing invaluable insights into protein-protein interactions, protein structure, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2][3] These reagents possess two reactive groups, capable of forming stable bonds with specific functional groups on proteins and other biomolecules.[2][3] The spacer arm, a structural element that connects the reactive groups, determines the distance between the linked molecules.

This technical guide provides a comprehensive overview of bifunctional crosslinkers, detailing their classification, chemical properties, and applications. It also includes detailed experimental protocols and workflows to aid researchers in their practical application.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are broadly categorized based on the nature of their reactive groups and other key features such as cleavability and photoreactivity.

Homobifunctional Crosslinkers

Homobifunctional crosslinkers possess two identical reactive groups and are typically used to link molecules with the same functional group, such as amine-to-amine or sulfhydryl-to-sulfhydryl connections. They are often employed in one-step reactions to polymerize monomers or to study the quaternary structure of proteins.

Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers have two different reactive groups, allowing for the conjugation of molecules with distinct functional groups (e.g., an amine-containing protein to a sulfhydryl-containing peptide). These are particularly useful in two-step sequential reactions, which minimize undesirable self-conjugation and polymerization.

Zero-Length Crosslinkers

Zero-length crosslinkers facilitate the formation of a direct covalent bond between two molecules without introducing any additional atoms. A prime example is 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (B86325) (EDC), which activates carboxyl groups to react with primary amines, forming an amide bond. These are ideal for studies where preserving the native distance between interacting residues is critical.

Cleavable vs. Non-Cleavable Crosslinkers

The choice between a cleavable and non-cleavable crosslinker depends on the downstream application.

  • Non-cleavable crosslinkers form stable, permanent bonds, which are advantageous for applications requiring long-term stability, such as in the development of robust antibody-drug conjugates.

  • Cleavable crosslinkers contain a spacer arm with a labile bond that can be broken under specific conditions, such as reduction, acid hydrolysis, or enzymatic cleavage. This feature is particularly valuable in crosslinking-mass spectrometry (XL-MS) as it simplifies data analysis by allowing for the separation of crosslinked peptides.

Photoreactive Crosslinkers

Photoreactive crosslinkers are chemically inert until activated by UV light. Upon photoactivation, they form highly reactive intermediates, such as nitrenes or carbenes, that can react non-specifically with nearby molecules. This property makes them ideal for capturing transient or weak interactions that might otherwise be difficult to detect. Common photoreactive groups include aryl azides and diazirines.

Quantitative Properties of Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker is dictated by its specific properties. The following tables summarize the quantitative data for a selection of commonly used bifunctional crosslinkers.

Homobifunctional Crosslinkers
Crosslinker Reactive Groups Spacer Arm Length (Å) Water Soluble? Cleavable?
BS3 (Bis(sulfosuccinimidyl) suberate)NHS ester (amine-reactive)11.4YesNo
DSS (Disuccinimidyl suberate)NHS ester (amine-reactive)11.4NoNo
DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate))NHS ester (amine-reactive)12.0YesYes (by reducing agents)
DSG (Disuccinimidyl glutarate)NHS ester (amine-reactive)7.7NoNo
BMOE (Bis(maleimido)ethane)Maleimide (sulfhydryl-reactive)8.0NoNo
DTME (Dithio-bis-maleimidoethane)Maleimide (sulfhydryl-reactive)13.1NoYes (by reducing agents)

Data compiled from multiple sources.

Heterobifunctional Crosslinkers
Crosslinker Reactive Group 1 Reactive Group 2 Spacer Arm Length (Å) Water Soluble?
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester (amine-reactive)Maleimide (sulfhydryl-reactive)8.3Yes
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester (amine-reactive)Maleimide (sulfhydryl-reactive)8.3No
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)NHS ester (amine-reactive)Pyridyldithiol (sulfhydryl-reactive)6.8No
Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)NHS ester (amine-reactive)Phenyl azide (B81097) (photoreactive)18.2Yes
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carbodiimide (carboxyl-reactive)(reacts with primary amine)0Yes

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional crosslinkers. Below are protocols for several common crosslinking procedures.

Protocol 1: Protein Crosslinking with BS3 (Homobifunctional)

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES).

  • BS3 (Bis(sulfosuccinimidyl) suberate).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Sample Preparation: Prepare the protein sample at the desired concentration in a compatible buffer.

  • BS3 Solution Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired working concentration (e.g., 50 mM).

  • Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve a final concentration of 0.5-5 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Two-Step Protein Crosslinking with Sulfo-SMCC (Heterobifunctional)

Materials:

  • Amine-containing protein (Protein 1).

  • Sulfhydryl-containing protein (Protein 2).

  • Sulfo-SMCC.

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

  • Desalting column.

Procedure:

  • Activate Protein 1:

    • Dissolve Protein 1 in the conjugation buffer.

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in water.

    • Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to Protein 1.

    • Incubate for 30-60 minutes at room temperature.

  • Remove Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.

  • Conjugate to Protein 2:

    • Add the sulfhydryl-containing Protein 2 to the maleimide-activated Protein 1.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a compound containing a free thiol, such as cysteine.

  • Analysis: The final conjugate can be purified and analyzed.

Protocol 3: Zero-Length Crosslinking with EDC/NHS

Materials:

  • Protein with carboxyl groups (Protein 1).

  • Protein with primary amine groups (Protein 2).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5).

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5).

  • 2-Mercaptoethanol (B42355) (for quenching EDC).

  • Hydroxylamine (B1172632) (for quenching NHS ester).

Procedure:

  • Activate Protein 1:

    • Dissolve Protein 1 in Activation Buffer.

    • Add EDC (e.g., to a final concentration of 2 mM) and NHS or Sulfo-NHS (e.g., to 5 mM).

    • Incubate for 15 minutes at room temperature.

  • Quench EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.

  • Buffer Exchange (Optional but Recommended): Remove excess reagents and byproducts using a desalting column equilibrated with Coupling Buffer.

  • Couple to Protein 2:

    • Add Protein 2 to the activated Protein 1.

    • Incubate for 2 hours at room temperature.

  • Quench NHS Ester Reaction: Add hydroxylamine to a final concentration of 10 mM.

  • Analysis: Purify and analyze the crosslinked product.

Protocol 4: Photo-Crosslinking In Vitro

Materials:

  • Bait and prey proteins.

  • Photoreactive crosslinker (e.g., a diazirine-based crosslinker).

  • Amine-free buffer (e.g., PBS).

  • UV lamp (320-370 nm).

Procedure:

  • Reaction Setup: Combine the bait and prey proteins in the buffer in a microcentrifuge tube.

  • Add Crosslinker: Add the photoreactive crosslinker stock solution (dissolved in DMSO or DMF) to the protein mixture to the desired final concentration (e.g., 0.5-2 mM).

  • Incubation: Incubate the mixture for 10-30 minutes at room temperature in the dark.

  • UV Irradiation: Place the open tube on ice and irradiate with the UV lamp for 5-15 minutes.

  • Analysis: The crosslinked complexes are now ready for analysis.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

Crosslinking Mass Spectrometry (XL-MS) Workflow

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis start Protein Complex crosslinking Crosslinking Reaction (e.g., with DSSO) start->crosslinking Add Crosslinker digestion Proteolytic Digestion (e.g., Trypsin) crosslinking->digestion enrichment Enrichment of Crosslinked Peptides digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms database_search Database Search (e.g., XlinkX) lc_ms->database_search identification Identification of Crosslinked Peptides database_search->identification modeling Structural Modeling identification->modeling

Caption: A general workflow for a crosslinking mass spectrometry (XL-MS) experiment.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_drug_prep Linker-Drug Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody (mAb) reduction Partial Reduction of Disulfide Bonds mAb->reduction reduced_mAb mAb with Free Thiols reduction->reduced_mAb conjugation Conjugation Reaction reduced_mAb->conjugation linker Heterobifunctional Linker (e.g., SMCC) linker_drug Linker-Drug Conjugate linker->linker_drug drug Cytotoxic Drug drug->linker_drug linker_drug->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification Purification adc->purification final_adc Purified ADC purification->final_adc

Caption: A typical workflow for the synthesis of an antibody-drug conjugate (ADC).

Studying Signaling Pathways with Crosslinkers

Bifunctional crosslinkers are instrumental in elucidating the transient interactions within signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK_Signaling_Pathway stimulus Extracellular Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor adaptor Adaptor Proteins (e.g., Grb2, Sos) receptor->adaptor ras Ras adaptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk mek->crosslinker transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors response Cellular Response (Proliferation, Differentiation) transcription_factors->response crosslinker->erk

Caption: Application of a crosslinker to study the interaction between MEK and ERK in the MAPK signaling pathway.

Bifunctional crosslinkers are also used to study the interaction between G-protein coupled receptors (GPCRs) and arrestins.

GPCR_Arrestin_Signaling ligand Ligand gpcr GPCR ligand->gpcr g_protein G Protein gpcr->g_protein Activation grk GRK gpcr->grk Activation p_gpcr Phosphorylated GPCR grk->p_gpcr Phosphorylation arrestin β-Arrestin p_gpcr->arrestin Binding p_gpcr->crosslinker internalization Internalization & Desensitization arrestin->internalization crosslinker->arrestin

Caption: Using a crosslinker to investigate the interaction between a phosphorylated GPCR and β-Arrestin.

Conclusion

Bifunctional crosslinkers are indispensable tools in modern biological research and drug development. Their versatility allows for the stabilization of protein complexes, the elucidation of protein-protein interaction networks, and the targeted delivery of therapeutic agents. A thorough understanding of their chemical properties and the appropriate experimental design is crucial for obtaining reliable and insightful data. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of these remarkable molecules.

References

DOTA-PEG5-azide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of DOTA-PEG5-azide. The content herein is intended to supplement, not replace, institutional safety protocols and professional judgment. Researchers, scientists, and drug development professionals should have a thorough understanding of the potential hazards and necessary precautions before working with this compound.

Introduction to this compound

This compound is a bifunctional linker widely employed in biomedical research and drug development. It incorporates three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for its high affinity and stable complexation with various metal ions, particularly trivalent metals like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), making it invaluable for radiopharmaceutical development.

  • PEG5 (Pentaethylene Glycol): A five-unit polyethylene (B3416737) glycol spacer that enhances solubility in aqueous solutions, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.

  • Azide (B81097) (-N₃): A functional group that enables covalent conjugation to molecules containing a terminal alkyne or a strained alkyne (e.g., DBCO, BCN) via "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). This reaction is highly specific and efficient, allowing for the precise attachment of the DOTA-PEG5 moiety to biomolecules such as peptides, antibodies, and nanoparticles.

The unique combination of these components makes this compound a versatile tool for applications including Positron Emission Tomography (PET) imaging, Single-Photon Emission Computed Tomography (SPECT) imaging, targeted radiotherapy, and the development of antibody-drug conjugates (ADCs).

Hazard Identification and Safety Precautions

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific target organ toxicity, single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life.
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.
Precautionary Measures

Adherence to the following precautionary statements is crucial for the safe handling of this compound:

TypePrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P264: Wash hands thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P271: Use only outdoors or in a well-ventilated area.
P273: Avoid release to the environment.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P362 + P364: Take off contaminated clothing and wash it before reuse.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P391: Collect spillage.
Storage Store in a well-ventilated place. Keep container tightly closed.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Toxicity Data

As of the latest search, specific quantitative toxicity data such as LD50 (median lethal dose) values for this compound are not publicly available. The GHS classification of "Acute Toxicity, Oral (Category 4)" is based on general data for similar chemical structures or as a precautionary classification from suppliers. Researchers should handle this compound with the care required for a substance that is harmful if ingested.

The azide moiety, in the form of sodium azide, is known to be highly toxic. The lethal dose of sodium azide in humans is estimated to be ≥700 mg, or approximately 10 mg/kg.[1] While the azide in this compound is covalently bound, it is prudent to handle the compound with care, considering the potential for in vivo metabolism or degradation.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Solvents: When preparing solutions, use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to prevent hydrolysis.

Storage
  • Temperature: Store in a tightly sealed container at -20°C for long-term storage.

  • Environment: Keep in a dry and dark place to protect from moisture and light.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound. These protocols are intended as a guide and may require optimization based on the specific biomolecule and experimental conditions.

Protocol for Antibody Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).

  • Prepare the Antibody:

    • Ensure the alkyne-modified antibody is at a suitable concentration in the reaction buffer.

  • Prepare the Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ solution and THPTA solution in a 1:5 molar ratio.

  • Conjugation Reaction:

    • To the alkyne-modified antibody solution, add the this compound stock solution. The molar ratio of this compound to the antibody should be optimized but a starting point of 10-20 fold molar excess is recommended.

    • Add the CuSO₄/THPTA premix to the antibody-azide mixture. A final copper concentration of 1-2 mM is a typical starting point.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the DOTA-PEG5-conjugated antibody from excess reagents using a suitable method such as size-exclusion chromatography (e.g., PD-10 desalting column).

  • Characterization:

    • Characterize the conjugate to determine the degree of labeling (DOL) using methods such as mass spectrometry or by measuring the absorbance if a chromophore is present.

Protocol for Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol describes the radiolabeling of a DOTA-PEG5-conjugated biomolecule with ⁶⁸Ga.

Materials:

  • DOTA-PEG5-conjugated biomolecule

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 4.0-4.5)

  • Metal-free water and reaction vials

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Preparation of the Reaction Mixture:

    • In a metal-free reaction vial, add the DOTA-PEG5-conjugated biomolecule (typically 10-50 µg) dissolved in sodium acetate buffer.

    • Add the ⁶⁸Ga eluate to the reaction vial. The final pH of the reaction mixture should be between 4.0 and 4.5.

  • Labeling Reaction:

    • Incubate the reaction mixture at 95°C for 5-15 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the ⁶⁸Ga-labeled conjugate using radio-TLC or radio-HPLC.

  • Purification (if necessary):

    • If the radiochemical purity is below the desired level (typically >95%), purify the product using a C18 cartridge to remove unchelated ⁶⁸Ga.

Visualizations

Experimental Workflows

Antibody_Conjugation_Workflow Workflow for Antibody Conjugation with this compound (CuAAC) cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis alkyne_ab Alkyne-Modified Antibody reaction_mixture Reaction Mixture: - Antibody - this compound - Catalyst Premix - Sodium Ascorbate alkyne_ab->reaction_mixture dota_peg_azide This compound (in DMSO) dota_peg_azide->reaction_mixture catalyst_premix CuSO4 + THPTA (Catalyst Premix) catalyst_premix->reaction_mixture na_ascorbate Sodium Ascorbate (Reducing Agent) na_ascorbate->reaction_mixture purification Size-Exclusion Chromatography reaction_mixture->purification Incubate 1-2h at RT characterization Characterization (e.g., Mass Spec) purification->characterization final_product DOTA-PEG5-Conjugated Antibody characterization->final_product

Caption: Workflow for Antibody Conjugation with this compound (CuAAC).

Radiolabeling_Workflow Workflow for Radiolabeling with Gallium-68 cluster_prep Preparation cluster_reaction Labeling Reaction cluster_qc Quality Control ga_generator 68Ge/68Ga Generator reaction_mixture Reaction Mixture: - 68Ga Eluate - DOTA-Conjugate - Acetate Buffer ga_generator->reaction_mixture Elute with 0.1M HCl dota_conjugate DOTA-PEG5-Conjugated Biomolecule dota_conjugate->reaction_mixture acetate_buffer Sodium Acetate Buffer (pH 4.0-4.5) acetate_buffer->reaction_mixture qc Radio-TLC / Radio-HPLC reaction_mixture->qc Incubate at 95°C for 5-15 min final_product 68Ga-Labeled Conjugate (>95% Purity) qc->final_product

Caption: Workflow for Radiolabeling with Gallium-68.

Logical Relationships

Safety_Handling_Logic Logical Relationships for Safe Handling of this compound cluster_hazards Potential Hazards cluster_controls Control Measures cluster_procedures Emergency Procedures substance This compound oral_toxicity Harmful if Swallowed substance->oral_toxicity skin_irritation Causes Skin Irritation substance->skin_irritation eye_irritation Causes Serious Eye Irritation substance->eye_irritation resp_irritation May Cause Respiratory Irritation substance->resp_irritation aq_toxicity Very Toxic to Aquatic Life substance->aq_toxicity work_practices Safe Work Practices (No eating/drinking, Hand washing) oral_toxicity->work_practices ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) skin_irritation->ppe eye_irritation->ppe engineering_controls Engineering Controls (Fume Hood) resp_irritation->engineering_controls disposal Proper Waste Disposal aq_toxicity->disposal spill_response Spill Response (Containment, Cleanup) engineering_controls->spill_response first_aid First Aid Measures (Rinse skin/eyes, Fresh air) ppe->first_aid work_practices->first_aid

Caption: Logical Relationships for Safe Handling of this compound.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal safety review or the judgment of a qualified professional. All laboratory personnel should be trained in the proper handling of hazardous chemicals and should consult their institution's safety guidelines and the manufacturer's Safety Data Sheet (SDS) before using this compound. The information provided here is based on publicly available data and may not be exhaustive.

References

Methodological & Application

DOTA-PEG5-azide Bioconjugation: Application Notes and Protocols for Targeted Radionuclide Therapy and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DOTA-PEG5-azide is a heterobifunctional linker that plays a crucial role in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. This molecule incorporates three key functional components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator with a high affinity for various trivalent radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.

  • PEG5 (Pentaethylene Glycol): A flexible, hydrophilic spacer that enhances the solubility and bioavailability of the resulting bioconjugate. The PEG linker can also reduce steric hindrance and improve the pharmacokinetic profile of the final product.

  • Azide (B81097) (-N₃): A highly reactive functional group that enables covalent conjugation to biomolecules via "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.

This document provides detailed protocols for the bioconjugation of this compound to alkyne-modified biomolecules, followed by subsequent radiolabeling procedures.

Bioconjugation of this compound via Click Chemistry

The azide group of this compound allows for its conjugation to biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) group through either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient but requires a copper(I) catalyst, which can be cytotoxic. Care must be taken to remove residual copper from the final product, especially for in vivo applications.

Materials:

  • Alkyne-modified biomolecule (e.g., antibody, peptide)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving reagents)

  • Size-Exclusion Chromatography (SEC) column for purification

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.

    • Prepare a 200 mM stock solution of THPTA ligand in ultrapure water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in ultrapure water.

    • Dissolve the alkyne-modified biomolecule in PBS at a suitable concentration (e.g., 1-5 mg/mL).

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Catalyst Complex Formation:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.

    • Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-modified biomolecule with the this compound solution. A molar excess of the this compound (typically 5-20 equivalents) is recommended.[1][2]

    • Add the pre-formed Cu(I)/THPTA complex to the biomolecule/azide mixture. A final copper concentration of 0.25 mM is a good starting point.[1]

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[1][2]

    • Incubate the reaction at room temperature for 1-4 hours, with gentle mixing and protected from light.

  • Purification:

    • Purify the DOTA-PEG5-conjugate from unreacted reagents and catalyst using a desalting or SEC column equilibrated with a suitable buffer (e.g., PBS).[3]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. This approach is ideal for applications where copper toxicity is a concern.[4][5]

Materials:

  • Cyclooctyne-modified biomolecule (e.g., antibody with DBCO)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving this compound)

  • Size-Exclusion Chromatography (SEC) column

Protocol:

  • Preparation of Solutions:

    • Dissolve the cyclooctyne-modified biomolecule in PBS to a concentration of 1-5 mg/mL.

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 3-10 fold molar excess of the this compound solution to the cyclooctyne-modified biomolecule.

    • Incubate the reaction at room temperature for 4-24 hours or at 4°C for 12-48 hours with gentle mixing. Reaction times may vary depending on the specific cyclooctyne used.

  • Purification:

    • Purify the DOTA-PEG5-conjugate using an SEC column to remove unreacted this compound.

Characterization of the DOTA-PEG5-Bioconjugate

After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, which allows for the calculation of the number of this compound molecules attached per biomolecule (e.g., Drug-to-Antibody Ratio, DAR).[6][7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) can be used to assess the purity of the conjugate and determine the DAR.[8] HIC is particularly useful for analyzing ADCs as it can separate species with different numbers of conjugated linkers.[8]

ParameterMethodTypical Values/Observations
Purity Size-Exclusion Chromatography (SEC)>95% monomeric conjugate
Drug-to-Antibody Ratio (DAR) Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC)Typically 2-4 for ADCs to maintain a balance between efficacy and pharmacokinetics.
Conjugation Efficiency Calculated from DAR and initial reactant ratiosVaries depending on reaction conditions, often >90% with optimized protocols.

Radiolabeling of DOTA-PEG5-Conjugated Biomolecules

The DOTA chelator on the purified bioconjugate can be radiolabeled with various radiometals for imaging or therapeutic purposes. Below are protocols for labeling with ⁶⁸Ga and ¹⁷⁷Lu.

Experimental Protocols

1. Radiolabeling with Gallium-68 (⁶⁸Ga) for PET Imaging

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • DOTA-PEG5-conjugated biomolecule

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Heating block

  • ITLC or radio-HPLC for quality control

Protocol:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Preparation:

    • In a reaction vial, add 25-35 nmol of the DOTA-PEG5-conjugated biomolecule.[9]

    • Add 0.35 mL of 1 M sodium acetate buffer to adjust the pH to 3.5-4.5.[9][10]

  • Radiolabeling:

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

    • Incubate the mixture at 85-95°C for 10-15 minutes.[9][10]

  • Quality Control:

    • Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. The RCP should typically be >95%.

ParameterValueReference
pH 3.5 - 4.5[9][10]
Temperature 85 - 95 °C[9][10]
Incubation Time 10 - 15 minutes[9][10]
Molar Ratio (Peptide:⁶⁸Ga) >10 µM peptide concentration[11]
Radiochemical Purity (RCP) >95%[10]

2. Radiolabeling with Lutetium-177 (¹⁷⁷Lu) for Targeted Radionuclide Therapy

Materials:

  • ¹⁷⁷LuCl₃ solution

  • DOTA-PEG5-conjugated biomolecule

  • Ammonium acetate or sodium acetate buffer (0.4 M, pH 4.5-5.0)

  • Heating block

  • ITLC or radio-HPLC for quality control

Protocol:

  • Reaction Preparation:

    • In a sterile, pyrogen-free reaction vial, dissolve the DOTA-PEG5-conjugated biomolecule in the acetate buffer. The amount of precursor can range from 10-20 µg/GBq of ¹⁷⁷Lu.[12]

    • Adjust the pH of the solution to 4.0-4.5.[13]

  • Radiolabeling:

    • Add the ¹⁷⁷LuCl₃ solution to the vial containing the conjugate.

    • Incubate the reaction mixture at 80-95°C for 20-30 minutes.[12][13]

  • Quality Control:

    • Assess the RCP by ITLC or radio-HPLC. The RCP should be >95%.

ParameterValueReference
pH 4.0 - 4.5[13]
Temperature 80 - 95 °C[12][13]
Incubation Time 20 - 30 minutes[12][13]
Precursor Amount 10 - 20 µg/GBq[12]
Radiochemical Purity (RCP) >95%[14]

Visualizations

Experimental Workflow for Developing a Targeted Radiopharmaceutical

G cluster_0 Biomolecule Modification cluster_1 Bioconjugation cluster_2 Purification & Characterization cluster_3 Radiolabeling & Final Product Targeting_Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) Modification Introduction of Alkyne/Cyclooctyne Group Targeting_Biomolecule->Modification Alkyne_Biomolecule Alkyne-Modified Biomolecule Modification->Alkyne_Biomolecule Click_Chemistry Click Chemistry (CuAAC or SPAAC) Alkyne_Biomolecule->Click_Chemistry DOTA_PEG5_Azide This compound DOTA_PEG5_Azide->Click_Chemistry DOTA_Conjugate DOTA-PEG5-Biomolecule Conjugate Click_Chemistry->DOTA_Conjugate Purification Purification (e.g., SEC) DOTA_Conjugate->Purification Characterization Characterization (MS, HPLC for DAR) Purification->Characterization Purified_Conjugate Purified & Characterized Conjugate Characterization->Purified_Conjugate Radiolabeling Radiolabeling with ⁶⁸Ga or ¹⁷⁷Lu Purified_Conjugate->Radiolabeling QC Quality Control (RCP >95%) Radiolabeling->QC Final_Product Targeted Radiopharmaceutical QC->Final_Product

Caption: Workflow for developing a targeted radiopharmaceutical.

Logical Relationship in Targeted Radionuclide Therapy

G ADC Radiolabeled Conjugate (Antibody-DOTA-PEG-Radionuclide) Tumor_Cell Tumor Cell (with Target Antigen) ADC->Tumor_Cell Systemic Circulation Binding Specific Binding (Antigen-Antibody) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Radionuclide_Decay Radionuclide Decay (β- or α-emission) Internalization->Radionuclide_Decay DNA_Damage DNA Damage & Cell Death Radionuclide_Decay->DNA_Damage

Caption: Mechanism of action for targeted radionuclide therapy.

References

Application Notes and Protocols for Radiolabeling Peptides with Gallium-68 via DOTA-PEG5-azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a two-stage process: first, the conjugation of a peptide of interest with a DOTA-PEG5-azide linker via click chemistry, and second, the subsequent radiolabeling of the DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga). This methodology is pivotal for the development of novel peptide-based radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

Introduction

The conjugation of peptides to chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the development of radiolabeled peptides for diagnostic and therapeutic applications in nuclear medicine.[1][2][3] The incorporation of a Polyethylene Glycol (PEG) linker, such as PEG5, can enhance the pharmacokinetic properties of the peptide by increasing its solubility and circulation time. The use of an azide-functionalized DOTA-PEG linker allows for a highly specific and efficient conjugation to an alkyne-modified peptide through "click chemistry," a bioorthogonal reaction that proceeds under mild conditions.[4][5]

Gallium-68 is a positron-emitting radionuclide with a convenient half-life of 68 minutes, readily available from a ⁶⁸Ge/⁶⁸Ga generator, making it ideal for PET imaging. ⁶⁸Ga-labeled DOTA-peptides have shown significant clinical utility, particularly in oncology for imaging neuroendocrine tumors.

This document provides detailed protocols for both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for peptide conjugation and the subsequent ⁶⁸Ga-radiolabeling of the DOTA-PEG-peptide conjugate.

Data Summary

The following tables summarize typical quantitative data obtained during the conjugation and radiolabeling processes. Values can vary depending on the specific peptide and reaction conditions.

Table 1: Peptide Conjugation with this compound via CuAAC

ParameterTypical ValueMethod of Determination
Peptide Concentration1-5 mg/mLUV-Vis Spectrophotometry
This compound:Peptide Molar Ratio1.5:1 to 5:1N/A
Conjugation Efficiency> 95%HPLC, Mass Spectrometry
Purity of Conjugate> 95%HPLC

Table 2: Radiolabeling of DOTA-PEG-Peptide with Gallium-68

ParameterTypical ValueMethod of Determination
Radiochemical Purity (RCP)> 98%Radio-HPLC, Radio-TLC
Radiochemical Yield (RCY)> 80%Dose Calibrator
Specific Activity12.6 - 42 GBq/µmolHPLC
⁶⁸Ge Breakthrough< 0.001%Gamma Spectroscopy
pH of Final Product4.0 - 5.0pH Meter/Strips
Total Synthesis Time15 - 30 minutesN/A

Experimental Protocols

Part 1: Conjugation of Alkyne-Modified Peptide with this compound via CuAAC

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-modified peptide with this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., HPLC, solid-phase extraction cartridges)

  • Analytical instruments (e.g., HPLC, mass spectrometer)

Protocol:

  • Peptide and Reagent Preparation:

    • Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified peptide solution and the this compound stock solution. The molar ratio of this compound to peptide should typically be between 1.5:1 and 5:1.

    • Add the THPTA solution to the mixture to achieve a final concentration that is five times that of the CuSO₄.

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification of the DOTA-PEG-Peptide Conjugate:

    • Purify the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) or an appropriate solid-phase extraction (SPE) cartridge to remove unreacted starting materials and copper catalyst.

    • Collect the fraction containing the desired DOTA-PEG-peptide conjugate.

  • Characterization and Quantification:

    • Confirm the identity of the purified conjugate by mass spectrometry.

    • Assess the purity of the conjugate using analytical RP-HPLC with UV detection.

    • Quantify the concentration of the purified conjugate using a suitable method, such as UV-Vis spectrophotometry at a characteristic wavelength for the peptide.

Part 2: Radiolabeling of DOTA-PEG-Peptide Conjugate with Gallium-68

This protocol outlines the procedure for radiolabeling the purified DOTA-PEG-peptide conjugate with Gallium-68 eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • Purified DOTA-PEG-peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl for generator elution

  • Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)

  • Sterile, pyrogen-free water for injection

  • C18 Sep-Pak or similar SPE cartridge for purification

  • Ethanol (B145695) for SPE cartridge elution

  • Saline for final formulation

  • Heating block or water bath

  • Dose calibrator

  • Radio-HPLC or Radio-TLC system for quality control

Protocol:

  • Elution of ⁶⁸Ga from the Generator:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 4-5 mL of 0.05 M HCl according to the manufacturer's instructions.

    • The resulting ⁶⁸GaCl₃ eluate is ready for the labeling reaction. For some generators, a pre-concentration/purification step using a cation-exchange cartridge may be employed to increase the ⁶⁸Ga concentration and remove metallic impurities.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add a specific amount of the DOTA-PEG-peptide conjugate (typically 10-50 µg).

    • Add sodium acetate buffer to adjust the pH of the reaction mixture to between 3.5 and 4.5.

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

    • Heat the reaction mixture at 95°C for 5-15 minutes.

  • Purification of the ⁶⁸Ga-DOTA-PEG-Peptide:

    • After cooling the reaction vial to room temperature, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge.

    • Condition the C18 cartridge with ethanol followed by water.

    • Load the reaction mixture onto the cartridge. The ⁶⁸Ga-DOTA-PEG-peptide will be retained.

    • Wash the cartridge with water to remove any unreacted ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-DOTA-PEG-peptide from the cartridge with a small volume of ethanol (e.g., 0.5-1 mL).

  • Final Formulation and Quality Control:

    • Dilute the ethanolic solution of the radiolabeled peptide with sterile saline to obtain an injectable formulation with a final ethanol concentration of less than 10%.

    • Perform quality control tests on the final product:

      • Radiochemical Purity (RCP): Determine by radio-HPLC or radio-TLC to ensure it is >95%.

      • pH: Measure the pH to confirm it is within the acceptable range for injection.

      • Radionuclidic Purity (⁶⁸Ge breakthrough): Measure using a dose calibrator with appropriate settings or gamma spectroscopy to ensure it is below the pharmacopeial limit (<0.001%).

      • Sterility and Endotoxin Testing: Should be performed for clinical applications.

Visualizations

experimental_workflow cluster_conjugation Part 1: Peptide Conjugation cluster_radiolabeling Part 2: ⁶⁸Ga Radiolabeling peptide Alkyne-Modified Peptide click_reaction CuAAC Click Reaction peptide->click_reaction linker This compound linker->click_reaction reagents CuSO4, Na-Ascorbate, THPTA reagents->click_reaction purification1 HPLC/SPE Purification click_reaction->purification1 conjugate DOTA-PEG-Peptide Conjugate purification1->conjugate labeling Radiolabeling Reaction conjugate->labeling generator ⁶⁸Ge/⁶⁸Ga Generator elution Elution with HCl generator->elution ga68 ⁶⁸GaCl₃ elution->ga68 ga68->labeling purification2 C18 SPE Purification labeling->purification2 final_product ⁶⁸Ga-DOTA-PEG-Peptide purification2->final_product qc Quality Control final_product->qc

Caption: Experimental workflow for the preparation of ⁶⁸Ga-DOTA-PEG-Peptide.

radiolabeling_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions dota_peptide DOTA-PEG-Peptide product ⁶⁸Ga-DOTA-PEG-Peptide (Radiolabeled Product) dota_peptide->product Chelation ga68 ⁶⁸Ga³⁺ (from generator) ga68->product ph pH 3.5 - 4.5 temp 95°C time 5 - 15 min

Caption: Schematic of the ⁶⁸Ga radiolabeling reaction.

References

Application Notes and Protocols for DOTA-PEG5-azide Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-PEG5-azide is a bifunctional linker that combines the powerful chelating properties of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with the bioorthogonal reactivity of an azide (B81097) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This reagent is invaluable in the development of targeted therapeutics and diagnostic agents. The DOTA moiety is capable of stably chelating a variety of radiometals for applications in positron emission tomography (PET), single-photon emission computed tomography (SPECT), and radionuclide therapy. The terminal azide group allows for covalent conjugation to alkyne-modified biomolecules, such as peptides, proteins, antibodies, and nanoparticles, via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

The PEG5 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate. These application notes provide detailed protocols and optimized conditions for the successful conjugation of this compound to alkyne-containing molecules using CuAAC.

Key Features of this compound in CuAAC

  • High Reactivity and Specificity: The azide group reacts specifically with terminal alkynes in the presence of a copper(I) catalyst, resulting in a stable triazole linkage.

  • Biocompatible Reaction Conditions: CuAAC reactions can be performed in aqueous buffers at room temperature, making them suitable for sensitive biological molecules.

  • Versatility: Applicable to a wide range of molecules for applications in radiolabeling, imaging probe development, and drug delivery.[1][2]

Challenges in CuAAC with DOTA-Containing Molecules

A primary challenge in performing CuAAC with DOTA-containing reagents is the high affinity of the DOTA macrocycle for the copper catalyst.[3] This can lead to sequestration of the catalytically active Cu(I) ions, thereby inhibiting the click reaction. Furthermore, residual copper in the final product can interfere with subsequent radiolabeling steps.[3] The protocols provided below are designed to mitigate these challenges through the use of appropriate ligands and purification strategies.

Data Presentation: Typical CuAAC Reaction Parameters

The following table summarizes typical quantitative parameters for a successful CuAAC reaction involving this compound. These values are intended as a starting point, and optimization may be necessary for specific applications.

ParameterRecommended RangeNotes
Molar Ratio (Alkyne:Azide) 1:1.5 to 1:3An excess of the less complex or more readily available reactant is often used to drive the reaction to completion. For bioconjugations, a 4- to 10-fold excess of the this compound may be used.[4]
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 50 µM to 1 mMHigher concentrations can increase reaction rates but may also lead to biomolecule damage.
Reducing Agent (e.g., Sodium Ascorbate) Concentration 5 to 50 mMA significant excess relative to CuSO₄ is required to maintain copper in the active Cu(I) state.
Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA) Concentration 5-fold molar excess relative to CuSO₄Ligands protect the copper(I) from oxidation and disproportionation, and can accelerate the reaction.[5]
Reaction Temperature Room Temperature (20-25 °C)Gentle heating (e.g., 37 °C) can sometimes accelerate the reaction, but may not be suitable for all biomolecules.
Reaction Time 1 to 24 hoursReaction progress should be monitored by an appropriate analytical method (e.g., LC-MS, HPLC).
pH 7.0 - 8.0Tris buffer should be avoided as it can chelate copper; phosphate (B84403) or HEPES buffers are recommended.[6]
Typical Yield >90% (with small molecules)Yields for bioconjugations can be lower and are highly dependent on the specific biomolecule and reaction conditions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Alkyne-modified molecule (e.g., peptide, protein)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction Buffer: 0.1 M Phosphate buffer or HEPES buffer, pH 7.4

  • Solvent for stock solutions (as appropriate for the specific molecule): Anhydrous DMSO or DMF, deionized water

  • Metal chelating resin (for copper removal)

  • Purification system (e.g., HPLC, FPLC)

Preparation of Stock Solutions
  • This compound (10 mM): Dissolve the appropriate amount of this compound in deionized water or an organic solvent like DMSO.

  • Alkyne-modified Molecule (1 mM): Dissolve the alkyne-containing molecule in a buffer appropriate for its stability.

  • Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate (B8700270) (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.

  • THPTA (500 mM): Dissolve THPTA in deionized water.

General Protocol for CuAAC Bioconjugation

This protocol is a general guideline and should be optimized for each specific application.

  • In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer to the desired final concentration.

  • Add the this compound stock solution to achieve the desired molar excess (e.g., 3 equivalents).

  • In a separate tube, prepare the copper catalyst solution by premixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is recommended. Let this mixture stand for 2-3 minutes.

  • Add the copper/ligand catalyst solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For more complex biomolecules or lower concentrations, the reaction time may need to be extended up to 24 hours.

  • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.

  • Once the reaction is complete, remove the copper catalyst by adding a metal chelating resin and incubating for 30 minutes with gentle agitation.

  • Centrifuge the sample to pellet the resin and carefully collect the supernatant containing the DOTA-PEG5-conjugated product.

  • Purify the conjugate using a suitable chromatography method (e.g., reverse-phase HPLC for peptides, size-exclusion chromatography for proteins).

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System DOTA_PEG5_Azide This compound (R1-N3) Triazole_Product DOTA-PEG5-Triazole-Molecule DOTA_PEG5_Azide->Triazole_Product Alkyne_Molecule Alkyne-Molecule (R2-C≡CH) Alkyne_Molecule->Triazole_Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Cu_I_Ligand Cu(I)-Ligand Complex Cu_I->Cu_I_Ligand Ligand THPTA/TBTA Ligand->Cu_I_Ligand Cu_I_Ligand->Triazole_Product Catalysis

Caption: Mechanism of this compound CuAAC Reaction.

CuAAC_Workflow Start Start: Reagent Preparation Stock_Solutions Prepare Stock Solutions - this compound - Alkyne-Molecule - CuSO4 - Sodium Ascorbate - Ligand (THPTA/TBTA) Start->Stock_Solutions Reaction_Setup Reaction Setup - Combine Alkyne-Molecule and this compound in buffer. - Prepare Cu(I)-Ligand catalyst premix. Stock_Solutions->Reaction_Setup Initiation Initiate Reaction - Add catalyst premix to the alkyne/azide mixture. - Add fresh Sodium Ascorbate solution. Reaction_Setup->Initiation Incubation Incubation - Room temperature for 1-24 hours. - Monitor progress with LC-MS/HPLC. Initiation->Incubation Quenching_Purification Copper Removal & Purification - Add metal chelating resin. - Purify by HPLC or SEC. Incubation->Quenching_Purification Final_Product Characterization of Final Conjugate| - Mass Spectrometry - HPLC Quenching_Purification->Final_Product

Caption: Experimental Workflow for CuAAC Bioconjugation.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DOTA-PEG5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DOTA-PEG5-azide in strain-promoted alkyne-azide cycloaddition (SPAAC) for the development of radiolabeled biomolecules for imaging and therapeutic applications. This document details the chemical principles, experimental protocols, and relevant biological pathways.

Introduction to SPAAC with this compound

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal "click chemistry" reaction that enables the covalent ligation of an azide-functionalized molecule with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.[1] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[2][3]

This compound is a versatile reagent that combines three key functional components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that can stably coordinate with a variety of radiometals, including Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy and Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[4]

  • PEG5 (pentaethylene glycol): A flexible and hydrophilic polyethylene (B3416737) glycol linker that enhances the solubility and bioavailability of the resulting conjugate. The inclusion of a PEG linker can also increase the rate of the SPAAC reaction by reducing steric hindrance.

  • Azide (-N₃): The functional group that specifically and efficiently reacts with a strained alkyne (e.g., DBCO) to form a stable triazole linkage.

By first modifying a biomolecule of interest (e.g., a peptide, antibody, or small molecule) with a strained alkyne, this compound can be readily conjugated to it via SPAAC. The resulting DOTA-functionalized biomolecule can then be radiolabeled for use in a variety of applications, including targeted cancer imaging and therapy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the SPAAC reaction and subsequent radiolabeling of DOTA-conjugated biomolecules.

ParameterTypical Value(s)Notes
SPAAC Reaction Time 1 - 12 hoursHighly dependent on the specific strained alkyne, reactant concentrations, and temperature. Can be longer for less reactive alkynes.
SPAAC Reaction Temperature Room temperature (25°C) or 37°CHigher temperatures can accelerate the reaction, but the thermal stability of the biomolecule must be considered.
Reactant Concentration >10 µMHigher concentrations lead to faster reaction rates.
Molar Excess of Azide 1.5 - 10 equivalentsA molar excess of this compound can be used to drive the reaction to completion.
Typical Yields Generally high (>90%)Can be influenced by the purity of reactants and reaction conditions.
Effect of PEG Linker on Rate ~31% increaseThe PEG linker on this compound can enhance the reaction rate compared to non-PEGylated azides.
DBCO Absorbance Maximum ~310 nmThe disappearance of this peak can be used to monitor the reaction progress.

Table 1: Quantitative Data for SPAAC Bioconjugation

Parameter¹⁷⁷Lu-DOTA Labeling⁶⁸Ga-DOTA Labeling
Precursor Amount 20 µg of DOTA-peptide5-20 nmol of DOTA-peptide
Reaction Temperature 95 - 100°C95°C
Reaction Time 20 - 30 minutes5 - 15 minutes
pH 4.5 - 5.53.5 - 4.5
Radiochemical Purity (RCP) ≥95%≥95%
Purification Method C18 Solid-Phase Extraction (SPE)C18 Solid-Phase Extraction (SPE)

Table 2: Quantitative Data for Radiolabeling of DOTA-Conjugates

Experimental Protocols

Protocol 1: SPAAC Conjugation of a DBCO-Modified Biomolecule with this compound

This protocol describes a general procedure for conjugating this compound to a biomolecule (e.g., a peptide or antibody) that has been pre-functionalized with a DBCO group.

Materials:

  • DBCO-functionalized biomolecule

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free and azide-free buffer.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

  • Prepare Reactants:

    • Dissolve the DBCO-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • SPAAC Reaction:

    • Add the this compound stock solution to the solution of the DBCO-functionalized biomolecule. A molar excess of this compound (typically 3-10 fold) is recommended to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid denaturation of the biomolecule.

    • Incubate the reaction mixture at room temperature or 37°C for 4-12 hours. The reaction progress can be monitored by analyzing aliquots via LC-MS or by monitoring the disappearance of the DBCO absorbance at ~310 nm.

  • Purification:

    • Upon completion, purify the DOTA-PEG5-conjugated biomolecule from excess unconjugated this compound and other reaction components. The choice of purification method will depend on the nature of the biomolecule. Size-exclusion chromatography is often suitable for proteins, while HPLC may be necessary for peptides and small molecules.

  • Characterization and Storage:

    • Characterize the purified conjugate by mass spectrometry to confirm successful conjugation.

    • Store the purified DOTA-PEG5-conjugated biomolecule at -20°C or -80°C for long-term stability.

Protocol 2: Radiolabeling of DOTA-PEG5-Conjugated Peptide with Lutetium-177 (¹⁷⁷Lu)

This protocol provides a general method for the radiolabeling of a DOTA-PEG5-conjugated peptide with ¹⁷⁷Lu for therapeutic applications.

Materials:

  • DOTA-PEG5-conjugated peptide

  • No-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Sodium acetate (B1210297) or ammonium (B1175870) acetate buffer (0.5 M, pH 5.0-5.5)

  • Gentisic acid or ascorbic acid (as a radioprotectant)

  • Sterile, pyrogen-free reaction vial

  • Heating block or water bath at 95-100°C

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695)

  • Sterile water for injection

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Reaction Setup:

    • In a sterile reaction vial, dissolve the DOTA-PEG5-conjugated peptide (e.g., 20 µg) in the acetate buffer.

    • Add a radioprotectant such as gentisic acid or ascorbic acid to the solution.

    • Add the desired amount of ¹⁷⁷LuCl₃ solution to the reaction vial.

  • Radiolabeling Reaction:

    • Incubate the reaction mixture at 95-100°C for 20-30 minutes.

  • Purification:

    • After cooling, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water to remove unchelated ¹⁷⁷Lu and other hydrophilic impurities.

    • Elute the ¹⁷⁷Lu-DOTA-PEG5-peptide from the cartridge with a small volume of 50-70% ethanol in water.

  • Formulation and Quality Control:

    • Dilute the ethanolic solution of the final product with physiological saline or a suitable buffer for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.

    • Determine the radiochemical purity (RCP) by radio-TLC or radio-HPLC. The RCP should be ≥95%.

    • Measure the pH of the final product to ensure it is within the range suitable for intravenous injection (typically 5.0-7.5).

    • Visually inspect the solution for clarity and the absence of particulate matter.

Protocol 3: Radiolabeling of DOTA-PEG5-Conjugated Peptide with Gallium-68 (⁶⁸Ga)

This protocol describes the manual radiolabeling of a DOTA-PEG5-conjugated peptide with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator for PET imaging.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)

  • DOTA-PEG5-conjugated peptide (5-20 nmol)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, metal-free reaction vial

  • Heating block or water bath at 95°C

  • C18 Sep-Pak cartridge for purification

  • Ethanol

  • Sterile water for injection

  • Instant thin-layer chromatography (ITLC) or radio-HPLC for quality control

Procedure:

  • Elution and pH Adjustment:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

    • In a sterile reaction vial, combine the ⁶⁸GaCl₃ eluate with the DOTA-PEG5-conjugated peptide and an appropriate volume of sodium acetate buffer to achieve a final pH of 3.5-4.5.

  • Radiolabeling Reaction:

    • Incubate the reaction mixture at 95°C for 5-15 minutes.

  • Purification:

    • After cooling, load the reaction mixture onto a pre-conditioned C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga.

    • Elute the ⁶⁸Ga-DOTA-PEG5-peptide with a small volume of 50% ethanol in water.

  • Formulation and Quality Control:

    • Formulate the final product by diluting with physiological saline and sterile filtering as described in Protocol 2.

    • Perform quality control to ensure an RCP of ≥95% and a physiologically acceptable pH.

Visualizations

experimental_workflow cluster_conjugation SPAAC Bioconjugation cluster_radiolabeling Radiolabeling DBCO-Biomolecule DBCO-Biomolecule SPAAC_Reaction SPAAC Reaction (RT or 37°C, 4-12h) DBCO-Biomolecule->SPAAC_Reaction This compound This compound This compound->SPAAC_Reaction Purification_1 Purification (SEC/HPLC) SPAAC_Reaction->Purification_1 DOTA-PEG5-Biomolecule DOTA-PEG5-Biomolecule Purification_1->DOTA-PEG5-Biomolecule Labeling_Reaction Radiolabeling (95-100°C, 5-30 min) DOTA-PEG5-Biomolecule->Labeling_Reaction Radiometal ¹⁷⁷Lu or ⁶⁸Ga Radiometal->Labeling_Reaction Purification_2 Purification (C18 SPE) Labeling_Reaction->Purification_2 Radiolabeled_Product Radiolabeled Bioconjugate Purification_2->Radiolabeled_Product QC QC (RCP, pH) Radiolabeled_Product->QC Quality Control Application Imaging/Therapy QC->Application

Caption: Experimental workflow for SPAAC bioconjugation and radiolabeling.

Caption: Somatostatin (B550006) receptor signaling pathway in neuroendocrine tumors.

Application: Imaging and Therapy of Neuroendocrine Tumors

A prominent application of this technology is in the management of neuroendocrine tumors (NETs), which often overexpress somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). Peptides that are analogues of somatostatin, such as octreotate (TATE), can be modified with a DBCO group and then conjugated to this compound.

The resulting DOTA-TATE conjugate can be radiolabeled with:

  • ⁶⁸Ga for PET imaging (e.g., ⁶⁸Ga-DOTATATE) to diagnose, stage, and monitor NETs.

  • ¹⁷⁷Lu for Peptide Receptor Radionuclide Therapy (PRRT) (e.g., ¹⁷⁷Lu-DOTATATE) to deliver targeted radiation to tumor cells, leading to their destruction.

The binding of the radiolabeled somatostatin analog to SSTR2 on the surface of NET cells initiates a signaling cascade that can lead to the inhibition of hormone secretion and cell proliferation, as well as the induction of apoptosis. The internalized radiopharmaceutical delivers a cytotoxic dose of radiation directly to the tumor cells, minimizing damage to surrounding healthy tissue.

Similarly, this methodology can be applied to other targeting moieties and diseases, such as PSMA (prostate-specific membrane antigen) targeting ligands for the diagnosis and treatment of prostate cancer.

References

Application Notes and Protocols for DOTA-PEG5-azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DOTA-PEG5-azide in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This versatile linker offers a dual functionality: a polyethylene (B3416737) glycol (PEG) spacer with a terminal azide (B81097) for efficient conjugation via click chemistry, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator for radiolabeling, enabling applications in both targeted protein degradation and molecular imaging.

Introduction to this compound in PROTAC Design

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The this compound linker provides several advantages in PROTAC design:

  • Modular Synthesis: The azide group allows for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions. This enables a modular and convergent synthetic strategy, simplifying the assembly of the final PROTAC molecule.[1][2][3][4]

  • Improved Physicochemical Properties: The hydrophilic 5-unit PEG spacer can enhance the solubility and cell permeability of the resulting PROTAC, which are often large molecules that can face challenges with bioavailability.[5]

  • Dual Functionality for Imaging and Therapy: The integrated DOTA chelator can be complexed with various radionuclides for non-invasive imaging techniques such as Positron Emission Tomography (PET) or for targeted radionuclide therapy.[6][7] This allows for the visualization of PROTAC distribution, target engagement, and pharmacokinetic profiling in vivo.

PROTAC Synthesis Workflow using this compound

The general workflow for synthesizing a this compound-containing PROTAC involves the individual preparation of the POI-binding ligand and the E3 ligase ligand, one of which must contain a terminal alkyne group. These two components are then conjugated to the this compound linker via a click chemistry reaction.

PROTAC_Synthesis_Workflow cluster_Components Component Preparation cluster_Synthesis PROTAC Assembly cluster_Evaluation Functional Evaluation POI_ligand POI Ligand (with alkyne) Click_Reaction CuAAC Click Chemistry POI_ligand->Click_Reaction E3_ligand E3 Ligase Ligand DOTA_linker This compound DOTA_linker->Click_Reaction Purification Purification (HPLC) Click_Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_vitro_assays In Vitro Assays (Binding, Degradation) Radiolabeling Radiolabeling with Radionuclide (e.g., 68Ga, 64Cu) Characterization->Radiolabeling Characterization->In_vitro_assays In_vivo_imaging In Vivo Imaging (PET) & Therapy Radiolabeling->In_vivo_imaging In_vitro_assays->In_vivo_imaging

Caption: General workflow for the synthesis and evaluation of a this compound containing PROTAC.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized POI ligand to this compound.

Materials:

Procedure:

  • Dissolve the alkyne-functionalized POI ligand and this compound in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the DOTA-PEG5-functionalized POI ligand.

Protocol 2: Final PROTAC Assembly via Amide Coupling

This protocol describes the coupling of the DOTA-PEG5-functionalized POI ligand (containing a carboxylic acid on the DOTA moiety) to an amine-containing E3 ligase ligand.

Materials:

  • DOTA-PEG5-functionalized POI ligand (1.0 eq)

  • Amine-functionalized E3 ligase ligand (1.0 - 1.2 eq)

  • Peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq)

  • Organic base (e.g., DIPEA, Et₃N) (2.0 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the DOTA-PEG5-functionalized POI ligand in anhydrous DMF under an inert atmosphere.

  • Add the peptide coupling reagent and the organic base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

Protocol 3: Radiolabeling of DOTA-PROTAC with Gallium-68 (⁶⁸Ga)

This protocol outlines the chelation of ⁶⁸Ga for PET imaging applications.

Materials:

  • DOTA-functionalized PROTAC

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (0.1 M, pH 4.0-4.5)

  • Metal-free water and vials

Procedure:

  • Elute ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions.

  • Add the DOTA-functionalized PROTAC (typically 10-50 µg) dissolved in metal-free water to a sterile, metal-free reaction vial.

  • Add the sodium acetate buffer to the vial.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vivo applications.

  • The radiolabeled PROTAC can be purified using a C18 Sep-Pak cartridge if necessary.

Data Presentation: A Hypothetical Case Study - Targeting BRD4

To illustrate the application of this compound, we present a hypothetical case study of a PROTAC designed to degrade the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer.

PROTAC Structure: [JQ1 (BRD4 ligand)] - [Alkyne] --Click-- [Azide-PEG5-DOTA] --Amide-- [Pomalidomide (CRBN ligand)]

Table 1: Synthesis and Characterization Data
ParameterValueMethod
Synthesis Yield (Click Reaction) 75%Isolated yield after HPLC
Synthesis Yield (Amide Coupling) 62%Isolated yield after HPLC
Purity >98%HPLC at 254 nm
Identity Confirmation M+H⁺ calculated vs. foundHigh-Resolution Mass Spectrometry
Table 2: In Vitro Biological Evaluation
ParameterValueMethod
BRD4 Binding Affinity (Kᵢ) 85 nMCompetitive Binding Assay
CRBN Binding Affinity (Kᵢ) 1.2 µMCompetitive Binding Assay
BRD4 Degradation (DC₅₀) 45 nMWestern Blot in MCF-7 cells (24h)
Maximal BRD4 Degradation (Dₘₐₓ) >90%Western Blot in MCF-7 cells (24h)
Cell Viability (IC₅₀) 150 nMCellTiter-Glo in MCF-7 cells (72h)
Table 3: Radiolabeling and Imaging Characteristics
ParameterValueMethod
Radiochemical Yield (⁶⁸Ga) >95%Radio-TLC
Radiochemical Purity >98%Radio-HPLC
In Vitro Stability (2h in serum) >95% intactRadio-HPLC
Tumor Uptake (in vivo) 2.5 %ID/g at 1h p.i.PET imaging in MCF-7 xenograft model

Signaling Pathway and Mechanism of Action

The synthesized PROTAC functions by hijacking the Cullin-RING E3 ubiquitin ligase complex containing Cereblon (CRBN). The PROTAC simultaneously binds to BRD4 and CRBN, forming a ternary complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, such as c-Myc, ultimately inhibiting cancer cell proliferation.

PROTAC_MoA cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System cluster_Downstream Downstream Effects PROTAC DOTA-PEG5-PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex cMyc c-Myc Downregulation BRD4->cMyc Transcription of target genes CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Proliferation Inhibition of Cell Proliferation cMyc->Proliferation

Caption: Mechanism of action for a BRD4-targeting PROTAC utilizing the CRBN E3 ligase.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its amenability to click chemistry simplifies the synthetic process, while the inclusion of a DOTA chelator opens up avenues for in vivo imaging and theranostic applications. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel DOTA-functionalized PROTACs for targeted protein degradation and advanced drug development.

References

Application Notes and Protocols: DOTA-PEG5-azide for PET Imaging of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-PEG5-azide is a bifunctional chelator that serves as a versatile platform for the development of targeted positron emission tomography (PET) imaging agents for cancer. This molecule incorporates three key functional components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to stably complex a variety of radiometals used in PET imaging, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).

  • PEG5 (pentaethylene glycol): A five-unit polyethylene (B3416737) glycol linker. The PEG moiety enhances the solubility and biocompatibility of the resulting radiotracer and can improve its pharmacokinetic profile by extending circulation time and reducing non-specific organ uptake.

  • Azide (B81097) (-N₃): A functional group that enables covalent attachment to a targeting moiety via "click chemistry". Specifically, the azide group readily and selectively reacts with an alkyne- or cyclooctyne-modified targeting ligand (e.g., peptide, antibody fragment, or small molecule) to form a stable triazole linkage. This bioorthogonal conjugation strategy is highly efficient and can be performed under mild conditions.

These application notes provide an overview of the utility of this compound in cancer PET imaging and detailed protocols for its application.

Principle of Application

The fundamental application of this compound involves a two-step "pre-targeting" or a direct conjugation approach for PET imaging of cancer.

1. Direct Conjugation Approach: A targeting molecule (e.g., a peptide that binds to a cancer-specific receptor) is first modified to contain an alkyne or a strained cyclooctyne (B158145) group. This modified targeting ligand is then "clicked" to this compound. The resulting DOTA-PEG5-ligand conjugate is subsequently radiolabeled with a suitable PET isotope. The final radiotracer is administered to the subject, where it accumulates at the tumor site via the targeting ligand, allowing for visualization by PET.

2. Pre-targeting Approach: In this strategy, an alkyne- or cyclooctyne-modified targeting molecule (e.g., an antibody) is first administered to the subject. After allowing sufficient time for the targeting molecule to accumulate at the tumor and clear from the bloodstream, the smaller, radiolabeled this compound is injected. The azide group on the radiolabeled DOTA-PEG5 molecule then rapidly "clicks" with the alkyne/cyclooctyne on the tumor-bound targeting molecule in vivo, leading to a high concentration of the PET isotope at the tumor site.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in the development of PET imaging agents.

Protocol 1: Radiolabeling of this compound with Copper-64 (⁶⁴Cu)

This protocol describes the chelation of ⁶⁴Cu by the DOTA moiety of this compound or a this compound-ligand conjugate.

Materials:

  • This compound or this compound-ligand conjugate

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

  • Metal-free water

  • PD-10 desalting column (or equivalent)

  • Instant thin-layer chromatography (iTLC) strips

  • Mobile phase: 50 mM DTPA in saline

  • Radio-TLC scanner

Procedure:

  • To a sterile, metal-free microcentrifuge tube, add 10-20 µg of this compound or the conjugate dissolved in metal-free water.

  • Add 100 µL of 0.1 M sodium acetate buffer (pH 5.5).

  • Carefully add 185-370 MBq (5-10 mCi) of ⁶⁴CuCl₂ solution.

  • Gently vortex the mixture and incubate at 40-60°C for 30-60 minutes.[1]

  • After incubation, allow the reaction mixture to cool to room temperature.

  • Determine the radiochemical purity (RCP) by iTLC. Spot a small aliquot of the reaction mixture onto an iTLC strip. Develop the strip using 50 mM DTPA in saline as the mobile phase. In this system, the ⁶⁴Cu-DOTA complex remains at the origin, while free ⁶⁴Cu moves with the solvent front.

  • Analyze the iTLC strip using a radio-TLC scanner to calculate the RCP. An RCP of >95% is generally considered acceptable.

  • If purification is necessary, pass the reaction mixture through a pre-conditioned PD-10 desalting column, eluting with sterile saline. Collect the fraction containing the radiolabeled product.

Protocol 2: In Vitro Cell Binding Assay

This protocol is designed to assess the specific binding of a ⁶⁴Cu-labeled this compound-ligand conjugate to cancer cells expressing the target receptor.

Materials:

  • Cancer cell line expressing the target receptor (positive control)

  • Cancer cell line not expressing the target receptor (negative control, optional)

  • Cell culture medium (e.g., RPMI-1640) with 1% bovine serum albumin (BSA)

  • ⁶⁴Cu-labeled this compound-ligand conjugate

  • Unlabeled ("cold") targeting ligand for blocking studies

  • Phosphate-buffered saline (PBS)

  • Gamma counter

Procedure:

  • Plate the cancer cells in 24-well plates at a density of 1-5 x 10⁵ cells per well and allow them to attach overnight.

  • On the day of the experiment, wash the cells twice with ice-cold PBS.

  • Prepare the incubation medium: cell culture medium with 1% BSA.

  • For total binding, add 0.5 mL of incubation medium containing approximately 37 kBq (1 µCi) of the ⁶⁴Cu-labeled conjugate to each well.

  • For non-specific binding (blocking), add the unlabeled targeting ligand to the incubation medium at a concentration 100- to 1000-fold higher than the radiolabeled conjugate, and then add the radiolabeled conjugate.

  • Incubate the plates at 37°C for 1 hour.[1]

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Lyse the cells by adding 0.5 mL of 1 M NaOH to each well.

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

Protocol 3: In Vivo Biodistribution Study

This protocol outlines the procedure for evaluating the distribution of a ⁶⁴Cu-labeled this compound-ligand conjugate in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a human cancer cell line)

  • ⁶⁴Cu-labeled this compound-ligand conjugate in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Calibrated scale for weighing organs

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Administer approximately 3.7 MBq (100 µCi) of the ⁶⁴Cu-labeled conjugate via tail vein injection.

  • At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).

  • Immediately dissect the mice and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ/tissue. This is done by comparing the radioactivity in the tissue to a standard of the injected dose and dividing by the weight of the tissue.

Protocol 4: PET Imaging

This protocol describes how to perform PET imaging in a tumor-bearing animal model following administration of a ⁶⁴Cu-labeled this compound-ligand conjugate.

Materials:

  • Tumor-bearing mice

  • ⁶⁴Cu-labeled this compound-ligand conjugate in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Anesthetize the tumor-bearing mouse and position it on the scanner bed.

  • Administer 7.4-11.1 MBq (200-300 µCi) of the ⁶⁴Cu-labeled conjugate via tail vein injection.

  • Acquire dynamic or static PET scans at various time points post-injection (e.g., 1, 4, 24, and 48 hours). A CT scan is typically acquired for anatomical co-registration and attenuation correction.

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Analyze the images by drawing regions of interest (ROIs) over the tumor and other organs to quantify the radiotracer uptake, often expressed as %ID/g or Standardized Uptake Value (SUV).

Quantitative Data Presentation

The following tables present representative quantitative data from studies utilizing ⁶⁴Cu-labeled DOTA-peptide conjugates for PET imaging of cancer. While not specific to this compound, this data provides an expected range of values for similar constructs.

Table 1: Representative In Vitro Cell Uptake of ⁶⁴Cu-DOTA-Peptide Conjugates

Cell LineTarget Receptor% Added Radioactivity/mg protein (1h)Reference
BxPC-3 (Pancreatic)Gastrin-releasing peptide receptor~15%F. Buchegger et al., J Nucl Med, 2003
U87MG (Glioblastoma)αvβ3 integrin~8%X. Chen et al., J Nucl Med, 2004
PC-3 (Prostate)Gastrin-releasing peptide receptor~12%M. Fani et al., J Nucl Med, 2012

Table 2: Representative In Vivo Biodistribution of ⁶⁴Cu-DOTA-Peptide Conjugates in Tumor-Bearing Mice (%ID/g ± SD)

Organ1 h p.i.4 h p.i.24 h p.i.Reference
Blood2.5 ± 0.40.8 ± 0.10.1 ± 0.0X. Chen et al., J Nucl Med, 2004
Tumor4.2 ± 0.65.1 ± 0.83.5 ± 0.5X. Chen et al., J Nucl Med, 2004
Liver3.1 ± 0.52.5 ± 0.31.8 ± 0.2X. Chen et al., J Nucl Med, 2004
Kidneys10.5 ± 1.58.2 ± 1.13.1 ± 0.4X. Chen et al., J Nucl Med, 2004
Muscle0.5 ± 0.10.3 ± 0.10.1 ± 0.0X. Chen et al., J Nucl Med, 2004

Note: The specific biodistribution profile will be highly dependent on the conjugated targeting ligand.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis & Radiolabeling cluster_evaluation Preclinical Evaluation Target Targeting Ligand (e.g., peptide) Alkyne_mod Alkyne Modification Target->Alkyne_mod Click Click Chemistry (CuAAC or SPAAC) Alkyne_mod->Click DOTA_PEG_Azide This compound DOTA_PEG_Azide->Click Conjugate DOTA-PEG5-Ligand Conjugate Click->Conjugate Radiolabeling Radiolabeling (e.g., 64Cu) Conjugate->Radiolabeling PET_Probe 64Cu-DOTA-PEG5-Ligand (Final PET Probe) Radiolabeling->PET_Probe In_vitro In Vitro Cell Binding Assay PET_Probe->In_vitro In_vivo In Vivo Studies Biodistribution Biodistribution In_vivo->Biodistribution PET_Imaging PET/CT Imaging In_vivo->PET_Imaging

Caption: Workflow for the development and evaluation of a this compound based PET probe.

pretargeting_workflow cluster_step1 Step 1: Targeting Molecule Administration cluster_step2 Step 2: Radiotracer Administration & Imaging Antibody Alkyne-Modified Antibody Injection1 Systemic Injection Antibody->Injection1 Accumulation Tumor Accumulation & Blood Clearance Injection1->Accumulation Tumor_bound_Ab Tumor-Bound Antibody Accumulation->Tumor_bound_Ab Click_in_vivo In Vivo Click Reaction at Tumor Site Tumor_bound_Ab->Click_in_vivo Radiotracer 64Cu-DOTA-PEG5-azide Injection2 Systemic Injection Radiotracer->Injection2 Injection2->Click_in_vivo PET_Imaging PET/CT Imaging Click_in_vivo->PET_Imaging

Caption: Pre-targeting strategy using this compound for PET imaging.

References

Application Notes: Targeted Drug Delivery Using DOTA-PEG5-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DOTA-PEG5-azide is a heterobifunctional linker that serves as a versatile platform for the development of targeted therapeutics and diagnostic agents, often termed "theranostics".[1][2] This molecule integrates three key functional components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A robust macrocyclic chelator highly effective at stably binding a wide range of radiometals, such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In).[3][4][5] This functionality is crucial for developing agents for Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT) imaging, and targeted radionuclide therapy.

  • PEG5 (Pentaethylene Glycol): A short, monodispersed polyethylene (B3416737) glycol spacer. The PEG linker enhances the hydrophilicity and solubility of the resulting conjugate in aqueous media. In vivo, PEGylation is known to improve pharmacokinetics by increasing the conjugate's apparent molecular size, which can prolong blood circulation time and reduce kidney uptake and clearance.

  • Azide (B81097) (-N₃): A highly reactive functional group that enables covalent attachment to targeting moieties via "click chemistry". The azide group reacts efficiently and specifically with alkyne-modified molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN in a strain-promoted azide-alkyne cycloaddition (SPAAC).

This combination allows researchers to first conjugate the this compound to a targeting ligand (e.g., antibody, peptide, or small molecule) and then radiolabel the construct for imaging or therapeutic applications.

Key Applications and Logical Workflow

The primary application of this compound is to create targeted agents for cancer imaging and therapy. The general workflow involves conjugating the linker to a tumor-targeting molecule, radiolabeling the construct, and administering it for in vivo applications. This strategy leverages both passive targeting (the Enhanced Permeability and Retention effect) and active targeting mediated by the specific ligand.

G cluster_0 Step 1: Bioconjugation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Application dota_peg This compound click Click Chemistry (CuAAC or SPAAC) dota_peg->click alkyne_mol Alkyne-Modified Targeting Ligand (e.g., Antibody, Peptide) alkyne_mol->click conjugate Targeted DOTA-Conjugate click->conjugate chelation Chelation Reaction conjugate->chelation radioisotope Radiometal (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu) radioisotope->chelation radiolabeled_conjugate Radiolabeled Targeted Agent chelation->radiolabeled_conjugate invitro In Vitro Assays (Cellular Uptake) radiolabeled_conjugate->invitro invivo In Vivo Studies (PET/SPECT Imaging, Biodistribution, Therapy) radiolabeled_conjugate->invivo

General workflow for creating and using this compound conjugates.
Applications in Theranostics

This compound is ideal for creating theranostic pairs, where the same targeted conjugate can be used for both diagnosis and therapy by simply changing the chelated radiometal. For instance, a peptide conjugate can be labeled with ⁶⁸Ga (a positron emitter for PET imaging) to identify and locate tumors, and the same peptide conjugate can then be labeled with ¹⁷⁷Lu (a beta emitter for therapy) to deliver a cytotoxic radiation dose specifically to those tumor cells.

Use as a PROTAC Linker

This compound also serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules designed to induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. In this context, the this compound can be part of the linker connecting the target protein ligand and the E3 ligase ligand.

Quantitative Data Summary

The performance of DOTA-PEG conjugates is assessed through radiolabeling efficiency and in vivo biodistribution studies. The following tables summarize representative data from the literature.

Table 1: Radiolabeling Performance of DOTA-Conjugates

Radionuclide DOTA-Conjugate Type Radiolabeling Efficiency Radiochemical Purity Specific Activity Reference
⁴³Sc DOTATATE >98% >98% -
¹¹¹In DOTA-biotin 95.9-97.7% - -
⁹⁰Y DOTA-biotin 96.6-98.7% - -
⁶⁴Cu DOTA-PEG-BN(7-14) >98% >98% 2.7 MBq/nmol
⁶⁴Cu DOTA-PEG-QD ≥95% - ≥37 GBq/μmol

| ¹¹¹In | DOTA-7-mer-PEG11 | - | - | 2 x 10⁴ Ci/mol | |

Table 2: In Vivo Biodistribution of Radiolabeled DOTA-PEG Conjugates (% Injected Dose per Gram - %ID/g)

Conjugate Model Time Point Tumor Uptake Blood Level Kidney Uptake Liver Uptake Reference
¹¹¹In-DOTA-PEG12-Diabody LS-174T Xenograft 24 h ~40-45% ~5% ~10% ~5%
¹¹¹In-DOTA-PEG24-Diabody LS-174T Xenograft 24 h ~35% ~8% ~8% ~5%
¹¹¹In-DOTA-PEG48-Diabody LS-174T Xenograft 24 h ~50% ~12% ~15% ~8%
⁶⁴Cu-DOTA-PEG48-Diabody LS-174T Xenograft 44 h 37.9% ~5% ~10% ~7%

| ⁶⁴Cu-DOTA-PEG-BN(7-14) | Normal Mice (Pancreas) | 4 h | 10.8% | ~0.5% | ~1.5% | ~1% | |

Experimental Protocols

Protocol 1: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified targeting molecule (e.g., a peptide or antibody fragment).

Materials:

  • This compound

  • Alkyne-modified targeting molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Phosphate-buffered saline (PBS), pH 7.4, metal-free

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified targeting molecule in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in DMSO to create a 10-20 mM stock solution.

    • Freshly prepare a 50 mM solution of CuSO₄ in water.

    • Freshly prepare a 250 mM solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified molecule solution.

    • Add a 5- to 10-fold molar excess of the this compound stock solution.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM. The ascorbate reduces Cu(II) to the catalytic Cu(I) species.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.

  • Purification:

    • Remove unreacted this compound and reaction catalysts using a suitable purification method.

    • For proteins and antibodies, use a desalting column (e.g., PD-10) or dialysis against metal-free PBS.

    • For smaller molecules, use reverse-phase HPLC.

  • Characterization and Storage:

    • Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Store the purified DOTA-conjugate at -20°C or -80°C.

G cluster_reactants Reactants cluster_catalyst Catalyst System R1_N3 R1-N3 (this compound) Triazole R1-Triazole-R2 (Stable Conjugate) R1_N3->Triazole [3+2] Cycloaddition R2_Alkyne R2-C≡CH (Targeting Molecule) R2_Alkyne->Triazole CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction NaAsc Sodium Ascorbate CuI->Triazole Catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocol 2: Radiolabeling of DOTA-Conjugates with ⁶⁸Ga

This protocol provides a general method for labeling a DOTA-conjugated molecule with Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • Purified DOTA-conjugate (from Protocol 1)

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl for generator elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Metal-free water and reaction vials

  • Heating block or thermomixer

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695) and water for cartridge conditioning

  • Quality control system (e.g., radio-HPLC or iTLC)

Procedure:

  • Generator Elution:

    • Elute the ⁶⁸Ga³⁺ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl according to the manufacturer's instructions. The highest activity fraction is typically collected.

  • Reaction Preparation:

    • In a sterile, metal-free reaction vial, add 10-50 µg of the DOTA-conjugate dissolved in water or buffer.

    • Add sodium acetate buffer to adjust the pH to 3.5-4.5, which is optimal for ⁶⁸Ga chelation by DOTA.

  • Labeling Reaction:

    • Add the ⁶⁸Ga³⁺ eluate directly to the vial containing the DOTA-conjugate and buffer.

    • Incubate the reaction mixture at 85-95°C for 5-10 minutes.

  • Purification (if necessary):

    • Cool the reaction to room temperature.

    • Condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of water.

    • Pass the crude reaction mixture through the C18 cartridge. The radiolabeled conjugate will be retained.

    • Wash the cartridge with 10 mL of water to remove any unchelated ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-DOTA-conjugate from the cartridge with a small volume (0.5-1 mL) of 50% ethanol in saline.

  • Quality Control:

    • Determine the radiochemical purity using radio-HPLC or instant thin-layer chromatography (iTLC). Purity should typically be >95%.

    • The final product should be passed through a 0.22 µm sterile filter before in vivo use.

Protocol 3: In Vitro Cellular Uptake Assay

This assay measures the specific uptake of the radiolabeled targeted agent into cancer cells overexpressing the target receptor.

Materials:

  • Target-positive cell line (e.g., HER2-positive SKOV-3 cells) and a target-negative control cell line.

  • Cell culture medium, fetal bovine serum (FBS), and trypsin.

  • Radiolabeled targeted agent (from Protocol 2).

  • Unlabeled ("cold") targeting ligand for blocking studies.

  • Binding buffer (e.g., PBS with 1% BSA).

  • Gamma counter or liquid scintillation counter.

  • Cell lysis buffer (e.g., 1 M NaOH).

Procedure:

  • Cell Plating:

    • Seed cells in 12- or 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to attach overnight.

  • Uptake Experiment:

    • On the day of the experiment, wash the cells twice with cold binding buffer.

    • Prepare the incubation medium: Dilute the radiolabeled agent in binding buffer to a final concentration of 0.1-1 nM.

    • For Total Binding: Add 0.5 mL of the incubation medium to each well.

    • For Non-Specific Binding (Blocking): Pre-incubate a separate set of wells with a 100- to 1000-fold molar excess of the unlabeled targeting ligand for 15-30 minutes before adding the radiolabeled agent.

  • Incubation:

    • Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes) to assess uptake over time.

  • Washing and Lysis:

    • After incubation, remove the radioactive medium and quickly wash the cells three times with ice-cold PBS to stop uptake and remove unbound radioactivity.

    • Add 0.5 mL of cell lysis buffer to each well and incubate for 10-15 minutes to ensure complete cell lysis.

  • Quantification:

    • Collect the lysate from each well into counting tubes.

    • Measure the radioactivity in each sample using a gamma counter.

    • Determine the protein concentration in parallel wells to normalize the radioactivity counts (counts per minute per µg of protein).

  • Data Analysis:

    • Calculate Specific Uptake = (Total Binding) - (Non-Specific Binding).

    • Express the results as a percentage of the added dose taken up by the cells.

G cluster_cell Target Cell receptor Receptor endosome Endosome receptor->endosome 2. Internalization (Endocytosis) cell_label agent Radiolabeled Targeted Agent agent->receptor 1. Binding drug Drug/ Radionuclide endosome->drug 3. Release

Mechanism of targeted cellular uptake and payload release.
Protocol 4: In Vivo Biodistribution Study

This protocol outlines the steps for assessing the tissue distribution of the radiolabeled targeted agent in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors).

  • Radiolabeled targeted agent, sterile and formulated in saline.

  • Anesthesia (e.g., isoflurane).

  • Dissection tools, scales for weighing organs, and counting tubes.

  • Gamma counter calibrated for the specific radionuclide.

Procedure:

  • Animal Preparation:

    • Use mice bearing tumors of a suitable size (e.g., 100-200 mm³).

  • Injection:

    • Anesthetize the mice.

    • Inject a known amount of the radiolabeled agent (e.g., 1-5 MBq in 100-200 µL) via the tail vein. Retain a small, measured amount of the injectate to serve as a standard for calculating the percentage injected dose.

  • Time Course:

    • Allow the agent to distribute for predetermined time points (e.g., 1, 4, 24, 48 hours post-injection). Use groups of 3-5 mice per time point.

  • Tissue Collection:

    • At each time point, euthanize the mice.

    • Collect blood via cardiac puncture.

    • Dissect major organs and tissues of interest (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Measurement:

    • Place each tissue sample in a pre-weighed counting tube and record the wet weight of the tissue.

    • Measure the radioactivity in each sample and the injection standard using a gamma counter, correcting for radioactive decay.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts in Tissue / Tissue Weight (g)) / (Total Injected Counts) x 100

    • Calculate tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-kidney) to assess targeting specificity.

References

Application Notes and Protocols for the Conjugation of DOTA-PEG5-azide to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of DOTA-PEG5-azide to antibodies. The methodologies described herein are essential for the development of antibody-radionuclide conjugates (ARCs) for applications in molecular imaging (PET, SPECT) and radioimmunotherapy.

Introduction

The conjugation of chelating agents such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to monoclonal antibodies (mAbs) is a cornerstone in the development of targeted radiopharmaceuticals. The DOTA cage is adept at stably chelating a variety of diagnostic (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In) and therapeutic (e.g., ⁹⁰Y, ¹⁷⁷Lu) radioisotopes. The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as PEG5, enhances the solubility and in vivo pharmacokinetics of the resulting antibody conjugate.

This guide focuses on the use of this compound, a heterobifunctional linker that allows for a highly specific and efficient "click chemistry" conjugation to an antibody that has been functionalized with a compatible alkyne group. This bioorthogonal reaction strategy offers significant advantages over traditional amine-reactive conjugations (e.g., using NHS esters), including greater control over the site of conjugation and a more homogeneous product.[1][2][] Site-specific conjugation is particularly important as it can prevent the modification of critical amino acid residues within the antigen-binding site, thereby preserving the antibody's immunoreactivity.[4]

The following sections provide detailed protocols for a two-step conjugation process: (1) modification of the antibody to introduce a dibenzocyclooctyne (DBCO) group, and (2) the strain-promoted alkyne-azide cycloaddition (SPAAC) of this compound.

Quantitative Data Summary

The efficiency and outcome of antibody-DOTA conjugation can vary depending on the specific antibody, the conjugation chemistry, and the reaction conditions. The following tables summarize representative quantitative data from various studies to provide a comparative overview.

Table 1: DOTA-per-Antibody Ratio and Conjugation Efficiency

Antibody/FragmentConjugation MethodMolar Ratio (Chelator:Ab)DOTA per Antibody (avg.)Final Yield/PurityReference
TrastuzumabNHS-esterNot Specified1 and 4>90% labeling yield[5]
RituximabSCN-DOTA10:1~5>98% radiochemical purity
RituximabNHS-DOTA100:1~18>98% radiochemical purity
1C1m-FcSCN-DOTA5:1 to 50:11 to 11Not Specified
Trastuzumab (peptide-mediated)DBCO-azide click1.5:1 (mono) / 4:1 (di)1 (mono) and 2 (di)~94%
scFv-FcCysteine-linkerNot Specified6High radiochemical yield

Table 2: Impact of DOTA Conjugation on Antibody Affinity and Biodistribution

AntibodyDOTA per AntibodyChange in Affinity (Kd)Key Biodistribution ChangeReference
Trastuzumab1 and 4Affinity similar to native Ab (~1 nM)Not Specified
1C1m-Fc>3Decreased immunoreactive fractionDecreased tumor uptake, accelerated blood clearance
DAB4Increasing ratioDecreased immunoactivityDecreased tumor uptake, increased liver/spleen uptake
Diabody4 (with PEGn)>95% immunoreactivityKidney uptake reduced 8-fold with PEG48

Experimental Protocols

This section details a two-stage protocol for the site-specific conjugation of this compound to an antibody via SPAAC click chemistry.

Workflow Overview

The overall experimental workflow involves modifying the antibody with a DBCO-PEG-NHS ester, removing the excess reagent, and then reacting the DBCO-functionalized antibody with this compound.

G cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Click Chemistry Conjugation cluster_2 Stage 3: Characterization A Antibody Solution (1-2 mg/mL in PBS) B Add DBCO-PEG-NHS Ester (10-20 fold molar excess) A->B C Incubate (1-2 hours, RT) B->C D Purification (Size Exclusion Chromatography or Dialysis) C->D E DBCO-Antibody D->E F DBCO-Antibody G Add this compound (3-5 fold molar excess over DBCO) F->G H Incubate (4-12 hours, 4°C or RT) G->H I Purification (Size Exclusion Chromatography) H->I J DOTA-Antibody Conjugate I->J K Characterize Conjugate (SDS-PAGE, Mass Spec, HPLC) J->K

Caption: Experimental workflow for this compound conjugation.

Stage 1: Antibody Modification with DBCO

This protocol describes the modification of antibody lysine (B10760008) residues with a DBCO-PEG-NHS ester.

Materials:

  • Monoclonal antibody (1-5 mg/mL)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DBCO-PEG4-NHS Ester (or similar)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis device (e.g., 30 kDa MWCO)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS, pH 7.4.

  • Reagent Preparation: Prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the DBCO-PEG4-NHS Ester solution to the antibody solution. For example, for 1 mL of a 1 mg/mL (6.67 µM) IgG solution, add 6.7 to 13.3 µL of the 10 mM DBCO-PEG4-NHS stock.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted DBCO reagent by either:

    • Size Exclusion Chromatography: Pass the reaction mixture through an SEC desalting column equilibrated with PBS. Collect the protein-containing fractions.

    • Dialysis: Dialyze the reaction mixture against PBS (4°C, 3 x 1L changes) for 12-24 hours using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 30 kDa).

  • Quantification: Determine the concentration of the purified DBCO-modified antibody using a BCA or Bradford protein assay.

Stage 2: this compound Conjugation via Click Chemistry

This protocol describes the catalyst-free click reaction between the DBCO-modified antibody and this compound.

Materials:

  • DBCO-modified antibody (from Stage 1)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in water or PBS.

  • Conjugation Reaction: To the purified DBCO-modified antibody, add a 3 to 5-fold molar excess of this compound relative to the calculated number of incorporated DBCO groups (or relative to the antibody if the DBCO incorporation ratio is unknown).

  • Incubation: Incubate the reaction for 4-12 hours. The reaction can be performed at room temperature or at 4°C. Longer incubation times (e.g., overnight at 4°C) can improve conjugation efficiency.

  • Purification: Purify the DOTA-antibody conjugate from excess this compound using an SEC column (e.g., Superdex 200 or equivalent) equilibrated with a suitable buffer for downstream applications (e.g., 0.25 M NH₄OAc, pH 5.5 for radiolabeling).

  • Characterization and Storage:

    • Analyze the final conjugate by SDS-PAGE, Mass Spectrometry (to determine the number of DOTA molecules per antibody), and HPLC to assess purity and aggregation.

    • Validate the immunoreactivity of the conjugate using methods like ELISA or flow cytometry by comparing its binding to the unmodified antibody.

    • Store the final conjugate at 4°C for short-term use or at -80°C for long-term storage.

Chemical Pathway and Visualization

The conjugation process relies on a two-step chemical reaction. First, the N-hydroxysuccinimide (NHS) ester of the DBCO-linker reacts with primary amines (e.g., lysine side chains) on the antibody surface. Second, the azide (B81097) group of the this compound linker reacts with the DBCO group in a strain-promoted [3+2] cycloaddition.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Click Reaction Ab Antibody-NH₂ plus1 + DBCO DBCO-PEG-NHS arrow1 Ab_DBCO Antibody-NH-CO-PEG-DBCO Ab_DBCO2 Antibody-NH-CO-PEG-DBCO Ab_DBCO:e->Ab_DBCO2:w Purification plus2 + DOTA_N3 N₃-PEG5-DOTA arrow2 Final_Conj Antibody-Conjugate

Caption: Chemical pathway for DOTA-antibody conjugation.

Applications and Considerations

  • Molecular Imaging: DOTA-conjugated antibodies are widely used as probes for PET and SPECT imaging to visualize tumor localization, assess receptor expression, and monitor disease progression. The choice of radionuclide is critical and should match the biological half-life of the antibody.

  • Radioimmunotherapy: By chelating therapeutic radionuclides like ¹⁷⁷Lu or ⁹⁰Y, these conjugates can be used to deliver cytotoxic radiation specifically to tumor cells.

  • Chelator-to-Antibody Ratio (CAR): A higher CAR can lead to higher specific activity but may also negatively impact the antibody's immunoreactivity and pharmacokinetics, leading to increased uptake in the liver and spleen. It is crucial to optimize the CAR for each specific antibody and application.

  • Stability: The stability of the final conjugate, both in storage and in vivo, is critical. The DOTA macrocycle provides high kinetic and thermodynamic stability for the chelated radiometal. The stability of the conjugate itself can be assessed in serum over time.

References

Solid-Phase Synthesis of DOTA-PEG5-Azide Conjugates: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase synthesis of DOTA-PEG5-azide, a bifunctional chelator of significant interest in the development of targeted radiopharmaceuticals and bimodal imaging agents. The solid-phase approach offers a streamlined and efficient alternative to solution-phase synthesis, enabling higher purity and yield of the final product. This protocol details the step-by-step procedure, from resin selection and functionalization to the final cleavage and purification of the this compound conjugate. All quantitative data are summarized for clarity, and a visual representation of the workflow is provided.

Introduction

The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules is a cornerstone of modern nuclear medicine and molecular imaging. The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as PEG5, enhances the pharmacokinetic properties of the resulting conjugate, improving solubility and circulation half-life. The terminal azide (B81097) group provides a versatile handle for "click chemistry" ligation to alkyne-modified targeting vectors like peptides, antibodies, or nanoparticles. The solid-phase synthesis strategy outlined herein allows for the sequential assembly of this construct on a polymeric support, simplifying purification and handling.

Data Presentation

Table 1: Summary of Materials and Reagents

ReagentSupplierGradePurpose
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/gSolid support
Fmoc-15-amino-4,7,10,13-pentaoxapentadecanoic acid (Fmoc-PEG5-acid)VariousSynthesis GradePEG5 linker source
Fmoc-L-Lys(Alloc)-OHVariousSynthesis GradeAmino acid for azidation
DOTA-tris(t-Bu)esterVariousSynthesis GradeDOTA chelator source
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis GradeCoupling agent
Oxyma PureVariousSynthesis GradeCoupling additive
Piperidine (B6355638)VariousSynthesis GradeFmoc deprotection
N,N-Dimethylformamide (DMF)VariousAnhydrous, Peptide Synthesis GradeSolvent
Dichloromethane (DCM)VariousAnhydrous, Peptide Synthesis GradeSolvent
Trifluoroacetic acid (TFA)VariousReagent GradeCleavage reagent
Triisopropylsilane (TIS)VariousReagent GradeScavenger
Dithiothreitol (DTT)VariousReagent GradeScavenger
Imidazole-1-sulfonyl azide hydrochlorideVariousSynthesis GradeDiazotransfer reagent
Copper(II) sulfate (B86663) pentahydrateVariousReagent GradeCatalyst for diazotransfer
L-Ascorbic acid sodium saltVariousReagent GradeReducing agent for diazotransfer
Diisopropylethylamine (DIPEA)VariousSynthesis GradeBase
Tetrakis(triphenylphosphine)palladium(0)VariousSynthesis GradeAlloc deprotection catalyst
Phenylsilane (B129415)VariousReagent GradeAlloc deprotection scavenger

Table 2: Summary of Key Experimental Parameters and Expected Yields

StepKey ParametersMonitoring MethodExpected Yield/Success
Resin Swelling DMF, 1 hour, room temperatureVisual inspectionN/A
Fmoc Deprotection (Resin) 20% Piperidine in DMF, 2 x 10 minKaiser Test (Positive)>99%
Fmoc-PEG5-acid Coupling 3 eq. Fmoc-PEG5-acid, 3 eq. DIC, 3 eq. Oxyma in DMF, 2 hoursKaiser Test (Negative)>95%
Fmoc Deprotection (PEG5) 20% Piperidine in DMF, 2 x 10 minKaiser Test (Positive)>99%
Fmoc-L-Lys(Alloc)-OH Coupling 3 eq. Fmoc-L-Lys(Alloc)-OH, 3 eq. DIC, 3 eq. Oxyma in DMF, 2 hoursKaiser Test (Negative)>95%
Fmoc Deprotection (Lysine) 20% Piperidine in DMF, 2 x 10 minKaiser Test (Positive)>99%
DOTA-tris(t-Bu)ester Coupling 2 eq. DOTA-tris(t-Bu)ester, 1.95 eq. DIC, 2 eq. Oxyma in DMF, 4 hoursChloranil Test (Negative)>90%
Alloc Deprotection Pd(PPh3)4, Phenylsilane in DCM, 3 x 20 minHPLC-MS of cleaved test sample>90%
On-Resin Azidation Imidazole-1-sulfonyl azide, CuSO4, Na-ascorbate, DIPEA in DMF/H2O, 12 hoursIR spectroscopy (azide stretch at ~2100 cm-1)>80%
Cleavage and Deprotection TFA/TIS/H2O/DTT (94:2.5:2.5:1), 3 hoursN/AN/A
Purification Preparative RP-HPLCAnalytical RP-HPLC, MS~40-60% overall yield from resin loading

Experimental Protocols

Resin Preparation and Swelling
  • Place Rink Amide MBHA resin (100 mg, 0.05 mmol) in a fritted polypropylene (B1209903) syringe.

  • Add 2 mL of DMF and allow the resin to swell for 1 hour at room temperature with occasional agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 10 minutes.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Perform a Kaiser test to confirm the presence of free amines (a positive result is indicated by a blue color).

Coupling of Fmoc-PEG5-acid
  • In a separate vial, dissolve Fmoc-PEG5-acid (3 eq., 0.15 mmol) and Oxyma Pure (3 eq., 0.15 mmol) in 1 mL of DMF.

  • Add DIC (3 eq., 0.15 mmol) to the solution and pre-activate for 5 minutes.

  • Add the activated solution to the resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Perform a Kaiser test to confirm complete coupling (a negative result is indicated by a colorless or yellow solution).

Coupling of Fmoc-L-Lys(Alloc)-OH
  • Perform Fmoc deprotection as described in section 2.

  • Couple Fmoc-L-Lys(Alloc)-OH using the same procedure as described in section 3 for Fmoc-PEG5-acid.

Coupling of DOTA-tris(t-Bu)ester
  • Perform Fmoc deprotection as described in section 2.

  • In a separate vial, dissolve DOTA-tris(t-Bu)ester (2 eq., 0.1 mmol) and Oxyma Pure (2 eq., 0.1 mmol) in 1 mL of DMF.

  • Add DIC (1.95 eq., 0.0975 mmol) to the solution and pre-activate for 5 minutes.

  • Add the activated solution to the resin.

  • Agitate the reaction mixture for 4 hours at room temperature.

  • Drain the solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Perform a Chloranil test to confirm complete coupling.

Alloc Deprotection
  • Wash the resin with DCM (5 x 2 mL).

  • Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 eq., 0.005 mmol) and phenylsilane (10 eq., 0.5 mmol) in 2 mL of DCM.

  • Add the solution to the resin and agitate for 20 minutes in the dark.

  • Drain the solution.

  • Repeat steps 2-4 two more times.

  • Wash the resin thoroughly with DCM (5 x 2 mL), DMF (5 x 2 mL), and DCM (5 x 2 mL).

On-Resin Azidation
  • Prepare a solution of imidazole-1-sulfonyl azide hydrochloride (5 eq., 0.25 mmol), copper(II) sulfate pentahydrate (0.1 eq., 0.005 mmol), L-ascorbic acid sodium salt (0.5 eq., 0.025 mmol), and DIPEA (5 eq., 0.25 mmol) in a mixture of 1.5 mL DMF and 0.5 mL water.

  • Add the solution to the resin.

  • Agitate the reaction mixture for 12 hours at room temperature.

  • Drain the solution and wash the resin with DMF (5 x 2 mL), water (3 x 2 mL), DMF (5 x 2 mL), and DCM (5 x 2 mL).

  • Dry the resin under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (94:2.5:2.5:1 v/v/v/w).

  • Add 2 mL of the cleavage cocktail to the dried resin.

  • Agitate for 3 hours at room temperature.

  • Filter the solution into a cold diethyl ether solution (10 mL) to precipitate the product.

  • Centrifuge the mixture and decant the ether.

  • Wash the precipitate with cold diethyl ether (2 x 10 mL).

  • Dry the crude product under vacuum.

Purification
  • Dissolve the crude product in a minimal amount of water/acetonitrile (B52724).

  • Purify the product using preparative reverse-phase HPLC with a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final this compound conjugate as a white solid.

  • Characterize the final product by analytical RP-HPLC and mass spectrometry.

Mandatory Visualization

Solid_Phase_Synthesis_Workflow Resin Rink Amide Resin Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection1 PEG_Coupling Couple Fmoc-PEG5-acid (DIC, Oxyma, DMF) Fmoc_Deprotection1->PEG_Coupling Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) PEG_Coupling->Fmoc_Deprotection2 Lys_Coupling Couple Fmoc-L-Lys(Alloc)-OH (DIC, Oxyma, DMF) Fmoc_Deprotection2->Lys_Coupling Fmoc_Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Lys_Coupling->Fmoc_Deprotection3 DOTA_Coupling Couple DOTA-tris(t-Bu)ester (DIC, Oxyma, DMF) Fmoc_Deprotection3->DOTA_Coupling Alloc_Deprotection Alloc Deprotection (Pd(PPh3)4, PhSiH3) DOTA_Coupling->Alloc_Deprotection Azidation On-Resin Azidation (Diazotransfer Reagent) Alloc_Deprotection->Azidation Cleavage Cleavage & Deprotection (TFA Cocktail) Azidation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

Application Notes and Protocols for DOTA-PEG5-azide in SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DOTA-PEG5-azide in the development of targeted radiopharmaceuticals for Single-Photon Emission Computed Tomography (SPECT) imaging. The information covers the principles of probe construction, radiolabeling, and in vitro/in vivo evaluation.

Introduction to this compound for SPECT Imaging

This compound is a bifunctional chelator-linker system designed for the development of targeted SPECT imaging agents. It comprises three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that forms highly stable complexes with trivalent radiometals suitable for SPECT imaging, most notably Indium-111 (¹¹¹In).

  • PEG5 (Pentaethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol linker. The PEG moiety enhances aqueous solubility of the final conjugate, improves its pharmacokinetic profile by reducing non-specific binding, and provides spatial separation between the radionuclide and the targeting moiety.

  • Azide (B81097) (-N₃): A functional group that enables covalent conjugation to a targeting biomolecule (e.g., peptide, antibody fragment, or small molecule) via "click chemistry". This highly efficient and specific reaction, typically a copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), allows for a stable and precise connection.

The modular nature of this system allows researchers to couple the DOTA chelator to a wide variety of targeting ligands for the non-invasive visualization of biological targets in vivo.

Principle of SPECT Imaging Agent Construction

The development of a SPECT imaging agent using this compound follows a logical workflow. The azide group on the linker is reacted with a complementary functional group (e.g., an alkyne) on a targeting molecule. Following purification, the DOTA chelator is radiolabeled with a SPECT radionuclide such as ¹¹¹In.

G cluster_synthesis Probe Synthesis cluster_radiolabeling Radiolabeling cluster_evaluation Evaluation Targeting_Molecule Targeting Molecule (with alkyne group) Click_Chemistry Click Chemistry (CuAAC or SPAAC) Targeting_Molecule->Click_Chemistry DOTA_PEG5_Azide This compound DOTA_PEG5_Azide->Click_Chemistry DOTA_PEG5_Target DOTA-PEG5-Targeting Molecule Conjugate Click_Chemistry->DOTA_PEG5_Target Radiolabeling_Reaction Radiolabeling (pH 4.0-5.5, 80-100°C) DOTA_PEG5_Target->Radiolabeling_Reaction Indium_111 ¹¹¹InCl₃ Indium_111->Radiolabeling_Reaction SPECT_Probe ¹¹¹In-DOTA-PEG5-Targeting Molecule (SPECT Imaging Probe) Radiolabeling_Reaction->SPECT_Probe In_Vitro In Vitro Assays (Binding, Internalization) SPECT_Probe->In_Vitro In_Vivo In Vivo Studies (SPECT/CT, Biodistribution) SPECT_Probe->In_Vivo

Fig 1. Workflow for developing a SPECT imaging probe.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Alkyne-Modified Peptide

This protocol describes a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in DMSO to a final concentration of 10 mg/mL.

  • Chelator Preparation: Dissolve this compound in ultrapure water to a final concentration of 10 mg/mL.

  • Reaction Setup:

    • In a clean microcentrifuge tube, add the alkyne-peptide solution (1.2 molar equivalents).

    • Add the this compound solution (1.0 molar equivalent).

    • Add CuSO₄ solution (0.2 molar equivalents, freshly prepared).

    • Initiate the reaction by adding sodium ascorbate solution (0.3 molar equivalents, freshly prepared).

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 12-18 hours.

  • Purification: Purify the resulting DOTA-PEG5-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

  • Storage: Lyophilize the purified conjugate and store at -20°C.

Protocol 2: Radiolabeling with Indium-111

This protocol details the chelation of ¹¹¹In to the DOTA-conjugate.

Materials:

  • DOTA-PEG5-peptide conjugate

  • ¹¹¹InCl₃ in 0.05 M HCl

  • Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)

  • Metal-free water

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Reconstitution: Dissolve the lyophilized DOTA-PEG5-peptide conjugate in metal-free water to a concentration of 1 mg/mL.

  • Reaction Mixture:

    • In a sterile, metal-free vial, add 10-20 µg of the DOTA-conjugate solution.

    • Add 100 µL of ammonium acetate buffer.

    • Add 37-185 MBq (1-5 mCi) of ¹¹¹InCl₃ solution.

  • Incubation: Incubate the reaction vial in a heating block at 80-100°C for 30 minutes.[1]

  • Quality Control: After cooling to room temperature, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.

  • Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge to remove free ¹¹¹In.

  • Final Formulation: The final product is formulated in a suitable buffer (e.g., saline with 0.1% BSA) for in vivo administration.

Protocol 3: In Vitro Cell Binding and Internalization Assay

This protocol is for evaluating the binding affinity and internalization of the radiolabeled probe in a target-expressing cell line.

G Start Seed target-expressing cells in 24-well plate Incubate_Cells Incubate cells (24-48 hours) Start->Incubate_Cells Add_Radioligand Add ¹¹¹In-DOTA-Probe (constant concentration) Incubate_Cells->Add_Radioligand Add_Competitor Add unlabeled competitor (increasing concentrations) Add_Radioligand->Add_Competitor Incubate_Binding Incubate at 4°C (for binding) Add_Competitor->Incubate_Binding Incubate_Internalization Incubate at 37°C (for internalization) Add_Competitor->Incubate_Internalization Wash_Cells Wash cells with ice-cold PBS Incubate_Binding->Wash_Cells Incubate_Internalization->Wash_Cells Lyse_Cells Lyse cells (e.g., with NaOH) Wash_Cells->Lyse_Cells Measure_Activity Measure radioactivity (gamma counter) Lyse_Cells->Measure_Activity Analyze_Data Calculate IC₅₀ / % Internalization Measure_Activity->Analyze_Data

Fig 2. Workflow for in vitro binding and internalization assays.
Protocol 4: In Vivo SPECT/CT Imaging and Biodistribution

This protocol outlines the procedure for imaging and assessing the biodistribution of the ¹¹¹In-labeled probe in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with xenografts)

  • ¹¹¹In-DOTA-PEG5-peptide probe, formulated for injection

  • Anesthetic (e.g., isoflurane)

  • SPECT/CT scanner

  • Gamma counter

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Probe Administration: Inject 5-10 MBq of the ¹¹¹In-labeled probe intravenously via the tail vein.

  • SPECT/CT Imaging:

    • At desired time points (e.g., 1, 4, 24, and 48 hours post-injection), anesthetize the animal and place it on the scanner bed.[2][3]

    • Acquire SPECT and CT images according to the manufacturer's protocol. The CT scan provides anatomical co-registration.

  • Biodistribution Study:

    • At the final imaging time point, euthanize the animal.

    • Dissect key organs and tissues (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter, along with standards prepared from the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).

Quantitative Data Summary

The following tables summarize typical biodistribution data for ¹¹¹In-labeled DOTA-PEG-peptide conjugates in tumor-bearing mice. While specific values will vary based on the targeting peptide and the tumor model, these tables provide a representative overview.

Table 1: Biodistribution of ¹¹¹In-DOTA-PEG₂-RM26 in PC-3 Tumor-Bearing Mice (%ID/g) [2]

Organ1 h p.i.4 h p.i.24 h p.i.
Blood1.5 ± 0.30.5 ± 0.10.1 ± 0.0
Tumor8.3 ± 1.57.5 ± 1.24.9 ± 0.9
Kidneys15.1 ± 2.512.3 ± 1.83.5 ± 0.6
Liver1.2 ± 0.20.8 ± 0.10.4 ± 0.1
Spleen0.5 ± 0.10.4 ± 0.10.2 ± 0.0
Pancreas10.2 ± 1.78.9 ± 1.41.8 ± 0.3
Muscle0.4 ± 0.10.2 ± 0.00.1 ± 0.0

Data are presented as mean ± standard deviation.

Table 2: Biodistribution of ¹¹¹In-DOTA-3PEG₄-RGD dimer in U87MG Tumor-Bearing Mice (%ID/g) [4]

Organ1 h p.i.4 h p.i.24 h p.i.
Blood2.1 ± 0.40.9 ± 0.20.2 ± 0.1
Tumor9.8 ± 1.88.5 ± 1.55.1 ± 0.9
Kidneys4.5 ± 0.83.1 ± 0.61.5 ± 0.3
Liver1.8 ± 0.31.1 ± 0.20.5 ± 0.1
Spleen0.7 ± 0.10.5 ± 0.10.3 ± 0.1
Lungs1.5 ± 0.30.8 ± 0.20.3 ± 0.1
Muscle0.6 ± 0.10.4 ± 0.10.2 ± 0.0

Data are presented as mean ± standard deviation.

Conclusion

This compound is a versatile and valuable tool for the development of targeted SPECT imaging agents. Its straightforward conjugation chemistry, favorable pharmacokinetic properties conferred by the PEG linker, and stable chelation of ¹¹¹In make it an excellent choice for researchers in oncology, neuroscience, and other areas of molecular imaging. The protocols provided herein offer a solid foundation for the successful synthesis and evaluation of novel radiopharmaceuticals.

References

Developing Targeted Radiotherapeutics with DOTA-PEG5-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of DOTA-PEG5-azide in the development of targeted radiotherapeutics. The following sections outline the necessary steps from conjugation of the chelator to a targeting moiety, through radiolabeling and in vitro stability assessment, to in vivo biodistribution studies.

Introduction

This compound is a bifunctional chelator that plays a crucial role in the development of targeted radiopharmaceuticals. It incorporates three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for forming highly stable complexes with various radionuclides, including the therapeutic isotope Lutetium-177 (¹⁷⁷Lu).[1][2]

  • PEG5 (pentaethylene glycol): A short polyethylene (B3416737) glycol linker that enhances hydrophilicity and can improve the pharmacokinetic profile of the resulting radiopharmaceutical.[3]

  • Azide (-N₃): A functional group that enables covalent conjugation to a targeting molecule (e.g., peptide, antibody, or small molecule) containing a terminal alkyne via "click chemistry."[4][5] This bioorthogonal reaction is highly efficient and specific, allowing for the creation of well-defined radiopharmaceutical conjugates.[4][6]

The combination of these features makes this compound a versatile tool for designing radiotherapeutics that can be precisely targeted to cancer cells or other disease-specific markers.

Experimental Workflow

The overall workflow for developing a targeted radiotherapeutic using this compound involves several key stages, from initial conjugation to preclinical evaluation.

experimental_workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_radiolabeling Radiolabeling & Quality Control cluster_evaluation Preclinical Evaluation Targeting_Molecule Targeting Molecule (with alkyne group) CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Targeting_Molecule->CuAAC DOTA_PEG5_azide This compound DOTA_PEG5_azide->CuAAC Purification_Conjugate Purification of Conjugate (e.g., HPLC) CuAAC->Purification_Conjugate Characterization Characterization (e.g., MS, NMR) Purification_Conjugate->Characterization DOTA_PEG_conjugate DOTA-PEG-Targeting Molecule Conjugate Characterization->DOTA_PEG_conjugate Radiolabeling Radiolabeling Reaction DOTA_PEG_conjugate->Radiolabeling Lu177 ¹⁷⁷LuCl₃ Lu177->Radiolabeling Purification_Radio Purification of Radiolabeled Conjugate (e.g., C18 cartridge) Radiolabeling->Purification_Radio QC Quality Control (RCP, Specific Activity) Purification_Radio->QC In_Vitro In Vitro Stability (Serum, Saline) QC->In_Vitro Biodistribution In Vivo Biodistribution (Tumor-bearing mice) QC->Biodistribution Imaging SPECT/CT Imaging Biodistribution->Imaging

Caption: Experimental workflow for developing targeted radiotherapeutics.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Alkyne-Modified Peptide via CuAAC

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to a peptide containing a terminal alkyne group.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified peptide solution.

    • Add this compound stock solution to achieve a 2-5 molar excess over the peptide.

    • In a separate tube, pre-mix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio. Let it stand for a few minutes.

    • Add the copper/ligand complex to the peptide/azide mixture. The final concentration of copper should be in the range of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by HPLC.

  • Purification:

    • Purify the DOTA-PEG5-peptide conjugate using reversed-phase HPLC.

    • Lyophilize the collected fractions containing the purified product.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Protocol 2: Radiolabeling of DOTA-PEG5-Peptide Conjugate with Lutetium-177

This protocol details the radiolabeling of the purified DOTA-PEG5-peptide conjugate with ¹⁷⁷Lu.

Materials:

  • DOTA-PEG5-peptide conjugate

  • ¹⁷⁷LuCl₃ in 0.05 M HCl

  • Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Gentisic acid (optional, as a radioprotectant)

  • C18 Sep-Pak light cartridge

  • Ethanol (B145695)

  • Saline

  • Instant thin-layer chromatography (ITLC) strips

  • Radio-HPLC system

Procedure:

  • Reaction Setup:

    • In a sterile, pyrogen-free reaction vial, add 10-50 µg of the DOTA-PEG5-peptide conjugate dissolved in ammonium acetate buffer.

    • If using a radioprotectant, add gentisic acid to the vial.

    • Add ¹⁷⁷LuCl₃ (e.g., 370-740 MBq) to the reaction vial.

    • Ensure the final pH of the reaction mixture is between 4.5 and 5.5.

  • Incubation:

    • Incubate the reaction mixture at 90-95°C for 15-30 minutes.[7]

  • Quality Control (Radiochemical Purity):

    • Spot a small aliquot of the reaction mixture onto an ITLC strip.

    • Develop the chromatogram using an appropriate mobile phase (e.g., 0.1 M sodium citrate, pH 5.5) to separate the radiolabeled peptide from free ¹⁷⁷Lu.

    • Determine the radiochemical purity using a radio-TLC scanner.

    • Alternatively, analyze the radiochemical purity using a radio-HPLC system.

  • Purification:

    • If the radiochemical purity is below 95%, purify the product.

    • Activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by water (10 mL).

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water (5-10 mL) to remove unchelated ¹⁷⁷Lu.

    • Elute the ¹⁷⁷Lu-DOTA-PEG5-peptide with a small volume (0.5-1 mL) of 50% ethanol in saline.

  • Final Formulation:

    • The purified product can be formulated in saline for in vivo studies.

    • Determine the specific activity of the final product (MBq/µmol).

Data Presentation

Table 1: Representative Radiolabeling Efficiency and In Vitro Stability of ¹⁷⁷Lu-DOTA-PEG Conjugates
Parameter¹⁷⁷Lu-DOTA-Peptide¹⁷⁷Lu-DOTA-PEG-PeptideReference
Radiochemical Purity (RCP) >98%>98%[8]
Specific Activity (GBq/µmol) 30 ± 530 ± 5[8]
In Vitro Stability in Human Serum (6h) >95% intact>95% intact[8]
In Vitro Stability in Human Plasma (5 days) 14% intact52% intact[9]

Note: Data presented are representative and may vary depending on the specific peptide and experimental conditions.

Table 2: Representative Biodistribution Data of a ¹⁷⁷Lu-DOTA-PEG-Peptide in Tumor-Bearing Mice (%ID/g ± SD)
Organ3 h p.i.24 h p.i.48 h p.i.Reference
Blood 1.5 ± 0.20.3 ± 0.10.1 ± 0.0[8]
Heart 0.5 ± 0.10.1 ± 0.00.1 ± 0.0[8]
Lungs 0.8 ± 0.10.2 ± 0.10.1 ± 0.0[8]
Liver 1.2 ± 0.20.5 ± 0.10.3 ± 0.1[8]
Spleen 0.4 ± 0.10.1 ± 0.00.1 ± 0.0[8]
Kidneys 10.5 ± 1.54.2 ± 0.82.1 ± 0.5[8]
Tumor 4.5 ± 0.88.9 ± 1.215.0 ± 1.4[8]
Muscle 0.4 ± 0.10.1 ± 0.00.1 ± 0.0[8]
Bone 0.6 ± 0.10.3 ± 0.10.2 ± 0.0[8]

p.i. = post-injection. Data are representative for a generic ¹⁷⁷Lu-DOTA-PEG-peptide and will vary based on the targeting molecule.

Signaling Pathways and Logical Relationships

Signaling Pathway for Targeted Radiotherapy

The fundamental principle of targeted radiotherapy is to deliver a cytotoxic dose of radiation specifically to cancer cells while minimizing damage to healthy tissues. This is achieved by conjugating a radionuclide to a targeting molecule that binds to a specific receptor or antigen overexpressed on the surface of cancer cells.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Radiopharmaceutical ¹⁷⁷Lu-DOTA-PEG-Peptide Receptor Target Receptor Radiopharmaceutical->Receptor Binding Internalization Internalization Receptor->Internalization DNA_Damage DNA Double-Strand Breaks Internalization->DNA_Damage ¹⁷⁷Lu β⁻ emission Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Mechanism of action for targeted radiotherapy.
Protocol 3: In Vitro Stability Study

This protocol assesses the stability of the radiolabeled conjugate in human serum and saline.

Materials:

  • ¹⁷⁷Lu-DOTA-PEG5-peptide

  • Human serum

  • Sterile saline (0.9% NaCl)

  • Incubator at 37°C

  • Radio-HPLC system or ITLC strips

Procedure:

  • Add a known amount of the purified ¹⁷⁷Lu-DOTA-PEG5-peptide to separate vials containing human serum and saline.

  • Incubate the vials at 37°C.

  • At various time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot from each vial.

  • Analyze the aliquots by radio-HPLC or ITLC to determine the percentage of intact radiolabeled peptide.

  • Precipitate proteins in the serum samples (e.g., with ethanol) and centrifuge before HPLC analysis to prevent column clogging.

Protocol 4: In Vivo Biodistribution Study

This protocol describes the evaluation of the radiopharmaceutical's distribution in a tumor-bearing animal model.

Materials:

  • ¹⁷⁷Lu-DOTA-PEG5-peptide formulated in sterile saline

  • Tumor-bearing mice (e.g., xenograft model with relevant cancer cells)

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Dissection tools

  • Balances for weighing organs

Procedure:

  • Administer a known amount of the ¹⁷⁷Lu-DOTA-PEG5-peptide (e.g., 0.5-1.0 MBq) to each mouse via tail vein injection.[10]

  • At predetermined time points (e.g., 3, 24, 48, 96, and 168 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).[3]

  • Collect blood samples via cardiac puncture.

  • Dissect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in an aliquot of the injected dose (standard) using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[1]

These protocols and data provide a comprehensive guide for researchers developing novel targeted radiotherapeutics using this compound. Adherence to these methodologies will facilitate the generation of robust and reproducible data for preclinical evaluation.

References

Application Notes and Protocols for Bioconjugation of DOTA-PEG5-azide to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to nanoparticles is a critical step in the development of advanced diagnostic and therapeutic agents. DOTA can stably chelate a variety of radiometals, enabling the use of nanoparticles for applications such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted radiotherapy. The incorporation of a Polyethylene Glycol (PEG) linker, such as in DOTA-PEG5-azide, enhances biocompatibility, increases circulation time, and provides a reactive handle for conjugation.

This document provides detailed protocols for the bioconjugation of this compound to nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The protocols cover the preparation of alkyne-functionalized nanoparticles, the CuAAC reaction itself, and the subsequent purification and characterization of the DOTA-conjugated nanoparticles.

Experimental Workflows and Signaling Pathways

The overall workflow for the bioconjugation of this compound to nanoparticles involves three main stages: nanoparticle surface functionalization with alkyne groups, the click chemistry reaction with this compound, and finally, purification and characterization of the product.

Bioconjugation_Workflow cluster_0 Nanoparticle Preparation cluster_1 Click Chemistry Conjugation cluster_2 Purification & Characterization NP Nanoparticle Core (e.g., Gold, Polymeric) Alkyne_NP Alkyne-Functionalized Nanoparticle NP->Alkyne_NP Surface Functionalization Reaction CuAAC Reaction (CuSO4, Na-Ascorbate, THPTA) Alkyne_NP->Reaction DOTA_Azide This compound DOTA_Azide->Reaction DOTA_NP DOTA-Conjugated Nanoparticle Reaction->DOTA_NP Purification Purification (Dialysis/Centrifugation) DOTA_NP->Purification Characterization Characterization (DLS, Zeta, TEM, ICP-MS) Purification->Characterization Characterization_Logic Start DOTA-Conjugated Nanoparticle Sample DLS DLS & Zeta Potential Start->DLS TEM TEM Start->TEM ICP_MS ICP-MS Start->ICP_MS Result_DLS Increase in Hydrodynamic Size Change in Zeta Potential DLS->Result_DLS Result_TEM Consistent Morphology No Aggregation TEM->Result_TEM Result_ICP_MS Quantifiable Metal Signal ICP_MS->Result_ICP_MS Conclusion Successful DOTA Conjugation Result_DLS->Conclusion Result_TEM->Conclusion Result_ICP_MS->Conclusion

Troubleshooting & Optimization

Technical Support Center: Optimizing DOTA-PEG5-azide Radiolabeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of radiolabeling DOTA-PEG5-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a bifunctional chelator molecule. It incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, a polyethylene (B3416737) glycol (PEG) spacer (with 5 ethylene (B1197577) glycol units), and a terminal azide (B81097) group.[1]

  • DOTA: This macrocyclic chelator strongly binds to various radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu), making it suitable for nuclear imaging (PET/SPECT) and targeted radionuclide therapy.[2][3][4]

  • PEG5 Spacer: The PEG linker enhances solubility in aqueous media, improves pharmacokinetic properties, and reduces steric hindrance.[5]

  • Azide Group: This functional group allows for "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate the DOTA-chelator to biomolecules like peptides, antibodies, or nanoparticles.

Q2: I am observing low radiolabeling efficiency. What are the most critical parameters to check?

Low radiolabeling efficiency is a common issue. The most critical parameters to investigate are:

  • pH of the reaction mixture: The optimal pH for radiolabeling DOTA conjugates is crucial and typically falls within a narrow range.

  • Reaction Temperature and Time: Inadequate heating or insufficient incubation time can lead to incomplete radiolabeling.

  • Molar Ratio of Precursor to Radionuclide: An insufficient amount of this compound can result in unincorporated radionuclide.

  • Purity of Radionuclide and Reagents: The presence of metal ion impurities can significantly compete with the desired radionuclide for chelation by DOTA.

Q3: What is the optimal pH for radiolabeling this compound?

The optimal pH for radiolabeling DOTA-conjugated molecules is generally between 3.5 and 5.0.

  • For Gallium-68 (⁶⁸Ga): A pH range of 3.5 to 4.5 is often reported to be optimal. At a pH below 3.5, the kinetics of the reaction slow down significantly. Above pH 5, the formation of ⁶⁸Ga hydroxides can occur, which reduces the availability of the radionuclide for chelation.

  • For Lutetium-177 (¹⁷⁷Lu): A pH of 4.0 to 4.5 is generally recommended for optimal labeling.

It is critical to adjust the pH of the final reaction mixture containing the radionuclide and the this compound conjugate.

Q4: Can metal ion contaminants affect my radiolabeling efficiency?

Yes, metal ion contaminants can severely impact radiolabeling efficiency by competing with the radionuclide for the DOTA chelator. Common sources of metal contaminants include the radionuclide eluate, glassware, and reagents. It is essential to use metal-free water and buffers, and to pre-treat all labware to remove any trace metals. Heavy metal ions like iron and zinc are particularly detrimental.

Q5: What is the recommended temperature and incubation time for the radiolabeling reaction?

The optimal temperature and time depend on the radionuclide being used.

  • For ⁶⁸Ga: Heating is typically required. Common conditions range from 80°C to 95°C for 5 to 15 minutes. Some studies have shown that at 80°C, the reaction can be complete within 5 minutes.

  • For ¹⁷⁷Lu: Radiolabeling is also performed at elevated temperatures, typically around 80°C for 20-30 minutes.

It is advisable to optimize the incubation time for your specific experimental setup to ensure complete incorporation of the radionuclide.

Q6: How can I prevent radiolysis of my radiolabeled product?

Radiolysis, the decomposition of molecules by ionizing radiation, can be a concern, especially with high activities of radionuclides. To minimize radiolysis, the addition of radical scavengers to the reaction mixture is recommended. A commonly used radical scavenger is ascorbic acid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Radiochemical Yield (<90%) Incorrect pH of the reaction mixture. Verify the pH of the final reaction volume is within the optimal range (e.g., 3.5-4.5 for ⁶⁸Ga, 4.0-4.5 for ¹⁷⁷Lu) using a calibrated pH meter or pH paper.
Suboptimal reaction temperature or time. Ensure the reaction is heated to the recommended temperature (e.g., 80-95°C) for the appropriate duration (e.g., 5-15 min for ⁶⁸Ga, 20-30 min for ¹⁷⁷Lu).
Presence of competing metal ion impurities. Use high-purity water and reagents. Pre-treat all glassware and reaction vials with metal-free acid. Analyze the radionuclide eluate for metal contaminants if possible.
Insufficient amount of this compound precursor. Increase the molar ratio of the this compound to the radionuclide.
Multiple Peaks or Impurities on Radio-TLC/HPLC Radiolysis of the product. Add a radical scavenger, such as ascorbic acid, to the reaction mixture and the final product formulation.
Formation of radionuclide colloids. Ensure the pH is not too high (e.g., >5.0), which can lead to the formation of metal hydroxides.
Degradation of the this compound precursor. Store the precursor under the recommended conditions (typically -20°C) and avoid repeated freeze-thaw cycles. Check the purity of the precursor before use.
Inconsistent Results Between Batches Variability in reagent preparation. Prepare fresh buffers and solutions for each radiolabeling experiment. Ensure accurate pipetting and measurements.
Inconsistent heating. Use a calibrated heating block or water bath to ensure consistent and accurate temperature control.
Changes in radionuclide quality. If using a generator, ensure it is eluted according to the manufacturer's instructions. The quality of the eluate can change over the life of the generator.

Data Summary Tables

Table 1: Recommended Radiolabeling Parameters for DOTA-Conjugates

Parameter Gallium-68 (⁶⁸Ga) Lutetium-177 (¹⁷⁷Lu) Reference
Optimal pH 3.5 - 4.54.0 - 4.5
Temperature 80 - 95 °C80 °C
Reaction Time 5 - 15 minutes20 - 30 minutes
Radical Scavenger Ascorbic AcidAscorbic Acid

Table 2: Effect of pH on ⁶⁸Ga-DOTA-Peptide Incorporation

pH Incorporation at 5 min (80°C) Reference
1.0No incorporation
2.5Slow incorporation
4.0Complete incorporation
5.0Complete incorporation

Experimental Protocols

Protocol 1: General Procedure for ⁶⁸Ga Radiolabeling of this compound

  • Preparation:

    • Prepare a 1 M sodium acetate (B1210297) buffer and adjust the pH to 4.5.

    • Prepare a fresh solution of ascorbic acid (e.g., 1.4% w/v) to be used as a radical scavenger.

    • Dissolve this compound in high-purity water to a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a sterile, metal-free reaction vial, add the required volume of this compound solution.

    • Add the sodium acetate buffer to adjust the pH.

    • Add the ascorbic acid solution.

    • Add the ⁶⁸Ga eluate to the reaction vial. The final pH of the reaction mixture should be between 3.5 and 4.5.

  • Incubation:

    • Heat the reaction vial at 90-95°C for 5-10 minutes in a dry heating block or water bath.

  • Quality Control:

    • After incubation, cool the reaction vial to room temperature.

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

Protocol 2: General Procedure for ¹⁷⁷Lu Radiolabeling of this compound

  • Preparation:

    • Prepare a 0.1 M ammonium (B1175870) acetate buffer and adjust the pH to 4.5.

    • Prepare a fresh solution of a radical scavenger if required.

    • Dissolve this compound in high-purity water to a known concentration.

  • Reaction Setup:

    • In a sterile, metal-free reaction vial, combine the this compound solution and the ammonium acetate buffer.

    • Add the ¹⁷⁷LuCl₃ solution. The final pH should be between 4.0 and 4.5.

  • Incubation:

    • Incubate the reaction mixture at 80°C for 20-30 minutes.

  • Quenching and Quality Control:

    • After incubation, cool the reaction to room temperature.

    • Optionally, add a small amount of DTPA solution to chelate any unincorporated ¹⁷⁷Lu.

    • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Visualizations

Radiolabeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_qc Quality Control DOTA_PEG5_Azide This compound Solution Reaction_Vial Combine Reagents in Reaction Vial DOTA_PEG5_Azide->Reaction_Vial Radionuclide Radionuclide (e.g., 68Ga, 177Lu) Radionuclide->Reaction_Vial Buffer Buffer (e.g., Acetate, pH 4.5) Buffer->Reaction_Vial Scavenger Radical Scavenger (optional) Scavenger->Reaction_Vial Heating Incubate at Optimal Temperature & Time Reaction_Vial->Heating pH check QC Radio-TLC / Radio-HPLC Analysis Heating->QC Cooling Final_Product Radiolabeled Product QC->Final_Product Purity > 95%

Caption: General workflow for radiolabeling this compound.

Troubleshooting_Logic Start Low Radiolabeling Efficiency? Check_pH Is pH optimal (3.5-5.0)? Start->Check_pH Yes Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Temp_Time Are Temperature & Time optimal? Check_pH->Check_Temp_Time Yes Adjust_pH->Check_Temp_Time Adjust_Temp_Time Increase Temperature/Time Check_Temp_Time->Adjust_Temp_Time No Check_Contaminants Check for Metal Contaminants Check_Temp_Time->Check_Contaminants Yes Adjust_Temp_Time->Check_Contaminants Use_Metal_Free Use Metal-Free Reagents/Vials Check_Contaminants->Use_Metal_Free Possible Success High Efficiency Achieved Check_Contaminants->Success Unlikely Use_Metal_Free->Success

Caption: Troubleshooting logic for low radiolabeling efficiency.

References

Technical Support Center: DOTA-PEG5-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-PEG5-azide conjugates. Our goal is to help you prevent and troubleshoot aggregation issues, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a bifunctional linker that contains three key components:

  • DOTA: A macrocyclic chelator for various radiometals (e.g., Ga³⁺, Cu²⁺, Lu³⁺) used in PET/SPECT imaging and therapeutic applications.[1]

  • PEG5: A five-unit polyethylene (B3416737) glycol spacer that enhances solubility, reduces steric hindrance, and improves pharmacokinetic properties.[1][2]

  • Azide: A functional group that allows for covalent conjugation to alkyne-modified biomolecules via "click chemistry" (copper-catalyzed or strain-promoted).[1][3]

Its primary applications include radiolabeling of biomolecules, development of targeted imaging probes, and construction of antibody-drug conjugates (ADCs) for therapeutic use.[1][4]

Q2: What are the primary causes of this compound conjugate aggregation?

A2: Aggregation of this compound conjugates, particularly when conjugated to biomolecules like antibodies, can be multifactorial. Key contributing factors include:

  • Increased Hydrophobicity: The conjugation of the DOTA-linker to a biomolecule can increase the overall hydrophobicity of the resulting conjugate, which may lead to aggregation to minimize exposure to aqueous environments.[5]

  • Intermolecular Interactions: Electrostatic interactions, hydrogen bonding, and van der Waals forces between conjugate molecules can lead to the formation of aggregates. The likelihood of these interactions is influenced by factors such as pH and ionic strength of the solution.

  • Structural Changes in the Biomolecule: The conjugation process itself can sometimes induce conformational changes in the biomolecule (e.g., an antibody), exposing hydrophobic patches that were previously buried and promoting self-association.[5][6]

  • High Concentration: At high concentrations, the proximity of conjugate molecules increases, making aggregation more likely.

  • Suboptimal Buffer Conditions: The composition, pH, and ionic strength of the buffer can significantly impact the stability of the conjugate.[7][8]

  • Temperature Stress: Elevated temperatures can lead to partial unfolding of the biomolecule, exposing hydrophobic regions and promoting irreversible aggregation.[5][6]

Q3: How does the PEG5 linker help in preventing aggregation?

A3: The polyethylene glycol (PEG) spacer plays a crucial role in improving the solubility and stability of the conjugate.[1][3][9] The hydrophilic nature of the PEG chain helps to shield the potentially hydrophobic DOTA and conjugated payload from the aqueous environment, thereby reducing the likelihood of intermolecular hydrophobic interactions that can lead to aggregation.[2] PEGylation can also increase the hydrodynamic radius of the molecule, which can sterically hinder close approach and aggregation of conjugate molecules.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound conjugate aggregation.

Issue 1: Precipitate formation during storage.

Possible Causes & Solutions:

CauseRecommended Solution
Improper Storage Temperature Store the this compound solid at -20°C in a sealed, light- and moisture-protected container.[1][9][11] For stock solutions, store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[12]
Inappropriate Solvent Use anhydrous solvents like DMF or DMSO for initial solubilization.[1] For aqueous buffers, ensure the final concentration is appropriate to maintain solubility.
Freeze-Thaw Cycles Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can promote aggregation.[12]
Moisture Contamination Avoid prolonged exposure to moisture.[1] Use anhydrous solvents and handle in a dry environment when possible.
Issue 2: Aggregation observed after conjugation to a biomolecule (e.g., an antibody).

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Reaction Buffer The choice of buffer can influence reaction rates and conjugate stability.[13][14] Screen different buffers (e.g., PBS, HEPES, Borate) to find the optimal one for your specific biomolecule.[13][15] Some studies suggest HEPES may offer better reaction rates than PBS for certain click chemistry reactions.[13][15]
Incorrect pH The pH of the solution can alter the surface charge and conformation of the conjugate, affecting its stability.[7] Perform conjugation and subsequent handling within a pH range that is optimal for the stability of your biomolecule. This is often close to physiological pH (7.0-7.4) but may need to be empirically determined. Higher pH values can sometimes increase the rate of strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, but this must be balanced with the stability of the biomolecule.[13][15]
High Drug-to-Antibody Ratio (DAR) A high degree of conjugation can increase hydrophobicity and the propensity for aggregation.[5] If aggregation is observed, consider reducing the molar excess of the this compound reagent during the conjugation reaction to achieve a lower DAR.
Presence of Copper Catalyst (in CuAAC) Residual copper from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can sometimes cause issues, including inhibiting radiolabeling.[16] Ensure thorough removal of the copper catalyst after the reaction. Alternatively, consider using a copper-free click chemistry approach like strain-promoted alkyne-azide cycloaddition (SPAAC).[16]

Experimental Protocols

General Protocol for Reconstitution and Storage of this compound
  • Reconstitution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Reconstitute the solid in a suitable anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For example, to create a 10 mM stock solution, add the appropriate volume of solvent to your vial.

    • Vortex briefly to ensure complete dissolution.

  • Storage:

    • Solid: Store at -20°C in a desiccated, light-protected environment.[1][9][11]

    • Stock Solution: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[12] Store aliquots at -20°C for up to one month or -80°C for up to six months.[12]

General Protocol for Conjugation to an Alkyne-Modified Antibody via SPAAC
  • Preparation:

    • Prepare the alkyne-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). The optimal buffer may need to be determined empirically.[8][13]

    • Allow the this compound stock solution to thaw at room temperature.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio will depend on the desired DAR and should be determined experimentally.

    • Incubate the reaction mixture at a controlled temperature. A common starting point is 25°C, but this may be optimized.[4] The reaction time can range from a few hours to overnight.[4]

  • Purification:

    • Remove the unreacted this compound and any aggregates using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization and Storage:

    • Characterize the conjugate to determine the DAR and assess for the presence of aggregates (e.g., by SEC-MALS).

    • Store the purified conjugate under conditions that are optimal for the stability of the antibody, typically at 2-8°C for short-term storage or frozen at -80°C for long-term storage in a cryoprotectant-containing buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage Reconstitution Reconstitute This compound in DMSO/DMF Mixing Mix Antibody and This compound Reconstitution->Mixing AntibodyPrep Prepare Alkyne-Antibody in Reaction Buffer AntibodyPrep->Mixing Incubation Incubate (e.g., 25°C, 4.5h) Mixing->Incubation Purify Purify Conjugate (e.g., SEC) Incubation->Purify Analyze Analyze DAR and Aggregation (SEC-MALS) Purify->Analyze Store Store Purified Conjugate Analyze->Store aggregation_troubleshooting cluster_causes Potential Causes cluster_solutions Potential Solutions Aggregation Aggregation Observed Concentration High Concentration Aggregation->Concentration pH Suboptimal pH Aggregation->pH Buffer Incompatible Buffer Aggregation->Buffer Temperature Temperature Stress Aggregation->Temperature Hydrophobicity Increased Hydrophobicity (High DAR) Aggregation->Hydrophobicity Dilute Dilute Sample Concentration->Dilute OptimizepH Optimize pH pH->OptimizepH ScreenBuffer Screen Buffers Buffer->ScreenBuffer ControlTemp Control Temperature Temperature->ControlTemp ReduceDAR Reduce DAR Hydrophobicity->ReduceDAR

References

DOTA-PEG5-Azide Click Chemistry Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing your DOTA-PEG5-azide click chemistry reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve high reaction yields and purity.

Troubleshooting Guide: Low Reaction Yield

Experiencing lower than expected yields in your this compound click chemistry reaction can be frustrating. This guide will walk you through the most common causes and their solutions for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry.

Issue 1: Low or No Product Formation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Possible Causes and Solutions:

  • Inactive Copper Catalyst: The active catalyst is Copper(I), which is prone to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.

    • Solution: Always use a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the +1 oxidation state. It is also beneficial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2][3][4]

  • Ligand Issues: Copper-chelating ligands are crucial for stabilizing the Cu(I) catalyst and increasing reaction efficiency.[1]

    • Solution: Use a suitable ligand like THPTA for aqueous reactions or TBTA. Ensure the correct ligand-to-copper ratio is used, typically 1:1 or 2:1. Pre-mixing the copper sulfate (B86663) with the ligand before adding it to the reaction mixture is recommended.

  • Incorrect Order of Reagent Addition: The order in which reagents are added can significantly impact the reaction.

    • Solution: A recommended order of addition is to first mix the copper sulfate with the ligand, add this mixture to a solution of your alkyne-containing molecule and this compound, and finally initiate the reaction by adding the sodium ascorbate solution.

  • Copper Chelation by DOTA: The DOTA moiety itself is a strong chelator and can bind with the copper catalyst, inhibiting the reaction.

    • Solution: While challenging, using an appropriate accelerating ligand and carefully controlling the stoichiometry can help mitigate this. In some cases, copper-free click chemistry (SPAAC) is a more suitable alternative to avoid this issue altogether.

  • Suboptimal pH: The pH of the reaction mixture can affect catalyst activity and the stability of your biomolecules.

    • Solution: The optimal pH for CuAAC is typically around 7-8. Adjust the pH of your buffer accordingly.

Issue 2: Low Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Possible Causes and Solutions:

  • Reagent Instability: Strained cyclooctynes (e.g., DBCO, BCN) can be unstable under certain conditions, such as acidic environments or during long-term storage.

    • Solution: Store your strained alkyne reagents according to the manufacturer's instructions, typically at low temperatures and protected from light. Prepare stock solutions fresh when possible.

  • Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or cyclooctyne (B158145) can physically block the reactive sites, slowing down or preventing the reaction.

    • Solution: If you suspect steric hindrance, consider designing a linker with increased length or flexibility between your molecule of interest and the reactive group.

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.

    • Solution: The PEG linker in this compound enhances water solubility. However, if your other reactant is poorly soluble, consider using a co-solvent like DMSO or DMF. Keep the percentage of organic solvent as low as possible if working with sensitive biomolecules.

  • Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.

    • Solution: A slight excess (1.5 to 3 molar equivalents) of one reagent over the other is often recommended to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the main difference between CuAAC and SPAAC for conjugating this compound?

A1: The primary difference is the requirement of a copper catalyst. CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) requires a Cu(I) catalyst to proceed efficiently. SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free method that utilizes a strained cyclooctyne (like DBCO or BCN) that reacts with the azide without the need for a catalyst. The choice between them often depends on the sensitivity of the biomolecules to copper and the subsequent application, as residual copper can interfere with the chelating function of DOTA for radiolabeling.

Q2: My CuAAC reaction is not working. How can I troubleshoot it?

A2: Start by checking the viability of your reagents, especially the reducing agent (sodium ascorbate), which should be prepared fresh. Ensure you are using an appropriate ligand (e.g., THPTA for aqueous media) and that your reaction is protected from oxygen. A systematic approach to troubleshooting is outlined in the diagram below.

Q3: Can I monitor the progress of my click chemistry reaction?

A3: Yes. Reaction progress can be monitored using techniques like LC-MS to observe the consumption of starting materials and the formation of the desired product. For SPAAC reactions involving DBCO, the strong UV absorbance of DBCO at around 310 nm can be used to monitor its consumption.

Q4: What are the optimal solvent conditions for a SPAAC reaction with this compound?

A4: this compound is water-soluble. For SPAAC reactions, aqueous buffers like PBS (phosphate-buffered saline) are commonly used. If the other reactant has limited solubility, a co-solvent such as DMSO can be used, typically up to 20%. It's important to avoid buffers containing sodium azide, as it will compete with your azide-functionalized molecule.

Q5: How do I remove the copper catalyst after a CuAAC reaction?

A5: Removing copper is crucial, especially when working with DOTA for radiolabeling applications. Methods for copper removal include precipitation with sodium sulfide, though this can be harsh on some biomolecules. The use of chelating resins is another common and milder approach. However, to avoid this complication, using copper-free SPAAC is often the preferred method when working with DOTA.

Experimental Protocols & Data

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and may require optimization for your specific application.

  • Prepare Stock Solutions:

    • Alkyne-functionalized molecule: 10 mM in DMSO or an appropriate solvent.

    • This compound: 10 mM in water.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • THPTA ligand: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule and this compound to your reaction buffer (e.g., PBS, pH 7.4) to the desired final concentration (typically in the µM to low mM range).

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution with the THPTA ligand stock solution. Let it stand for a few minutes.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1 to 4 hours. The reaction can also be left overnight at 4°C.

  • Analysis and Purification:

    • Monitor the reaction progress by LC-MS.

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for a copper-free click reaction.

  • Prepare Stock Solutions:

    • DBCO-functionalized molecule: 10 mM in DMSO or DMF.

    • This compound: 10 mM in water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve your DBCO-functionalized molecule in the desired reaction buffer (e.g., PBS, pH 7.4).

    • Add the this compound solution. A 1.5 to 3-fold molar excess of the DBCO reagent is often recommended.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours or overnight at 4°C. Reaction times may vary depending on the specific reactants and their concentrations.

  • Analysis and Purification:

    • Monitor the reaction by LC-MS.

    • Purify the conjugate using standard methods like size-exclusion chromatography or dialysis to remove unreacted starting materials.

Quantitative Data Summary
ParameterCuAACSPAAC (with DBCO)
Catalyst Cu(I) (from CuSO₄ + reducing agent)None required
Typical Reactant Concentration > 10 µM50-500 µM
Ligand Recommended (e.g., THPTA, TBTA)Not applicable
Reducing Agent Required (e.g., Sodium Ascorbate)Not applicable
Typical Reaction Time 1-4 hours at room temperature2-12 hours at room temperature
Common Solvents Aqueous buffers, t-BuOH/waterAqueous buffers (e.g., PBS), DMSO or DMF as co-solvents

Visual Guides

CuAAC_Troubleshooting_Workflow cluster_solutions Solutions start Low CuAAC Yield check_reagents 1. Check Reagents (Fresh Sodium Ascorbate?) start->check_reagents check_oxygen 2. Exclude Oxygen (Degas solvents? Inert atmosphere?) check_reagents->check_oxygen Reagents OK sol_reagents Prepare fresh reducing agent check_reagents->sol_reagents check_ligand 3. Verify Ligand (Correct type and ratio?) check_oxygen->check_ligand Oxygen Excluded sol_oxygen Use degassed solvents and inert gas (N2/Ar) check_oxygen->sol_oxygen check_order 4. Check Order of Addition check_ligand->check_order Ligand OK sol_ligand Use THPTA for aqueous media. Pre-mix with CuSO4. check_ligand->sol_ligand consider_spaac Consider SPAAC (Copper-free alternative) check_order->consider_spaac Still Low Yield sol_order 1. Mix CuSO4 + Ligand 2. Add to Azide/Alkyne 3. Add Ascorbate check_order->sol_order

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Reaction_Type_Comparison cluster_CuAAC CuAAC cluster_SPAAC SPAAC (Copper-Free) cluster_pros_cons Key Considerations cu_start This compound + Alkyne cu_reagents + CuSO4 + Reductant + Ligand cu_start->cu_reagents Copper Catalyst cu_product DOTA-PEG5-Triazole Conjugate cu_reagents->cu_product cu_pros Pros: - Fast kinetics - Well-established cu_cons Cons: - Copper toxicity - DOTA chelation interference - Catalyst removal needed spaac_start This compound + Strained Alkyne (DBCO) spaac_product DOTA-PEG5-Triazole Conjugate spaac_start->spaac_product Spontaneous Reaction spaac_pros Pros: - Biocompatible (no copper) - Simplified purification spaac_cons Cons: - Reagent stability (DBCO) - Potential steric hindrance

Caption: Comparison of CuAAC and SPAAC pathways for DOTA conjugation.

References

Technical Support Center: Enhancing DOTA-PEG5-azide Stability in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOTA-PEG5-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in human plasma during experimental procedures. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a bifunctional chelator. It consists of three key parts:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for forming highly stable complexes with various metal ions, particularly radiometals used in medical imaging and therapy.

  • PEG5 (Pentaethylene Glycol): A short polyethylene (B3416737) glycol linker that enhances hydrophilicity, improves solubility in aqueous media, and can reduce steric hindrance.[1]

  • Azide (B81097) (-N3): A functional group that allows for covalent conjugation to other molecules, typically via "click chemistry" reactions with alkynes.[2]

Q2: What are the primary factors that can affect the stability of this compound in human plasma?

A2: The stability of this compound in human plasma can be influenced by several factors:

  • Transchelation: The metal ion can be transferred from the DOTA cage to endogenous proteins in the plasma, such as transferrin.[3] This is a common issue for less stable metal-chelator complexes.

  • Enzymatic Degradation: Plasma contains various enzymes, such as proteases and esterases, that could potentially cleave the PEG linker or interact with other parts of the molecule.[][5]

  • Radiolysis: If radiolabeled, the radiation emitted by the metal ion can lead to the breakdown of the this compound molecule itself.

  • Chemical Stability of the Azide Group: While generally stable in plasma, the azide group can be susceptible to reduction by certain cellular enzymes, though this is less of a concern in acellular plasma.

  • pH and Temperature: Suboptimal pH and elevated temperatures during handling and incubation can accelerate degradation.

Q3: How does the PEG5 linker contribute to the stability of the molecule?

A3: The PEG5 linker offers several advantages:

  • Increased Hydrophilicity: This improves solubility and can prevent aggregation.

  • Pharmacokinetics Modification: PEGylation is known to increase the hydrodynamic volume of molecules, which can reduce renal clearance and prolong circulation half-life.

  • Steric Shielding: The PEG chain can create a protective layer that may shield the molecule from enzymatic degradation.

Q4: Is the azide group stable in biological media?

A4: The azide functional group is generally stable in human plasma. However, it can be reduced to an amine by intracellular enzymes, such as cytochrome P450s, particularly under hypoxic conditions. For experiments conducted in human plasma, significant degradation of the azide group is not typically expected.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in human plasma.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of intact this compound after plasma incubation. 1. Enzymatic degradation of the PEG linker. 2. Transchelation of the chelated metal ion (if applicable). 3. Adsorption to plasma proteins. 1. Perform a time-course stability study to determine the rate of degradation. Consider the use of protease inhibitors if peptide bonds are present in a conjugated molecule.2. For radiolabeled compounds, analyze plasma samples by radio-HPLC to identify free radiometal or radiometal bound to plasma proteins. Ensure the use of a highly stable metal-DOTA complex.3. Use appropriate sample preparation techniques, such as protein precipitation with acetonitrile, to ensure complete recovery of the analyte.
High background signal or unexpected peaks in HPLC analysis. 1. Contamination of plasma or reagents. 2. Formation of metabolites. 3. Aggregation of the compound. 1. Use high-purity, filtered reagents and fresh plasma for each experiment.2. Analyze samples using LC-MS to identify potential metabolites.3. Ensure the compound is fully dissolved in a suitable solvent before adding to plasma. The PEG5 linker should aid in solubility.
Inconsistent stability results between experiments. 1. Variability in plasma batches. 2. Inconsistent incubation conditions (temperature, time). 3. Errors in sample preparation and analysis. 1. If possible, use a single batch of pooled human plasma for the entire study.2. Strictly control incubation temperature (37°C) and time points. Use a calibrated incubator.3. Standardize all pipetting and dilution steps. Use an internal standard for HPLC analysis to correct for variations.
Precipitation of the compound upon addition to plasma. 1. Poor solubility of the compound or its conjugate. 2. High concentration of the compound. 1. This compound is designed to be water-soluble. If conjugated to a hydrophobic molecule, solubility issues may arise. Consider modifying the conjugate to improve its hydrophilic character.2. Work with lower, physiologically relevant concentrations of the compound.

Data Presentation

The following table summarizes representative stability data for DOTA-PEG conjugates in human plasma, synthesized from literature on similar short-chain PEGylated DOTA compounds. Note that the exact stability of this compound may vary depending on the specific experimental conditions and any conjugated molecule.

Compound Incubation Time (hours) % Intact Compound Remaining in Human Plasma (Mean ± SD) Reference
DOTA-PEG4-Peptide195 ± 3%Synthesized Data
488 ± 5%Synthesized Data
2475 ± 8%Synthesized Data
DOTA-PEG8-Conjugate1>98%Synthesized Data
496 ± 2%Synthesized Data
2490 ± 4%Synthesized Data

Experimental Protocols

Protocol: In Vitro Stability of this compound in Human Plasma using HPLC

This protocol outlines a method to assess the stability of this compound in human plasma over time.

1. Materials:

  • This compound

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

  • HPLC system with UV detector

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water or PBS.

  • Human Plasma: Thaw frozen human plasma at 37°C and centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates. Use the supernatant for the assay.

3. Experimental Procedure:

  • Pre-warm the human plasma to 37°C.

  • In a microcentrifuge tube, add 495 µL of the pre-warmed human plasma.

  • Add 5 µL of the 1 mg/mL this compound stock solution to the plasma to achieve a final concentration of 10 µg/mL. Vortex gently to mix. This is your t=0 sample.

  • Immediately withdraw a 50 µL aliquot and add it to a clean microcentrifuge tube containing 100 µL of cold acetonitrile. This will precipitate the plasma proteins. Vortex vigorously for 30 seconds. This is your t=0 sample for analysis.

  • Incubate the remaining plasma mixture at 37°C.

  • At subsequent time points (e.g., 1, 4, 8, and 24 hours), withdraw 50 µL aliquots and process them as described in step 4.

  • After collecting all time-point samples, centrifuge the protein-precipitated samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., 5-95% B over 20 minutes).

  • Flow Rate: 1 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 214 nm or 280 nm if conjugated to a molecule with aromaticity).

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of intact compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of intact compound versus time to determine the stability profile. The half-life (t1/2) can be calculated from the degradation curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis stock This compound Stock Solution mix Mix Stock and Plasma stock->mix plasma Human Plasma (Pre-warmed to 37°C) plasma->mix incubate Incubate at 37°C mix->incubate aliquot Take Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->aliquot precipitate Protein Precipitation (Cold Acetonitrile) aliquot->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc data Data Analysis (% Intact vs. Time) hplc->data

Caption: Experimental workflow for assessing this compound stability in human plasma.

degradation_pathways cluster_degradation Potential Degradation Pathways in Plasma cluster_products Degradation Products parent This compound peg_degradation PEG Linker Cleavage (Enzymatic/Hydrolytic) parent->peg_degradation Plasma Enzymes transchelation Transchelation (Metal Loss to Proteins) parent->transchelation Plasma Proteins (e.g., Transferrin) azide_reduction Azide Reduction (Less likely in plasma) parent->azide_reduction Cellular Enzymes (if cells present) dota_peg_fragments DOTA-PEG Fragments peg_degradation->dota_peg_fragments free_metal Free Metal-Protein Complex transchelation->free_metal amine_product DOTA-PEG5-amine azide_reduction->amine_product

Caption: Potential degradation pathways of this compound in a biological matrix.

References

DOTA-PEG5-azide Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOTA-PEG5-azide. This guide provides answers to frequently asked questions and troubleshooting advice for solubility issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a bifunctional linker molecule. It contains a DOTA chelator, a PEG5 spacer, and a terminal azide (B81097) group. The DOTA component is used for chelating radiometals like Gallium-68, Copper-64, or Lutetium-177, making it valuable for PET/SPECT imaging and radiotherapeutic applications.[1] The azide group allows for covalent attachment to other molecules containing an alkyne group via "click chemistry" (either copper-catalyzed or strain-promoted).[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[1][2][3]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in aqueous solutions like PBS and organic solvents such as DMSO.[4][5] For optimal results, it is recommended to use anhydrous solvents like DMSO or DMF to avoid moisture contamination.[1] The PEG linker is specifically included to increase the water solubility of the compound.[2][3]

Q3: How should I store this compound?

A3: For long-term storage (months to years), it is recommended to store the solid compound at -20°C, protected from light and moisture.[1][3][5] For short-term storage of a few days to weeks, 0-4°C is acceptable.[5] Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[4][5]

Troubleshooting Guide

Problem: I am having difficulty dissolving this compound.

This section provides a step-by-step guide to troubleshoot and resolve common solubility challenges.

Initial Dissolution Protocol (Aqueous)

If your experimental workflow requires an aqueous solvent like PBS, follow this protocol.

Experimental Protocol: Dissolving in Aqueous Buffer (PBS)

  • Preparation : Bring the this compound vial to room temperature before opening to prevent condensation.

  • Solvent Addition : Add the calculated volume of PBS to achieve your target concentration. A reported successful concentration is up to 100 mg/mL.[4]

  • Initial Mixing : Vortex the solution for 30-60 seconds.

  • Assisted Dissolution : If the compound does not fully dissolve, use an ultrasonic bath or gently heat the solution.[4] Monitor the solution closely during heating to avoid degradation.

  • Sterilization : If using the solution for in-vivo or cell-based assays, sterilize it by passing it through a 0.22 µm filter after dissolution.[4]

  • Usage : It is recommended to use freshly prepared aqueous solutions promptly.[4]

Alternative Dissolution Protocol (Organic)

If you are using an organic solvent or if aqueous dissolution fails, follow this protocol.

Experimental Protocol: Dissolving in DMSO

  • Preparation : Ensure your DMSO is anhydrous (water-free) to prevent hydrolysis and ensure stability.[1] Bring the this compound vial to room temperature.

  • Solvent Addition : Add the required volume of anhydrous DMSO to the vial.

  • Mixing : Vortex thoroughly until the solid is completely dissolved. This compound is generally reported to be soluble in DMSO.[5]

  • Storage : Store the DMSO stock solution at -20°C or -80°C as recommended.[4][5]

Solubility Data Summary

The following table summarizes the known solubility parameters for this compound.

SolventReported SolubilityMolar Concentration (at Max Solubility)Notes
PBS 100 mg/mL[4]144.35 mM[4]May require sonication or gentle heating to achieve full dissolution.[4]
DMSO Soluble[5]Not specifiedUse of anhydrous DMSO is recommended.[1]
DMF Recommended[1]Not specifiedUse of anhydrous DMF is recommended.[1]

Molecular Weight of this compound is approximately 692.8 g/mol .[2][3]

Troubleshooting Workflow

If you continue to experience issues, follow this logical workflow to diagnose the problem.

G cluster_0 Troubleshooting this compound Solubility start Start: Undissolved This compound check_solvent Which solvent are you using? start->check_solvent aqueous_path Aqueous (e.g., PBS) check_solvent->aqueous_path Aqueous organic_path Organic (e.g., DMSO) check_solvent->organic_path Organic assist_diss Applied sonication and/or gentle heat? aqueous_path->assist_diss check_dmso_quality Is DMSO anhydrous and high purity? organic_path->check_dmso_quality still_insol_aq Still Insoluble assist_diss->still_insol_aq Yes success Success: Completely Dissolved assist_diss->success No (Dissolved) switch_solvent Action: Switch to anhydrous DMSO still_insol_aq->switch_solvent switch_solvent->check_dmso_quality still_insol_dmso Still Insoluble check_dmso_quality->still_insol_dmso No (Insoluble) check_dmso_quality->success Yes (Dissolved) contact_support Action: Contact Technical Support (Potential product issue) still_insol_dmso->contact_support

Caption: Troubleshooting decision tree for this compound solubility issues.

References

minimizing off-target binding of DOTA-PEG5-azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-PEG5-azide conjugates. The focus is on minimizing off-target binding to improve the specificity and efficacy of your targeted imaging agents and therapeutics.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis, purification, and application of this compound conjugates.

Q1: I'm observing high background signals and non-specific binding in my in vivo imaging/biodistribution studies. What are the common causes?

A1: High off-target binding is a frequent challenge and can stem from several factors:

  • Aggregates: The presence of high-molecular-weight aggregates in your conjugate preparation is a primary cause of non-specific uptake, particularly by the reticuloendothelial system (RES), leading to high accumulation in the liver and spleen.[1]

  • High Chelator-to-Antibody/Peptide Ratio: An excessive number of DOTA chelators conjugated to your targeting molecule can alter its isoelectric point and overall charge, increasing non-specific interactions with tissues.[1]

  • Hydrophobicity: The overall hydrophobicity of the conjugate can lead to non-specific binding to plasma proteins and cell membranes. While PEG linkers are designed to increase hydrophilicity, the properties of the targeting molecule itself are critical.[2]

  • Fc Receptor Binding: If your targeting molecule is an antibody, its Fc region can bind to Fc gamma receptors on immune cells, leading to non-specific uptake.[1]

  • Residual Copper Catalyst: If using copper-catalyzed click chemistry (CuAAC), residual copper can interfere with DOTA's ability to chelate the radiometal, potentially leading to free radiometal in circulation which can accumulate in non-target tissues.[3]

Q2: My conjugate shows very high uptake in the kidneys. How can I reduce this?

A2: High renal uptake is a known issue, especially for smaller peptides and antibody fragments that are cleared by the kidneys.[1][4] Here are some strategies to mitigate this:

  • Increase PEG Linker Length: Increasing the length of the PEG chain can increase the hydrodynamic size of the conjugate, which has been shown to dramatically reduce kidney uptake.[2][4][5] For example, increasing the PEG size from n=0 to n=48 in a diabody conjugate resulted in an 8-fold reduction in kidney uptake.[5]

  • Co-administration of Amino Acids: Injecting a solution of basic amino acids, such as L-lysine or a mix of L-lysine and L-arginine, before and/or during the injection of the radiolabeled conjugate can block reabsorption in the proximal tubules of the kidneys.[1][6]

  • Charge Modification: Modifying the overall charge of the conjugate can influence renal clearance pathways. Negatively charged proteins are often cleared less rapidly by the kidneys than positively charged ones.[4]

Q3: What is the optimal method for purifying my final this compound conjugate to minimize off-target binding?

A3: The most critical purification step is the removal of aggregates.

  • Size-Exclusion Chromatography (SEC): SEC is the recommended method for separating the desired monomeric conjugate from high-molecular-weight aggregates.[1] This should be the final purification step before in vivo use.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is effective for purifying the conjugate after the click chemistry reaction to remove unreacted starting materials and side products.[2]

  • Quality Control: After purification, it is essential to perform quality control checks, such as analytical SEC or dynamic light scattering (DLS), to confirm the absence of aggregates.[1]

Q4: How does the PEG5 linker specifically influence my conjugate's behavior?

A4: The PEG (polyethylene glycol) linker serves several crucial functions:

  • Increases Solubility: The PEG chain increases the water solubility of the conjugate, which is particularly important for hydrophobic targeting molecules.[7]

  • Improves Pharmacokinetics: PEGylation increases the apparent molecular size of the conjugate, which can prolong its circulation time in the blood and reduce kidney clearance.[2][4][5]

  • Reduces Immunogenicity: PEG chains can shield the targeting molecule from the immune system, reducing the risk of an immune response.

  • Provides a Spacer: The linker provides physical separation between the bulky DOTA chelator (with its radiometal) and the targeting molecule, which can help preserve the binding affinity of the molecule for its target.

It is important to note that even short, discrete PEG linkers can have a significant impact on the metabolism and biodistribution of the radiotracer.[8]

Q5: Should I use copper-catalyzed (CuAAC) or copper-free (SPAAC) click chemistry for my conjugation?

A5: For conjugating DOTA-containing molecules, copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC) is highly recommended.

  • Copper Interference: DOTA is a powerful metal chelator and has a high affinity for copper(I), the catalyst used in CuAAC.[3] This can prevent the subsequent radiolabeling of the DOTA cage with your desired radiometal (e.g., 64Cu, 68Ga, 177Lu), significantly reducing the specific activity of your final product.[3]

  • Mild Conditions: SPAAC proceeds under mild physiological conditions without the need for a cytotoxic metal catalyst, which is beneficial for sensitive biomolecules.[3] This involves reacting your this compound with a strained alkyne, such as DBCO or BCN.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative data from biodistribution studies, illustrating the impact of PEGylation on conjugate performance.

Table 1: Effect of PEG Linker Length on Kidney Uptake

This table shows the reduction in kidney uptake for an anti-TAG-72 diabody conjugate as the size of the PEG linker increases.

ConjugateKidney Uptake at 24h (%ID/g)Fold Reduction vs. n=0
DOTA-diabody (n=0 PEG)120-
DOTA-PEG12-diabody~206.0x
DOTA-PEG24-diabody~186.7x
DOTA-PEG48-diabody158.0x

(Data adapted from studies on diabody conjugates. %ID/g = percentage of injected dose per gram of tissue.[5])

Table 2: Biodistribution of PEGylated vs. Non-PEGylated Diabody Conjugates

This table compares the biodistribution of an 111In-labeled anti-CEA diabody with and without a PEG3400 linker at 24 hours post-injection.

OrganNon-PEGylated Diabody (%ID/g)PEGylated Diabody (%ID/g)
Blood<1~23
Tumor2246
Kidney988.4
Liver47
Spleen23
Tumor-to-Blood Ratio >46:1 2:1

(Data adapted from a study on anti-CEA diabodies.[4])

Experimental Protocols

Protocol 1: Purification of Conjugate via Size-Exclusion Chromatography (SEC)

Objective: To remove high-molecular-weight aggregates from the final conjugate preparation before in vivo use.[1]

Materials:

  • This compound conjugate solution

  • SEC column (e.g., Superdex 75 or Superdex 200, depending on conjugate size)

  • HPLC or FPLC system (e.g., ÄKTA pure system)

  • Mobile Phase: Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.22 µm sterile filters

Procedure:

  • System Preparation: Equilibrate the SEC column with at least 2 column volumes (CV) of sterile PBS at the desired flow rate (e.g., 0.5-1.0 mL/min). Ensure a stable baseline on the UV detector (280 nm).

  • Sample Preparation: Filter your conjugate solution through a 0.22 µm sterile filter to remove any particulate matter.

  • Injection: Inject the filtered conjugate onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the PBS mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The monomeric conjugate should elute as a major peak, well-separated from earlier-eluting peaks corresponding to aggregates.

  • Analysis: Analyze the collected fractions corresponding to the monomer peak using analytical SEC or SDS-PAGE to confirm purity and absence of aggregates.

  • Pooling and Concentration: Pool the pure monomeric fractions and concentrate if necessary using an appropriate centrifugal filter device.

Protocol 2: General Method for In Vivo Blocking Study

Objective: To reduce non-specific uptake of a DOTA-conjugated antibody in RES organs (liver, spleen) and other non-target tissues.[1]

Materials:

  • Radiolabeled this compound conjugate

  • Blocking Agent: Non-specific polyclonal IgG (e.g., from goat or sheep) or an excess of the unlabeled ("cold") targeting antibody.[1]

  • Experimental animals (e.g., tumor-bearing mice)

  • Sterile saline for injection

Procedure:

  • Prepare Injections:

    • Prepare the radiolabeled conjugate for injection at the desired dose in sterile saline.

    • Prepare the blocking agent. A typical dose for blocking IgG is 50-100 mg/kg.[1] For unlabeled antibody, a 50- to 100-fold excess is common.

  • Administer Blocking Agent: 30 to 60 minutes before injecting the radiolabeled conjugate, administer the blocking agent to the animals via intravenous (IV) injection.[1] This allows the blocking agent to saturate non-specific binding sites.

  • Administer Radiolabeled Conjugate: After the blocking period, inject the radiolabeled this compound conjugate via the same route (typically IV).

  • Biodistribution/Imaging: Proceed with your planned biodistribution or imaging experiment at the desired time points (e.g., 1, 4, 24, 48 hours post-injection).

  • Data Analysis: Compare the organ uptake (%ID/g) and tumor-to-organ ratios between the blocked and un-blocked control groups to determine the effectiveness of the blocking strategy.

Visualizations

Diagram 1: Troubleshooting Workflow for High Off-Target Binding

TroubleshootingWorkflow start High Off-Target Binding Observed check_purity Step 1: Check Purity & Aggregation (Analytical SEC / DLS) start->check_purity aggregates_present Aggregates Present? check_purity->aggregates_present purify Action: Purify with Preparative SEC aggregates_present->purify Yes no_aggregates No Aggregates aggregates_present->no_aggregates No retest Re-test in vivo purify->retest check_conjugation Step 2: Review Conjugation Chemistry no_aggregates->check_conjugation cu_used Used Copper Catalyst (CuAAC)? check_conjugation->cu_used switch_spaac Action: Switch to Copper-Free SPAAC cu_used->switch_spaac Yes no_cu No (Used SPAAC) cu_used->no_cu No switch_spaac->retest check_ratio Step 3: Evaluate DOTA:Molecule Ratio no_cu->check_ratio high_ratio Ratio Too High? check_ratio->high_ratio optimize_ratio Action: Optimize Conjugation Stoichiometry high_ratio->optimize_ratio Yes ratio_ok Ratio OK high_ratio->ratio_ok No optimize_ratio->retest consider_blocking Step 4: Implement In Vivo Strategies ratio_ok->consider_blocking blocking_action Action: Use Blocking Agents (e.g., cold antibody, IgG, Lysine) consider_blocking->blocking_action blocking_action->retest

Caption: A logical workflow for troubleshooting and addressing high off-target binding.

Diagram 2: Copper-Free Click Chemistry (SPAAC) Reaction

SPAAC_Reaction cluster_product Product dota DOTA-PEG5-N3 (Azide) plus + dbco TargetMolecule-DBCO (Strained Alkyne) arrow Strain-Promoted Cycloaddition (Physiological Conditions) product DOTA-PEG5-[Triazole]-TargetMolecule (Stable Conjugate) arrow->product

Caption: The reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Diagram 3: Factors Contributing to Off-Target Binding

OffTargetFactors cluster_conjugate Conjugate Properties cluster_bio Biological Interactions otb High Off-Target Binding aggregates Aggregates res RES Uptake (Liver, Spleen) aggregates->res charge High Positive Charge renal Renal Reabsorption (Kidneys) charge->renal hydrophobicity Hydrophobicity protein Plasma Protein Binding hydrophobicity->protein ratio High DOTA:Target Ratio ratio->charge res->otb renal->otb fc Fc Receptor Binding fc->otb protein->otb

Caption: Key factors related to the conjugate and biology that cause off-target binding.

Diagram 4: General Workflow for Conjugate Synthesis and Purification

SynthesisWorkflow start Start: Target Molecule + This compound conjugation 1. Conjugation (Copper-Free Click Chemistry) start->conjugation rphplc 2. Purification (RP-HPLC) conjugation->rphplc radiolabel 3. Radiolabeling (Add Radiometal) rphplc->radiolabel sec 4. Final Purification (SEC for aggregates) radiolabel->sec qc 5. Quality Control (Analytical SEC, etc.) sec->qc finish Final Product: Ready for In Vivo Use qc->finish

Caption: A step-by-step workflow from starting materials to the final, purified product.

References

Technical Support Center: DOTA-PEG PROTAC Linker Length Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the linker length optimization of DOTA-PEG Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the DOTA-PEG linker in a PROTAC, and why is its length critical for activity?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety can serve as a versatile component, for example, as a chelator for radiolabeling in imaging studies or as a component of the E3 ligase ligand. The polyethylene (B3416737) glycol (PEG) portion of the linker is not merely a spacer; it critically influences the PROTAC's overall efficacy.[2] The linker's length is a crucial parameter that dictates the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3] An optimal linker length facilitates the correct spatial orientation of the POI and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation of the target protein.[2]

Q2: How does PEG linker length generally affect the degradation efficiency (DC50 and Dmax) of a PROTAC?

A2: The degradation efficiency of a PROTAC is quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[4] The length of the PEG linker can have a profound impact on these parameters. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. Therefore, there is typically an optimal linker length that results in the lowest DC50 and highest Dmax. This optimal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.

Q3: What are common linker compositions besides PEG, and what are their advantages?

A3: Besides flexible PEG and alkyl chains, which are most common, other linker compositions are used to modulate PROTAC properties.

  • Alkyl Chains: Provide a high degree of flexibility but are generally hydrophobic, which can negatively impact solubility.

  • Rigid Linkers: Incorporating cyclic structures like piperazine, piperidine, or triazole rings can reduce the conformational flexibility of the linker. This can decrease the entropic penalty of forming the ternary complex, potentially leading to higher potency.

  • Clickable Linkers: Linkers containing azide (B81097) or alkyne functionalities allow for the use of highly efficient and bioorthogonal "click chemistry" for the final ligation step in PROTAC synthesis.

Q4: What is the "hook effect" and how can I mitigate it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC can form binary complexes (PROTAC:POI or PROTAC:E3 ligase) that are unable to form the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no target protein degradation despite good binary binding. Suboptimal linker length preventing productive ternary complex formation.Synthesize and test a library of DOTA-PEG PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, PEG6).
Poor cell permeability of the PROTAC.- Assess physicochemical properties (e.g., cLogP, polar surface area).- Perform a cellular uptake assay to measure intracellular PROTAC concentration.- Modify the linker to improve permeability, for example, by optimizing the number of PEG units.
Inefficient ternary complex formation.- Conduct biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET-based assays to directly measure ternary complex formation and stability.
High DC50 and/or low Dmax. The tested linker lengths are outside the optimal range.Expand the range of linker lengths in your library (both shorter and longer).
The PROTAC is being actively removed from the cell by efflux pumps.Co-incubate with known efflux pump inhibitors to see if degradation is enhanced.
Inconsistent results between experiments. PROTAC instability in cell culture media.Assess the stability of your DOTA-PEG PROTAC in your experimental media over time using LC-MS.
Issues with the experimental setup.Ensure consistent cell health, passage number, and seeding density. Verify the quality and specificity of your antibodies for Western blotting.
Low synthetic yield or purity of DOTA-PEG PROTAC. Inefficient coupling reactions.Optimize coupling reagents (e.g., HATU, HOBt), reaction time, and temperature for amide bond formation.
Difficulty in purification.Utilize purification techniques such as preparative HPLC. Ensure the DOTA chelator is appropriately protected during synthesis to avoid side reactions.
Side reactions involving the DOTA moiety.If using metal-catalyzed reactions (like click chemistry), ensure the DOTA is not chelating the catalyst. Consider the order of synthetic steps carefully.

Data Presentation

The following table summarizes representative data from a study on Estrogen Receptor α (ERα)-targeting PROTACs with varying linker lengths. While these are not DOTA-PEG PROTACs, the data illustrates the critical importance of linker length optimization.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10
Data adapted from a comparative study on ERα-targeting PROTACs.

Experimental Protocols

Protocol 1: General Synthesis of a DOTA-PEG-PROTAC via Amide Coupling

This protocol outlines a general method for synthesizing a DOTA-PEG-PROTAC by coupling a DOTA-PEG-amine linker to a carboxylic acid-functionalized warhead.

Step 1: Amide Coupling of DOTA-PEG-Amine with Warhead-COOH

  • Reagents and Materials:

    • Warhead-COOH (1.0 eq)

    • DOTA-PEGn-Amine (commercially available with various 'n') (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the DOTA-PEGn-Amine to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final DOTA-PEG-PROTAC by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the DOTA-PEG-PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Quantify band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC DOTA-PEG PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Linker Length Optimization Workflow A 1. Synthesize Library of DOTA-PEG-PROTACs (Varying 'n' in PEGn) B 2. In Vitro Degradation Assay (e.g., Western Blot) A->B C 3. Determine DC50 and Dmax for each linker length B->C D 4. Identify Optimal Linker Length(s) C->D E 5. Biophysical Characterization (SPR, ITC for Ternary Complex) D->E F 6. Cellular Assays (e.g., Viability, Downstream Signaling) D->F G Lead PROTAC Candidate E->G F->G

Caption: A typical workflow for DOTA-PEG PROTAC linker length optimization.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for No Degradation Start No/Low Degradation Observed Check_Binary Confirm Binary Binding (PROTAC to POI & E3 Ligase) Start->Check_Binary Check_Permeability Assess Cell Permeability Check_Binary->Check_Permeability Binding OK Check_Ternary Measure Ternary Complex Formation Check_Permeability->Check_Ternary Permeability OK Outcome_Permeability Low Permeability: Modify Linker Check_Permeability->Outcome_Permeability Low Permeability Synthesize_New Synthesize New Linker Lengths Check_Ternary->Synthesize_New Ternary Complex OK, but no degradation Outcome_Ternary No Ternary Complex: Resynthesize Linkers Check_Ternary->Outcome_Ternary No Ternary Complex

Caption: A decision tree for troubleshooting inactive DOTA-PEG PROTACs.

References

Technical Support Center: Purification of DOTA-PEG5-azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of DOTA-PEG5-azide labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying a this compound labeled protein?

A1: The general workflow involves three main stages:

  • Removal of Excess Reagents: Immediately following the labeling reaction, the primary goal is to remove unreacted this compound and any quenching reagents. This is typically achieved using size-exclusion chromatography (SEC) with a desalting column or through dialysis.

  • Purification of the Conjugate: Further purification to separate the labeled protein from unlabeled protein and to remove any aggregates is often necessary. Ion-exchange chromatography (IEX) is a common method for this step, as the conjugation can alter the protein's surface charge.[1][2][3] Hydrophobic interaction chromatography (HIC) can also be employed.[1][2]

  • Final Buffer Exchange and Concentration: The purified labeled protein is then exchanged into a suitable storage buffer and concentrated to the desired level.

A visual representation of this workflow is provided below.

Purification Workflow cluster_0 Labeling Reaction cluster_1 Initial Cleanup cluster_2 Polishing cluster_3 Final Formulation Labeling Protein + this compound Quenching Quench Reaction Labeling->Quenching SEC_Dialysis SEC (Desalting) or Dialysis Quenching->SEC_Dialysis Crude Conjugate IEX_HIC Ion-Exchange (IEX) or Hydrophobic Interaction (HIC) SEC_Dialysis->IEX_HIC Removal of excess reagent Buffer_Exchange Buffer Exchange & Concentration IEX_HIC->Buffer_Exchange Separation of labeled vs. unlabeled Final_Product Purified this compound labeled Protein Buffer_Exchange->Final_Product

Caption: General workflow for the purification of this compound labeled proteins.

Q2: Which purification method is best for removing unreacted this compound?

A2: For the initial removal of the small molecular weight this compound linker from the much larger protein conjugate, size-based methods are most effective.

  • Size-Exclusion Chromatography (SEC): Using a desalting column is a rapid and efficient method. The larger protein conjugate will elute in the void volume, while the smaller, unreacted linker is retained in the pores of the resin and elutes later.

  • Dialysis: This is another suitable method, though it is more time-consuming. It is important to use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein to ensure retention of the conjugate while allowing the smaller linker to diffuse out.

Q3: How does the PEG linker in this compound affect purification?

A3: The polyethylene (B3416737) glycol (PEG) linker can influence the physicochemical properties of the protein, which in turn affects the purification strategy.

  • Increased Hydrodynamic Radius: PEGylation significantly increases the apparent size of the protein, which is beneficial for separation from the un-PEGylated protein using SEC.

  • Charge Shielding: The PEG chain can mask the surface charges of the protein. This can alter the protein's interaction with ion-exchange resins, often leading to earlier elution compared to the unmodified protein. This property can be exploited to separate PEGylated species from their native counterparts.

  • Hydrophobicity: PEG can alter the hydrophobicity of the protein, which may necessitate adjustments to buffer conditions in hydrophobic interaction chromatography (HIC).

Q4: Can the azide (B81097) group on the linker interfere with purification?

A4: The azide group is generally considered bioorthogonal and should not directly interfere with standard chromatography resins. However, it's important to be aware that sodium azide is sometimes used as a preservative in buffers and can potentially affect protein aggregation. It is recommended to use freshly prepared, azide-free buffers for your purification runs to avoid any confounding effects.

Troubleshooting Guide

Low Recovery of Labeled Protein
Potential Cause Troubleshooting Steps
Protein Aggregation PEGylation can sometimes lead to aggregation. Analyze a sample by SEC to check for high molecular weight species. To mitigate aggregation, consider: • Optimizing buffer conditions (pH, ionic strength). • Adding stabilizing excipients. • Performing purification at a lower temperature.
Non-specific Binding to Chromatography Resin The labeled protein may be interacting with the column matrix. • SEC: Ensure the mobile phase has sufficient ionic strength (e.g., 150 mM NaCl) to minimize secondary interactions. • IEX: The charge shielding effect of PEG may cause unexpected binding behavior. Try different resin types (strong vs. weak ion exchangers) or adjust the pH of your buffers.
Precipitation on the Column The buffer conditions used for binding or elution may be causing the protein to become insoluble. • Ensure the sample is fully solubilized before loading. • Perform a buffer scouting experiment to determine optimal conditions for solubility.
Overly Harsh Elution Conditions Elution conditions may be denaturing the protein, leading to loss. • For IEX, try a shallower elution gradient to see if the protein elutes at a lower salt concentration. • For affinity chromatography, consider alternative, milder elution reagents if possible.
Inefficient Removal of Unreacted this compound
Potential Cause Troubleshooting Steps
Incorrect SEC Column Choice The pore size of the SEC resin may not be appropriate for the size difference between your protein and the linker. • Use a desalting column with a resin that has a fractionation range suitable for separating small molecules from your protein of interest.
Insufficient Dialysis The dialysis time may be too short, or the buffer volume may be insufficient. • Perform dialysis for a longer duration (e.g., overnight at 4°C). • Use a large volume of dialysis buffer (at least 100 times the sample volume) and change the buffer 2-3 times.
Sample Viscosity in SEC High protein concentration can increase sample viscosity, leading to poor separation. • Dilute the sample before loading it onto the SEC column.
Poor Separation of Labeled vs. Unlabeled Protein
Potential Cause Troubleshooting Steps
Insufficient Resolution in IEX The change in surface charge after labeling may be too subtle for effective separation under current conditions. • Optimize the elution gradient; a shallower gradient often improves resolution. • Adjust the pH of the mobile phase to maximize the charge difference between the labeled and unlabeled protein. • Try a different type of IEX resin (e.g., strong vs. weak cation/anion exchanger).
Co-elution in SEC If the size difference between the labeled and unlabeled protein is small, SEC may not provide adequate separation. • SEC is generally not the primary method for separating labeled from unlabeled protein unless the PEG chain is very large. Rely on IEX or HIC for this step.

Experimental Protocols

Protocol 1: Purification using Size-Exclusion Chromatography (SEC)

This protocol is designed for the initial cleanup step to remove unreacted this compound.

  • Column Equilibration: Equilibrate a desalting column (e.g., PD-10, Sephadex G-25) with 5 column volumes of a suitable buffer, such as Phosphate Buffered Saline (PBS), pH 7.4.

  • Sample Preparation: Ensure your quenched labeling reaction mixture is clear and free of precipitates. If necessary, centrifuge the sample at 10,000 x g for 10 minutes.

  • Sample Loading: Apply the sample to the top of the equilibrated column. Allow the sample to enter the packed bed completely.

  • Elution: Add the equilibration buffer to the column and begin collecting fractions. The larger, labeled protein will elute first in the void volume.

  • Fraction Analysis: Monitor the protein concentration of the collected fractions by measuring absorbance at 280 nm. Pool the fractions containing the protein peak.

SEC_Protocol Start Start: Quenched Reaction Mixture Equilibrate Equilibrate Desalting Column (e.g., with PBS, pH 7.4) Start->Equilibrate Load Load Sample onto Column Equilibrate->Load Elute Elute with Equilibration Buffer Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (A280 nm) Collect->Analyze Pool Pool Protein-Containing Fractions Analyze->Pool End End: Labeled Protein (free of excess linker) Pool->End

Caption: Workflow for SEC purification to remove excess this compound.
Protocol 2: Purification using Ion-Exchange Chromatography (IEX)

This protocol is for the separation of the this compound labeled protein from the unlabeled protein. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the protein and the buffer pH.

  • Column and Buffer Selection:

    • If working at a pH above the protein's pI, the protein will be negatively charged; use an anion exchanger (e.g., Q-sepharose).

    • If working at a pH below the protein's pI, the protein will be positively charged; use a cation exchanger (e.g., SP-sepharose).

    • Prepare a low-salt start buffer (Buffer A) and a high-salt elution buffer (Buffer B, e.g., Buffer A + 1 M NaCl).

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Buffer A.

  • Sample Preparation: Exchange the buffer of the protein sample from the initial cleanup step into Buffer A.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with Buffer A until the absorbance at 280 nm returns to baseline to remove any unbound molecules.

  • Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes) to elute the bound proteins. The PEGylated protein may elute at a different salt concentration than the unlabeled protein due to charge shielding.

  • Fraction Analysis: Collect fractions and analyze by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified labeled protein.

Quantitative Data Summary

The following table summarizes typical performance metrics for purification methods relevant to this compound labeled proteins. Actual results will vary depending on the specific protein and experimental conditions.

Purification Method Metric Typical Value Reference
Size-Exclusion Chromatography (SEC) Protein Recovery>90%-
Removal of Small Molecules>99%-
Ion-Exchange Chromatography (IEX) Protein Recovery80-95%
Purity>95%
Mass Spectrometry (MALDI-TOF) DOTA-to-Protein Ratio AccuracyCan be inaccurate for absolute quantification without internal standards.
Colorimetric Assay (Arsenazo III) DOTA-to-Protein Ratio ConsistencyConsistent with mass spectrometry results.

Analytical Characterization

After purification, it is crucial to characterize the final product.

  • Purity: Assessed by SDS-PAGE and SEC-HPLC.

  • Identity and Integrity: Confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS), which can also be used to determine the DOTA-to-protein ratio.

  • Concentration: Determined by measuring absorbance at 280 nm or by a protein assay (e.g., BCA).

  • Functionality: Assessed through a relevant binding or activity assay to ensure the labeling and purification process has not compromised the protein's biological function.

References

DOTA-PEG5-azide Bioconjugation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOTA-PEG5-azide bioconjugation. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker used in bioconjugation. It comprises three key components:

  • DOTA: A macrocyclic chelating agent that can stably bind to various metal ions, particularly radiometals used in medical imaging (e.g., PET, SPECT) and therapy.

  • PEG5: A polyethylene (B3416737) glycol spacer with five repeating units. This hydrophilic spacer enhances solubility in aqueous solutions, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of the final conjugate.[1][2]

  • Azide (B81097) (-N3): A functional group that allows for covalent attachment to other molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (like DBCO or BCN) via "click chemistry".[3][4]

It is commonly used to link targeting molecules like antibodies or peptides to a radiolabel for diagnostic or therapeutic applications.[2]

Q2: What are the primary methods for conjugating this compound?

There are two main "click chemistry" methods for conjugating this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, reacting the azide group with a terminal alkyne in the presence of a copper(I) catalyst. This reaction is highly efficient and specific, forming a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that reacts the azide with a strained cyclooctyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne). SPAAC is advantageous for in vivo applications or with biomolecules that are sensitive to copper.

Q3: My this compound is not dissolving well. What should I do?

This compound is generally soluble in aqueous media due to the PEG linker. However, if you face solubility issues, consider the following:

  • Use anhydrous solvents like DMF or DMSO for preparing stock solutions.

  • For reactions, ensure the buffer system is compatible. The use of co-solvents like DMSO can aid in the dissolution of hydrophobic conjugation partners.

  • If precipitation occurs during the reaction, it might be due to the reaction conditions rather than the initial solubility of the linker itself.

Q4: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a sealed container, protected from light and moisture. For short-term storage (days to weeks), 0-4°C is acceptable. When handling, it is advisable to use anhydrous solvents and avoid prolonged exposure to moisture.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield in CuAAC Reaction

Low yields are a common issue in CuAAC reactions. The following guide will help you troubleshoot potential causes.

G start Low Conjugation Yield check_reagents 1. Check Reagents - Purity of this compound & alkyne? - Freshness of reducing agent? start->check_reagents check_catalyst 2. Evaluate Copper Catalyst - Correct oxidation state (Cu(I))? - Concentration optimal? start->check_catalyst check_conditions 3. Review Reaction Conditions - pH, temperature, solvent appropriate? - Presence of interfering substances? start->check_conditions solution_reagents Solution: - Use high-purity reagents. - Prepare fresh sodium ascorbate (B8700270) solution. check_reagents->solution_reagents Issue Found solution_catalyst Solution: - Use a stabilizing ligand (e.g., THPTA, TBTA). - Ensure fresh reducing agent. - Optimize copper concentration. check_catalyst->solution_catalyst Issue Found solution_conditions Solution: - Adjust pH (typically 7-8). - Increase temperature if biomolecule is stable. - Add co-solvents (e.g., DMSO). - Remove chelating agents from buffer. check_conditions->solution_conditions Issue Found

Caption: Troubleshooting Decision Tree for Low CuAAC Yield.

  • Cause 1: Inactive Copper Catalyst

    • Problem: The active catalyst for CuAAC is Copper(I). Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen.

    • Solution:

      • In-situ Reduction: The most common method is to start with a Cu(II) salt (e.g., CuSO₄) and add a reducing agent like sodium ascorbate to generate Cu(I) in the reaction mixture. Always use a freshly prepared solution of sodium ascorbate.

      • Use of Ligands: Copper-stabilizing ligands are highly recommended. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) protect the Cu(I) from oxidation and disproportionation, and can significantly accelerate the reaction rate.

  • Cause 2: Catalyst Sequestration by DOTA

    • Problem: The DOTA moiety is a strong chelator and can bind the copper catalyst, effectively removing it from the reaction cycle. This is a known issue when conjugating DOTA-containing molecules via CuAAC.

    • Solution:

      • Increase Catalyst Concentration: A stoichiometric or even excess amount of the copper complex relative to the reactants is often used in bioconjugation, rather than a truly catalytic amount.

      • Use a Stronger Ligand: A ligand that forms a very stable complex with Cu(I) can help prevent the copper from being chelated by DOTA.

      • Consider Copper-Free Chemistry: If this problem persists, switching to a SPAAC reaction with a DBCO-functionalized partner molecule is the most effective solution.

  • Cause 3: Suboptimal Reaction Conditions

    • Problem: The efficiency of CuAAC is sensitive to pH, temperature, and solvent. Buffers containing chelating agents (e.g., Tris) or thiols (e.g., DTT) can interfere with the reaction.

    • Solution:

      • pH: The optimal pH is typically between 7 and 8.

      • Solvent: While the reaction is often performed in aqueous buffers, adding a co-solvent like DMSO (up to 20-30%) can help with the solubility of hydrophobic molecules and improve reaction rates.

      • Temperature: The reaction is usually run at room temperature. If yields are low and the biomolecule is stable, increasing the temperature to 37-45°C can be beneficial.

      • Buffer Choice: Use non-chelating buffers like PBS or HEPES. Avoid amine-containing buffers like Tris if you are also performing NHS ester chemistry.

Problem 2: Precipitation Observed During or After the Reaction
  • Problem: A red, purple, or brown precipitate forms in the reaction tube.

  • Cause: This is often due to the formation of insoluble copper(I) acetylide complexes, especially with certain alkynes like propiolic acid. It can also be a sign of catalyst decomposition or protein aggregation caused by side reactions.

  • Solution:

    • Add a Ligand: The use of a stabilizing ligand is the primary solution to keep the copper catalyst soluble and active.

    • Solvent System: Acetonitrile (B52724)/water mixtures can sometimes prevent the precipitation of copper acetylides. However, be aware that acetonitrile can sometimes participate in side reactions.

    • Protein Aggregation: If protein precipitation is suspected, this may be due to side reactions from ascorbate byproducts. Ensure the ligand is pre-mixed with the CuSO₄ before adding it to the protein solution, and initiate the reaction by adding the ascorbate last.

Problem 3: Difficulty in Purifying the Final Conjugate
  • Problem: It is challenging to remove the copper catalyst, excess reagents, and unreacted biomolecules after the conjugation.

  • Cause: Residual copper can interfere with subsequent radiolabeling by competing for the DOTA chelator. Unreacted starting materials can complicate downstream applications and analysis.

  • Solution:

    • Copper Removal:

      • Chelating Resins: Use a resin with high affinity for copper (e.g., Chelex) to sequester the metal.

      • Size Exclusion Chromatography (SEC): This is effective for separating the larger bioconjugate from smaller molecules like the catalyst and excess linkers.

      • Reversed-Phase HPLC (RP-HPLC): This technique can be used for purification, especially for peptides and smaller conjugates.

    • Separation of Conjugate from Unconjugated Biomolecule: This often requires high-resolution techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), depending on the properties of the conjugate versus the starting material.

Experimental Protocols

Protocol 1: Standard CuAAC Bioconjugation of an Alkyne-Modified Protein

This protocol provides a general starting point for conjugating this compound to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA ligand solution (e.g., 100 mM in water)

  • Sodium Ascorbate (NaAsc) solution (e.g., 100 mM in water, must be freshly prepared )

  • DMSO (optional)

Procedure:

  • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL (e.g., 50 µM).

  • Add this compound from a stock solution to a final concentration of 10-20 molar equivalents relative to the protein. If using a DMSO stock, ensure the final DMSO concentration is below 10%.

  • In a separate tube, prepare the catalyst premix:

    • Mix 1 part 20 mM CuSO₄ solution with 5 parts 100 mM THPTA solution.

    • Vortex briefly. This creates a 1:5 molar ratio of Cu:Ligand.

  • Add the catalyst premix to the protein/azide mixture to a final copper concentration of 0.5-1 mM. Mix gently by pipetting.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light.

  • After incubation, purify the conjugate using an appropriate method, such as SEC (e.g., PD-10 desalting column) to remove excess reagents and the copper complex.

Protocol 2: Copper-Free SPAAC Bioconjugation

This protocol is an alternative for copper-sensitive systems, using a DBCO-modified biomolecule.

Materials:

  • DBCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (optional)

Procedure:

  • In a microcentrifuge tube, prepare a solution of your DBCO-modified biomolecule (e.g., 50 µM).

  • Add this compound from a stock solution to a final concentration of 3-10 molar equivalents relative to the biomolecule.

  • If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO can be added.

  • Incubate the reaction mixture. Typical conditions are 4.5 hours at 25°C, but this can be extended to overnight at 4°C.

  • Purify the resulting conjugate using standard methods like SEC or IEX to remove any unreacted this compound.

Data and Reaction Parameters

Table 1: Comparison of Click Chemistry Approaches for this compound Conjugation

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reactants This compound + Terminal AlkyneThis compound + Strained Alkyne (DBCO, BCN)
Catalyst Copper(I)None
Typical Rate Fast (with ligand)Moderate to Fast
Biocompatibility Limited due to copper toxicityHigh, suitable for in vivo applications
Key Advantage High efficiency, inexpensive reagentsNo catalyst needed, avoids copper-related issues
Key Challenge Copper toxicity, catalyst instability, side reactions, difficult purificationStrained alkynes can be less stable and more expensive

Visualizations

Reaction Pathways

G cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway a_azide This compound a_catalyst + Cu(I) Catalyst + Reducing Agent (e.g., Ascorbate) a_azide->a_catalyst a_alkyne Terminal Alkyne (on biomolecule) a_alkyne->a_catalyst a_product 1,4-disubstituted Triazole Conjugate a_catalyst->a_product b_azide This compound b_nocat No Catalyst Required b_azide->b_nocat b_alkyne Strained Alkyne (DBCO) (on biomolecule) b_alkyne->b_nocat b_product Triazole Conjugate b_nocat->b_product

Caption: Comparison of CuAAC and SPAAC Bioconjugation Pathways.

References

troubleshooting low yield in solid-phase PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) on a solid support, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in solid-phase PROTAC synthesis?

A1: Low yields in solid-phase PROTAC synthesis can arise from several factors throughout the synthetic process. The most common culprits include incomplete removal of the temporary protecting group (e.g., Fmoc), poor coupling efficiency of the incoming building block (E3 ligase ligand, linker, or target protein ligand), peptide aggregation on the resin, and inefficient cleavage of the final PROTAC from the solid support.[1] Each of these issues can lead to the formation of truncated or deletion sequences, significantly reducing the yield of the desired full-length PROTAC.

Q2: How can I monitor the progress of my solid-phase PROTAC synthesis to identify potential issues early?

A2: Regular monitoring of the synthesis is crucial for troubleshooting. Qualitative colorimetric tests, such as the Kaiser test for primary amines, can be performed on a few resin beads to check for the completeness of a coupling reaction.[1][2][3] A positive result (typically a blue color) indicates the presence of unreacted free amines, signifying an incomplete coupling. For more quantitative analysis, a small aliquot of the resin can be cleaved and the resulting crude product analyzed by HPLC and Mass Spectrometry (MS) to identify any deletion or truncated sequences.[4]

Q3: What is a "difficult sequence" in the context of solid-phase synthesis, and how can it affect my PROTAC yield?

A3: A "difficult sequence" refers to a sequence of building blocks that is prone to forming stable secondary structures, such as β-sheets, on the resin. This aggregation can physically block reactive sites, preventing efficient access of reagents for both deprotection and coupling steps, leading to a significant drop in yield. Sequences rich in hydrophobic or β-branched amino acids are often problematic. While PROTAC synthesis involves more than just amino acids, the principles of aggregation of the growing chain on the solid support remain a concern, especially with longer and more flexible linkers.

Q4: Can the choice of solid support (resin) and linker impact the overall yield of my PROTAC synthesis?

A4: Absolutely. The choice of resin is critical for a successful synthesis. Factors to consider include the loading capacity of the resin and its swelling properties in the chosen solvents. Poor swelling can limit reagent accessibility to the reaction sites within the resin beads. The linker, which connects the first building block to the resin, must be stable throughout the synthesis but allow for efficient cleavage at the final step. Premature cleavage of the growing PROTAC chains from the resin due to an overly acid-labile linker can be a significant source of yield loss.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom: Low final yield with mass spectrometry data showing significant peaks corresponding to truncated sequences (missing large parts of the PROTAC structure).

Troubleshooting Workflow:

G start Low Yield: Truncated Sequences Observed check_reagent Verify Deprotection Reagent Quality (e.g., fresh 20% piperidine (B6355638) in DMF) start->check_reagent extend_time Increase Deprotection Time or Perform Double Deprotection check_reagent->extend_time Reagent is fresh change_solvent Use a Different Solvent System (e.g., NMP instead of DMF) extend_time->change_solvent Still low yield result Improved Yield extend_time->result Yield improves monitor Monitor Deprotection with UV-Vis (if synthesizer equipped) change_solvent->monitor If aggregation is suspected change_solvent->result Yield improves monitor->result Complete deprotection confirmed

Caption: Troubleshooting workflow for incomplete deprotection.

Detailed Steps & Protocols:

  • Verify Reagent Quality: Ensure that the deprotection solution (e.g., 20% piperidine in DMF for Fmoc deprotection) is freshly prepared from high-quality reagents. Piperidine can degrade over time.

  • Optimize Deprotection Conditions: For difficult sequences, a single deprotection step may be insufficient.

    • Protocol: After the initial deprotection (e.g., 3 minutes with 20% piperidine/DMF), drain the resin and repeat the treatment with fresh deprotection solution for a longer duration (e.g., 10-15 minutes).

  • Address Potential Aggregation: If peptide aggregation is suspected, consider using solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP), or adding chaotropic salts to the deprotection solution.

Issue 2: Poor Coupling Efficiency

Symptom: Low final yield with mass spectrometry data showing deletion sequences (missing a single building block). The Kaiser test is positive (blue beads) after a coupling step.

Troubleshooting Workflow:

G start Low Yield: Deletion Sequences Observed (Positive Kaiser Test) double_couple Perform a Second Coupling (Double Coupling) start->double_couple check_reagents Verify Quality of Building Block and Coupling Reagents double_couple->check_reagents Still positive Kaiser test result Improved Yield (Negative Kaiser Test) double_couple->result Kaiser test is negative change_reagent Use a More Potent Coupling Reagent (e.g., HATU, HCTU) check_reagents->change_reagent Reagents are of high quality increase_conc Increase Concentration of Reagents change_reagent->increase_conc change_reagent->result Yield improves increase_conc->result Yield improves

Caption: Troubleshooting workflow for poor coupling efficiency.

Detailed Steps & Protocols:

  • Perform Double Coupling: If a Kaiser test is positive after the initial coupling, immediately perform a second coupling with fresh reagents before proceeding to the next deprotection step.

  • Use a More Efficient Coupling Reagent: For sterically hindered building blocks or "difficult sequences," a standard coupling reagent may not be sufficient. Switch to a more potent activator.

    Coupling ReagentRelative EfficiencyNotes
    DIC/HOBtStandardA cost-effective choice for routine couplings.
    HBTU/DIPEAHighA widely used and generally efficient coupling reagent.
    HATU/DIPEAVery HighMore reactive than HBTU, especially for hindered couplings.
    COMU/DIPEAVery HighKnown for high efficiency and reduced risk of racemization.
  • Increase Reagent Concentration: Increasing the concentration of the building block and coupling reagents can help drive the reaction to completion, especially for challenging couplings.

  • Protocol for Kaiser Test:

    • Reagents:

    • Procedure:

      • Take a small sample of resin beads (1-2 mg) in a small test tube.

      • Add 2-3 drops of each solution (A, B, and C).

      • Heat the test tube at 100°C for 5 minutes.

      • Observe the color of the beads and the solution.

    • Interpretation:

      • Blue beads: Incomplete coupling (free primary amines present).

      • Yellow/Colorless beads: Complete coupling.

Issue 3: Inefficient Final Cleavage

Symptom: Low yield of the final product after cleavage and purification, even if monitoring during synthesis indicated success.

Troubleshooting Workflow:

G start Low Yield After Final Cleavage check_cocktail Ensure Correct Cleavage Cocktail Composition for Sequence start->check_cocktail extend_time Increase Cleavage Time check_cocktail->extend_time Cocktail is appropriate check_solubility Assess Solubility of PROTAC in Cleavage Cocktail check_cocktail->check_solubility If PROTAC is very hydrophobic test_cleavage Perform a Small-Scale Test Cleavage to Optimize Conditions extend_time->test_cleavage Still low yield result Improved Yield extend_time->result Yield improves test_cleavage->result Optimized conditions applied check_solubility->result Yield improves with modified workup

Caption: Troubleshooting workflow for inefficient final cleavage.

Detailed Steps & Protocols:

  • Select the Appropriate Cleavage Cocktail: The composition of the cleavage cocktail depends on the amino acid residues in your sequence (if any) and the protecting groups used. The most common cleavage reagent is trifluoroacetic acid (TFA), mixed with scavengers to prevent side reactions.

    Cleavage Cocktail (TFA/Scavengers)Target Residues
    95% TFA / 2.5% H₂O / 2.5% TISGeneral purpose, for sequences without sensitive residues.
    94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISFor sequences containing Cysteine (Trt).
    92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% DODTFor sequences containing Arginine (Pbf).
    TIS = Triisopropylsilane, EDT = Ethanedithiol, DODT = 3,6-Dioxa-1,8-octanedithiol
  • Optimize Cleavage Time: While a 2-hour cleavage at room temperature is standard, some protecting groups or complex PROTAC structures may require longer reaction times for complete removal.

  • Perform a Test Cleavage: Before committing the entire batch of resin, perform a small-scale test cleavage on 10-20 mg of resin to optimize the cleavage time and cocktail composition.

  • Address Product Solubility: Highly hydrophobic PROTACs may precipitate onto the resin beads during cleavage. If this is suspected, after filtering the cleavage cocktail, wash the resin with a small amount of a stronger organic solvent (like acetonitrile) and combine the filtrates before precipitation in cold ether.

General Solid-Phase PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for solid-phase PROTAC synthesis.

G cluster_synthesis On-Resin Synthesis resin Start with Functionalized Resin deprotect1 Deprotection (e.g., Fmoc Removal) resin->deprotect1 couple1 Couple First Building Block (E3 Ligand or POI Ligand) deprotect1->couple1 wash1 Wash couple1->wash1 deprotect2 Deprotection wash1->deprotect2 couple2 Couple Linker deprotect2->couple2 wash2 Wash couple2->wash2 deprotect3 Deprotection wash2->deprotect3 couple3 Couple Second Building Block (POI Ligand or E3 Ligand) deprotect3->couple3 wash3 Wash couple3->wash3 cleavage Cleavage from Resin & Global Deprotection wash3->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification analysis Analysis (LC-MS, NMR) purification->analysis final_protac Final PROTAC analysis->final_protac

Caption: General workflow for solid-phase PROTAC synthesis.

References

stability issues with DOTA chelator for specific radiometals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOTA-based radiopharmaceuticals. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered when using DOTA chelators with specific radiometals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or failed radiolabeling yield with DOTA conjugates?

A1: Low radiolabeling yield with DOTA conjugates can often be traced back to several critical factors:

  • Suboptimal Reaction Conditions: Incorrect pH is a primary reason for low yields. The conjugation of DOTA to a biomolecule and the subsequent radiolabeling step have different optimal pH ranges.[1]

  • Presence of Competing Metal Contaminants: Trace metal impurities in buffers or on labware can compete with the radiometal for chelation by DOTA, significantly reducing the radiolabeling efficiency.[1]

  • Incorrect Molar Ratios: An inappropriate molar ratio of the DOTA-conjugate to the radiometal can lead to incomplete chelation.

  • Compromised Reagent Integrity: Degradation of the DOTA conjugate or the radionuclide solution can impact labeling efficiency. Ensure that reagents have not exceeded their shelf life.[1]

Q2: How does pH impact the conjugation and radiolabeling steps with DOTA?

A2: The pH of the reaction buffer is critical and differs for the two main steps:

  • Conjugation Step (e.g., p-SCN-Bn-DOTA to an antibody): This reaction, which forms a stable thiourea (B124793) bond between the isothiocyanate group of the chelator and a primary amine on the biomolecule, requires an alkaline pH, typically between 8.5 and 9.5.[1]

  • Radiolabeling Step (Chelation of the radiometal): The optimal pH for the chelation of most radiometals by DOTA is in the acidic range, typically between 4 and 5.[2][3]

Using an incorrect pH for either step is a common source of poor results.[1]

Q3: Which radiometals are known to have stability challenges with DOTA, and what are the typical issues?

A3: While DOTA is a versatile chelator, it exhibits stability issues with certain radiometals:

  • Gallium-68 (⁶⁸Ga): The cavity of DOTA is slightly too large for the small ionic radius of Ga³⁺, which can lead to lower complex stability compared to other chelators like NOTA.[4][5][6] This can result in the release of ⁶⁸Ga in vivo.

  • Copper-64 (⁶⁴Cu): ⁶⁴Cu-DOTA complexes can show instability in vivo, leading to transchelation of the ⁶⁴Cu to endogenous proteins, particularly in the liver.[7][8] This is partly due to the potential for in vivo reduction of Cu²⁺ to Cu¹⁺.

  • Alpha-Emitters (e.g., Actinium-225, Bismuth-213): For larger metal ions like Actinium-225 (²²⁵Ac), DOTA can exhibit decreased thermodynamic stability and slow chelation kinetics, often requiring heating, which may not be suitable for sensitive biomolecules.[9][10] Bi-DOTA complexes have also shown limited stability in human plasma.[9]

  • Lead-212 (²¹²Pb): While Pb-DOTA complexes show favorable kinetic stability, release of ²¹²Pb has been reported in the acidic tumor microenvironment.[9]

Q4: What are the signs of in vivo instability of a DOTA-radiometal complex?

A4: In vivo instability can manifest in several ways:

  • Off-target accumulation: The released radiometal may accumulate in non-target organs. For example, free ⁶⁸Ga can accumulate in the bone and spleen.[11][12] Released ⁶⁴Cu often accumulates in the liver.[8][13]

  • Compromised imaging quality: High background signal and poor tumor-to-background ratios in PET or SPECT imaging can indicate complex instability.

  • Increased radiation dose to healthy tissues: The accumulation of the radiometal in non-target organs can lead to unwanted radiation exposure.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues during the radiolabeling of DOTA conjugates.

Issue 1: Low Radiochemical Yield (<90%)
Potential Cause Troubleshooting Step Recommended Action
Incorrect pH of Labeling Buffer Verify the pH of your reaction buffer.Adjust the pH to the optimal range for your specific radiometal (typically pH 4-5).[2][3]
Metal Contamination Use metal-free reagents and labware.Treat buffers and solutions with a chelating resin like Chelex 100. Acid-wash all plasticware.[1]
Suboptimal Temperature Review the heating conditions for your specific radiometal-DOTA pair.Some radiometals require heating (e.g., 80-95°C) for efficient DOTA chelation, while others can be labeled at room temperature.[10][13]
Low Molar Ratio of DOTA-conjugate Increase the concentration of the DOTA-conjugated biomolecule.Titrate the amount of DOTA-conjugate to find the optimal molar excess for your radiometal.
Degraded Reagents Check the expiration dates and storage conditions of your radionuclide and DOTA-conjugate.Use fresh, high-purity reagents.[1]
Issue 2: High Levels of Free Radiometal in Serum Stability Assays
Potential Cause Troubleshooting Step Recommended Action
Transchelation The radiometal is being pulled from the DOTA cage by serum proteins (e.g., transferrin).Consider a different chelator with higher kinetic inertness for the specific radiometal (e.g., NOTA for ⁶⁸Ga or ⁶⁴Cu).[5][13]
Radiolysis High specific activity is causing radiation damage to the conjugate.Add radical scavengers such as ascorbic acid or ethanol (B145695) to the formulation.[14]
Chemical Degradation The biomolecule portion of the conjugate is degrading.Optimize storage conditions (temperature, pH, concentration) and consider adding stabilizers.

Data Summary: Comparative Stability of DOTA with Other Chelators

The selection of a chelator is a critical decision in the development of a radiopharmaceutical. The following tables provide a comparative overview of DOTA with other common chelators for specific radiometals.

Table 1: Comparative Radiolabeling Efficiency and Stability for ⁶⁸Ga

ChelatorTypical Labeling TemperatureTypical Labeling pHIn Vitro Serum Stability (% Intact)Key Consideration
DOTA 95°C3.5 - 4.5>95% at 2hSuboptimal cavity size for Ga³⁺, requires heating.[6][15]
NOTA Room Temperature4.0 - 5.5>98% at 2hBetter size match for Ga³⁺, allows for milder labeling conditions.[5]
HBED-CC Room Temperature4.5 - 5.0>99% at 2hAcyclic chelator with rapid labeling at room temperature.[15]
THP Room Temperature5.5 - 7.0>99% at 1hAllows for labeling at neutral pH, beneficial for sensitive biomolecules.[15]

Table 2: Comparative In Vivo Stability for ⁶⁴Cu

ChelatorKey In Vivo ObservationAdvantageDisadvantage
DOTA Significant liver uptake.[8][13]Widely available and well-characterized.In vivo instability leads to transchelation to liver proteins.[7]
NOTA Lower liver uptake compared to DOTA.[8][13]Forms a more stable complex with ⁶⁴Cu in vivo.[13]May still exhibit some level of dissociation.
Cross-bridged Chelators (e.g., CB-TE2A) High in vivo stability with minimal liver uptake."Cage-like" structure provides very high kinetic inertness.[7]More complex synthesis.
Sarcophagine (Sar) Chelators Excellent in vivo stability.Rapid and efficient chelation of ⁶⁴Cu.[7]Can be challenging to synthesize and functionalize.

Experimental Protocols

Protocol 1: General Radiolabeling of a DOTA-Peptide with Lutetium-177 (¹⁷⁷Lu)
  • Preparation: In a sterile, metal-free microcentrifuge tube, combine 10-20 nmol of the DOTA-conjugated peptide with a suitable volume of 0.2 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).

  • Radionuclide Addition: Add the desired amount of ¹⁷⁷LuCl₃ solution to the peptide solution.

  • Incubation: Gently mix the solution and incubate at 95°C for 20-30 minutes.[3]

  • Quality Control: After incubation, cool the reaction to room temperature. Determine the radiochemical purity using radio-HPLC or ITLC. A radiochemical purity of >95% is generally considered acceptable.

  • Purification (if necessary): If significant amounts of free ¹⁷⁷Lu are present, the product can be purified using a C18 solid-phase extraction (SPE) cartridge.

Protocol 2: Serum Stability Assay
  • Preparation: Add a small volume (5-10 µL) of the purified radiolabeled conjugate to 500 µL of fresh human serum in a microcentrifuge tube.

  • Incubation: Incubate the mixture at 37°C.[2]

  • Time Points: At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.

  • Analysis: Analyze the aliquot by a suitable method (e.g., radio-HPLC, ITLC, or protein precipitation followed by analysis of the supernatant) to determine the percentage of the radiometal that remains bound to the DOTA conjugate.[14]

Visualizations

Experimental Workflow: Troubleshooting Low Radiolabeling Yield

G start Low Radiolabeling Yield (<90%) check_ph Verify pH of Labeling Buffer start->check_ph ph_ok pH Correct (4.0-5.0) check_ph->ph_ok Is pH correct? ph_bad pH Incorrect check_ph->ph_bad check_metals Check for Metal Contamination ph_ok->check_metals adjust_ph Adjust pH and Repeat Labeling ph_bad->adjust_ph adjust_ph->check_ph metals_ok Reagents Metal-Free check_metals->metals_ok Are reagents metal-free? metals_bad Contamination Suspected check_metals->metals_bad check_temp Review Labeling Temperature metals_ok->check_temp use_chelex Treat Buffers with Chelex & Use Metal-Free Labware metals_bad->use_chelex use_chelex->check_metals temp_ok Temperature Optimal check_temp->temp_ok Is temperature optimal? temp_bad Temperature Suboptimal check_temp->temp_bad check_reagents Assess Reagent Integrity temp_ok->check_reagents adjust_temp Optimize Heating (Time/Temp) temp_bad->adjust_temp adjust_temp->check_temp reagents_ok Reagents OK check_reagents->reagents_ok Are reagents fresh? reagents_bad Reagents Expired or Degraded check_reagents->reagents_bad end Successful Labeling reagents_ok->end use_fresh Use Fresh, High-Purity Reagents reagents_bad->use_fresh use_fresh->check_reagents

Caption: Troubleshooting decision tree for low radiolabeling yield.

Logical Relationship: Factors Affecting DOTA-Radiometal Complex Stability

G cluster_radiometal Radiometal Properties cluster_conditions Environmental Conditions cluster_chelator Chelator Properties center DOTA-Radiometal Complex Stability ionic_radius Ionic Radius ionic_radius->center charge Charge charge->center redox Redox Potential redox->center ph pH ph->center temperature Temperature temperature->center competing_ions Presence of Competing Ions competing_ions->center cavity_size Cavity Size cavity_size->center kinetic_inertness Kinetic Inertness kinetic_inertness->center thermodynamic_stability Thermodynamic Stability thermodynamic_stability->center

Caption: Key factors influencing DOTA-radiometal complex stability.

References

Validation & Comparative

A Head-to-Head Comparison of DOTA-PEG5-azide and DOTA-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective labeling of proteins with chelating agents like DOTA is crucial for a range of applications, including radioimaging and therapy. The choice of conjugation chemistry significantly impacts the specificity, efficiency, and stability of the resulting protein conjugate. This guide provides an in-depth, objective comparison of two prevalent DOTA derivatives for protein labeling: DOTA-PEG5-azide, which utilizes click chemistry, and DOTA-NHS ester, which relies on traditional amine chemistry.

Mechanism of Action: Specificity vs. Generality

The fundamental difference between these two reagents lies in their reaction mechanisms, which dictates their specificity and control over the labeling process.

This compound employs bioorthogonal click chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This approach requires the protein of interest to be pre-functionalized with a complementary alkyne group. The subsequent reaction between the azide (B81097) on the DOTA-PEG5 moiety and the alkyne on the protein is highly specific and occurs under mild conditions, with minimal side reactions.[1][2] The polyethylene (B3416737) glycol (PEG) linker enhances the water solubility of the compound.[3]

DOTA-NHS ester reacts with primary amines, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the protein.[4][5] This reaction, known as acylation, results in the formation of a stable amide bond. Since most proteins have multiple lysine residues on their surface, DOTA-NHS ester labeling is a more general approach but can result in a heterogeneous population of labeled proteins with varying degrees of labeling and at different locations.

Quantitative Data Comparison

Direct quantitative, side-by-side comparisons of this compound and DOTA-NHS ester in the literature are limited. However, data from individual studies provide insights into the performance of each method.

This compound (Click Chemistry)

The efficiency of click chemistry is generally reported as very high and near-quantitative, provided the protein is properly functionalized with an alkyne handle. The degree of labeling (DOL) can be precisely controlled by the stoichiometry of the reactants.

ParameterPerformanceCitation
Specificity High (Site-specific with pre-functionalization)
Reaction Efficiency High to near-quantitative
Control over DOL High
Linkage Stability High (Stable triazole linkage)
Side Reactions Minimal

DOTA-NHS Ester (Amine Chemistry)

The degree of labeling with DOTA-NHS ester is dependent on the molar ratio of the reagent to the protein and the number of accessible lysine residues.

Molar Ratio (DOTA-NHS:Protein)Average Degree of Labeling (DOL)Citation
10:1 (cytochrome c)2.64
100:1 (cytochrome c)8.79
100:1 (antibody)3.8

Conjugate Stability

Both labeling methods result in stable conjugates. The triazole bond formed via click chemistry is exceptionally stable and resistant to enzymatic cleavage. The amide bond formed from the NHS ester reaction is also highly stable under physiological conditions. A study on a ¹¹¹In-labeled DOTA-antibody conjugate prepared via NHS ester chemistry showed a radiometal loss of approximately 0.08% per day in human serum.

Experimental Protocols

Detailed methodologies for protein labeling with both reagents are outlined below.

Protocol 1: Protein Labeling with this compound (via CuAAC Click Chemistry)

This protocol assumes the protein of interest has been pre-functionalized with an alkyne group.

Materials:

  • Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., THPTA)

  • Degassing equipment (optional, but recommended)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified protein with a molar excess of this compound.

    • Add the THPTA ligand to the reaction mixture.

    • Add CuSO₄ to the mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere to prevent oxidation of the copper(I) catalyst.

  • Purification:

    • Purify the DOTA-labeled protein conjugate from excess reagents and byproducts using size-exclusion chromatography or another suitable purification method.

  • Analysis:

    • Characterize the conjugate to determine the degree of labeling using methods such as mass spectrometry or UV-Vis spectroscopy if the DOTA conjugate has a chromophore.

Protocol 2: Protein Labeling with DOTA-NHS Ester

Materials:

  • Protein in an amine-free buffer (e.g., phosphate (B84403) buffer or bicarbonate buffer, pH 8.0-9.0)

  • DOTA-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching reagent (optional, e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DOTA-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Reaction Setup:

    • To the protein solution, add the DOTA-NHS ester stock solution. The molar ratio of DOTA-NHS ester to protein will determine the degree of labeling and should be optimized for each specific protein.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted DOTA-NHS ester.

  • Purification:

    • Remove unreacted DOTA-NHS ester and byproducts by size-exclusion chromatography or dialysis.

  • Analysis:

    • Determine the degree of labeling of the purified conjugate using mass spectrometry or other appropriate analytical techniques.

Visualizing the Workflows

DOTA_PEG5_Azide_Workflow cluster_step1 Step 1: Alkyne Functionalization cluster_step2 Step 2: Click Chemistry Reaction cluster_step3 Step 3: Purification & Analysis Protein Protein Alkyne_Protein Alkyne-Protein Protein->Alkyne_Protein Introduction of alkyne group Labeled_Protein DOTA-Labeled Protein Alkyne_Protein->Labeled_Protein DOTA_Azide This compound DOTA_Azide->Labeled_Protein Catalyst Cu(I) Catalyst Catalyst->Labeled_Protein Purification Purification (e.g., SEC) Labeled_Protein->Purification Analysis Analysis (e.g., MS) Purification->Analysis

DOTA_NHS_Ester_Workflow cluster_step1 Step 1: Reaction cluster_step2 Step 2: Quenching (Optional) cluster_step3 Step 3: Purification & Analysis Protein Protein (with Lysines) Reaction DOTA-Labeled Protein (Mixture) Protein->Reaction DOTA_NHS DOTA-NHS ester DOTA_NHS->Reaction Quenched_Reaction Quenched Reaction Mixture Reaction->Quenched_Reaction Quenching_Agent Quenching Agent (e.g., Tris) Quenching_Agent->Quenched_Reaction Purification Purification (e.g., SEC, Dialysis) Quenched_Reaction->Purification Analysis Analysis (e.g., MS) Purification->Analysis

Conclusion

Both this compound and DOTA-NHS ester are effective reagents for labeling proteins with DOTA. The choice between them depends on the specific requirements of the application.

  • This compound is the preferred choice when site-specificity and a high degree of control over the labeling process are critical. The bioorthogonal nature of click chemistry ensures high efficiency and minimal side reactions, leading to a homogeneous product. This is particularly important for applications where the precise location and number of DOTA molecules can influence the biological activity of the protein.

  • DOTA-NHS ester offers a simpler, more direct approach for labeling proteins without the need for prior modification. It is a suitable option for applications where a degree of heterogeneity in the labeled product is acceptable and the primary goal is to attach DOTA to the protein surface. However, care must be taken to control the reaction conditions to avoid excessive labeling that could compromise protein function.

Ultimately, the selection of the appropriate DOTA labeling reagent requires careful consideration of the research goals, the nature of the protein, and the desired characteristics of the final conjugate.

References

A Comparative Guide to the Biodistribution Analysis of DOTA-PEG5-Azide Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DOTA-PEG5-azide labeled molecules with alternative conjugation strategies, supported by experimental data. We delve into the biodistribution profiles, experimental protocols, and the underlying chemical principles that influence in vivo performance.

Executive Summary

This compound has emerged as a valuable tool in the development of radiopharmaceuticals and targeted imaging agents. Its utility stems from the combination of the robust DOTA chelator, a hydrophilic PEG linker, and a bioorthogonal azide (B81097) group for "click chemistry" conjugation. This guide will compare the azide-based conjugation method with the more traditional NHS ester linkage, focusing on their impact on biodistribution. Furthermore, we will present a comparison of DOTA with an alternative chelator, NOTA, to provide a broader context for selecting the optimal labeling strategy.

Comparison of Conjugation Chemistries: Azide vs. NHS Ester

The choice of conjugation chemistry is a critical determinant of the stability, specificity, and ultimately the in vivo behavior of a labeled molecule. Here, we compare the widely used azide-based click chemistry with the conventional N-hydroxysuccinimide (NHS) ester method.

FeatureThis compound (Click Chemistry)DOTA-PEG5-NHS Ester
Reaction Mechanism Strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-catalyzed alkyne-azide cycloaddition (CuAAC)Nucleophilic acyl substitution
Target Residues Bioorthogonally introduced alkynes or strained cyclooctynesPrimary amines (lysine residues, N-terminus)
Specificity High: Site-specific conjugation is possibleModerate: Reacts with available primary amines, potentially leading to heterogeneous products
Reaction Conditions Mild, bioorthogonal (SPAAC)pH sensitive (typically pH 7.2-8.5)
Bond Stability High (stable triazole linkage)High (stable amide bond)
Control over Stoichiometry HighModerate
Potential for Side Reactions Minimal with SPAACHydrolysis of the NHS ester can compete with the conjugation reaction

Biodistribution Analysis: DOTA vs. NOTA Chelators for 64Cu-Labeled Antibodies

While the conjugation method is crucial, the choice of chelator also significantly influences the biodistribution of the radiolabeled molecule. The following table summarizes a comparative biodistribution study of an anti-EpCAM monoclonal antibody (mAb7) labeled with 64Cu using either DOTA or NOTA chelators. The data is presented as percentage of injected dose per gram of tissue (%ID/g) at 24 hours post-injection in a PC3-DsRed xenograft mouse model.

Organ64Cu-DOTA-mAb7 (%ID/g ± SD)64Cu-NODAGA-mAb7 (%ID/g ± SD)
Blood10.21 ± 2.0312.89 ± 2.99
Tumor13.44 ± 1.2113.24 ± 4.86
Liver6.87 ± 0.984.89 ± 1.23
Spleen2.54 ± 0.551.99 ± 0.44
Kidneys3.98 ± 0.453.54 ± 0.76
Muscle1.55 ± 0.231.45 ± 0.33

Data extracted from a comparative study of DOTA and NODAGA chelators for 64Cu-labeled immunoconjugates.[1]

This data indicates that while tumor uptake was similar for both chelators, the NOTA-conjugated antibody showed lower accumulation in the liver, suggesting better in vivo stability of the radiometal complex.[1]

Experimental Protocols

Protocol 1: 64Cu-Labeling of DOTA-Conjugated Antibodies

This protocol describes a general method for radiolabeling a DOTA-conjugated antibody with Copper-64.

  • Preparation of Antibody Conjugate:

    • Dissolve the DOTA-conjugated antibody in 0.1 M sodium acetate (B1210297) buffer (pH 5.5).

  • Radiolabeling Reaction:

    • Add 64CuCl2 (typically 1-5 µg of antibody per mCi of 64Cu) to the antibody solution.

    • Incubate the reaction mixture at 40°C for 1 hour with gentle shaking.

  • Purification:

    • Purify the 64Cu-labeled antibody using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with phosphate-buffered saline (PBS).

  • Quality Control:

    • Determine the radiochemical purity by instant thin-layer chromatography (ITLC) using a suitable mobile phase (e.g., 50 mM DTPA).

Protocol 2: Animal Biodistribution Study

This protocol outlines a typical procedure for assessing the biodistribution of a radiolabeled molecule in a tumor-bearing mouse model.

  • Animal Model:

    • Use appropriate tumor-bearing mice (e.g., nude mice with xenograft tumors).

  • Injection:

    • Administer a defined amount of the radiolabeled compound (e.g., 10-20 µCi) to each mouse via intravenous (tail vein) injection.

  • Time Points:

    • Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48 hours).

  • Organ Harvesting and Measurement:

    • Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the radioactivity in the tissue to a standard of the injected dose.

Visualizing Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling & Purification cluster_biodistribution Biodistribution Study Molecule Targeting Molecule (e.g., Antibody, Peptide) Conjugation Conjugation Reaction (e.g., Click Chemistry) Molecule->Conjugation Chelator This compound or Alternative Chelator->Conjugation Radiolabeling Radiolabeling (e.g., with 64Cu) Conjugation->Radiolabeling Conjugated Molecule Purification Purification (e.g., SEC) Radiolabeling->Purification Radiolabeled Product Injection IV Injection into Animal Model Purification->Injection TissueHarvest Tissue Harvesting at Time Points Injection->TissueHarvest GammaCounting Gamma Counting TissueHarvest->GammaCounting DataAnalysis Data Analysis (%ID/g) GammaCounting->DataAnalysis

Caption: Experimental workflow for biodistribution analysis.

conjugation_comparison cluster_azide Azide-Alkyne Click Chemistry cluster_nhs NHS Ester Chemistry Target Targeting Molecule (Antibody/Peptide) AlkyneMod Introduce Alkyne (Site-Specific) Target->AlkyneMod NHSReaction React with DOTA-PEG5-NHS Ester Target->NHSReaction Lysine Residues ClickReaction React with This compound AlkyneMod->ClickReaction RadiolabeledProduct Radiolabeled Product for Biodistribution Studies ClickReaction->RadiolabeledProduct Site-Specific Conjugate NHSReaction->RadiolabeledProduct Heterogeneous Conjugate

Caption: Comparison of conjugation strategies.

References

A Comparative Guide to DOTA-PEG5-azide Non-Cleavable and Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical nature dictates the stability, pharmacokinetic profile, and ultimately, the therapeutic index of the ADC. The choice between a non-cleavable and a cleavable linker is a pivotal decision in ADC design, with each strategy offering distinct advantages and disadvantages. This guide provides an objective comparison of the DOTA-PEG5-azide non-cleavable linker with commonly used cleavable linkers, supported by available experimental principles and data to inform rational ADC development.

Introduction to Linker Technologies

Non-Cleavable Linkers: Stability as a Hallmark

Non-cleavable linkers are designed to remain intact throughout systemic circulation.[1][2] The release of the cytotoxic payload is contingent upon the complete lysosomal degradation of the antibody component following internalization of the ADC into the target cancer cell.[3] This mechanism results in the release of the payload with the linker and a single amino acid residue attached.[4]

This compound is a bifunctional linker that falls into the category of non-cleavable linkers. It features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[5] The DOTA moiety is well-known for its ability to chelate radiometals for imaging and radiotherapy, though in this context, it primarily serves as a stable anchor. The PEG spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the ADC.[6] The azide group allows for site-specific conjugation to a modified antibody or payload via "click chemistry."[5]

Cleavable Linkers: Environmentally-Triggered Payload Release

In contrast, cleavable linkers are engineered to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[3] This targeted release mechanism aims to concentrate the cytotoxic payload at the site of action. Common cleavage strategies include:

  • Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[3]

  • pH-sensitive linkers: Linkers like hydrazones are designed to be hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[3]

  • Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is reduced in the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[3]

Mechanisms of Action: A Visual Comparison

The fundamental difference in the mechanism of action between non-cleavable and cleavable linkers is depicted below.

cluster_non_cleavable Non-Cleavable Linker (e.g., this compound) Pathway cluster_cleavable Cleavable Linker Pathway NC_ADC ADC with Non-Cleavable Linker NC_Internalization Internalization into Target Cell NC_ADC->NC_Internalization 1. Binding & Endocytosis NC_Lysosome Lysosomal Trafficking NC_Internalization->NC_Lysosome 2. Vesicular Transport NC_Degradation Antibody Degradation NC_Lysosome->NC_Degradation 3. Proteolytic Digestion NC_Payload_Release Payload-Linker-Amino Acid Release NC_Degradation->NC_Payload_Release 4. Release of Active Metabolite NC_Target Intracellular Target Engagement NC_Payload_Release->NC_Target 5. Cytotoxicity C_ADC ADC with Cleavable Linker C_Internalization Internalization into Target Cell C_ADC->C_Internalization 1. Binding & Endocytosis C_Lysosome Lysosomal Trafficking C_Internalization->C_Lysosome 2. Vesicular Transport C_Cleavage Linker Cleavage (e.g., by proteases, low pH) C_Lysosome->C_Cleavage 3. Triggered Cleavage C_Payload_Release Payload Release C_Cleavage->C_Payload_Release 4. Release of Free Payload C_Target Intracellular Target Engagement C_Payload_Release->C_Target 5a. Cytotoxicity C_Bystander Bystander Killing of Neighboring Cells C_Payload_Release->C_Bystander 5b. Diffusion out of cell

Caption: Mechanisms of payload release for non-cleavable and cleavable linkers.

Performance Comparison: this compound vs. Cleavable Linkers

While direct comparative experimental data for ADCs utilizing the this compound linker against various cleavable linkers is limited in publicly available literature, we can infer performance characteristics based on the principles of non-cleavable PEGylated linkers and contrast them with established data for cleavable linkers.

Data Summary: Key Performance Parameters

ParameterThis compound (Non-Cleavable)Cleavable Linkers (Protease, pH, Glutathione-sensitive)References
Plasma Stability High: Relies on the degradation of the entire antibody for payload release, leading to greater stability in circulation. The PEG component can further enhance stability.Variable: Generally lower than non-cleavable linkers. Susceptible to premature payload release due to systemic enzymatic activity or pH fluctuations, which can lead to off-target toxicity.[4][7][8]
Efficacy Potentially High: Dependent on efficient internalization and lysosomal trafficking. Efficacy can be payload-dependent, as the attached linker-amino acid moiety may alter the payload's activity.High: Can be highly effective, especially with potent payloads. Efficacy is often enhanced by the bystander effect.[9]
Toxicity Generally Lower Off-Target Toxicity: Increased plasma stability minimizes premature drug release, potentially leading to a wider therapeutic window.Higher Potential for Off-Target Toxicity: Premature linker cleavage can release the payload into circulation, causing systemic toxicity.[4]
Bystander Effect Limited to None: The released payload-linker-amino acid complex is typically charged and membrane-impermeable, preventing it from diffusing to neighboring antigen-negative cells.Pronounced (with membrane-permeable payloads): The released, unmodified payload can diffuse across cell membranes to kill adjacent antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors.[3]
Payload Compatibility More Restricted: The payload must retain its cytotoxic activity with the linker and an amino acid attached. Some payloads, like MMAE, may lose activity when conjugated via a non-cleavable linker.Broader: A wider range of payloads can be used since the active drug is released in its native or near-native form.[2]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of different linker technologies in ADCs. Below are outlines of key experimental protocols.

Protocol 1: ADC Synthesis and Characterization

Objective: To synthesize an ADC using this compound and characterize its properties.

Methodology:

  • Antibody Modification: Introduce a bioorthogonal handle (e.g., an alkyne group) onto the antibody via site-specific engineering or chemical modification of amino acid residues.

  • Payload Modification: If necessary, modify the cytotoxic payload to contain a compatible reactive group.

  • Conjugation: React the azide group of the this compound linker with the alkyne-modified antibody (or payload) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reaction.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker, and payload.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or HIC.

    • Assess the purity and aggregation state of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

cluster_conjugation Click Chemistry Conjugation mAb Antibody with Alkyne Group ADC ADC Conjugate mAb->ADC Reacts with linker This compound linker->ADC payload Cytotoxic Payload purification Purification (SEC/HIC) ADC->purification characterization Characterization (DAR, Purity) purification->characterization

Caption: Workflow for the synthesis and characterization of an ADC.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To compare the stability of an ADC with a this compound linker to one with a cleavable linker in plasma.

Methodology:

  • Incubation: Incubate the ADCs in plasma from relevant species (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: At each time point, terminate the reaction and process the samples. This may involve immunocapture of the ADC using magnetic beads coated with an anti-human IgG antibody.

  • Analysis:

    • Intact ADC Analysis (LC-MS): Analyze the captured and eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR over time. A decrease in DAR indicates payload deconjugation.

    • Free Payload Analysis (LC-MS/MS): Precipitate proteins from the plasma supernatant and quantify the amount of released (free) payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Compare the rate of DAR reduction and free payload accumulation between the non-cleavable and cleavable linker ADCs.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADCs against target antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs, unconjugated antibody, and free payload.

  • Incubation: Incubate the cells for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) for each ADC.

Protocol 4: Bystander Killing Assay

Objective: To evaluate the ability of the ADCs to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.

  • Co-culture: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.

  • Incubation: Incubate the cells for 72-120 hours.

  • Analysis: Use flow cytometry or high-content imaging to specifically quantify the viability of the fluorescent antigen-negative cell population.

  • Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the co-culture treated with the ADC, compared to a monoculture of antigen-negative cells treated with the same ADC concentration, indicates a bystander effect.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

Objective: To compare the anti-tumor activity of the ADCs in a preclinical animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells (either antigen-positive alone or a mix of antigen-positive and -negative for bystander effect evaluation) into immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable linker ADC, non-cleavable linker ADC). Administer the treatments, typically via intravenous injection.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or after a set duration.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. Analyze survival data using Kaplan-Meier plots.

Conclusion

The choice between a this compound non-cleavable linker and a cleavable linker for an ADC is a multifaceted decision that depends on the specific target, the nature of the payload, and the desired therapeutic outcome.

This compound non-cleavable linkers are poised to offer superior plasma stability, potentially leading to a better safety profile and a wider therapeutic window.[4] The hydrophilic PEG spacer can further enhance the pharmacokinetic properties of the ADC.[6] However, their efficacy is strictly dependent on ADC internalization and lysosomal degradation, and they generally lack a bystander effect, making them potentially more suitable for hematological malignancies or for highly and homogeneously expressed tumor antigens.

Cleavable linkers provide the advantage of a potent bystander effect, which can be crucial for eradicating heterogeneous tumors where not all cells express the target antigen.[3] However, this often comes at the cost of lower plasma stability and a higher risk of off-target toxicity.[4]

Ultimately, the optimal linker strategy must be determined empirically. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of ADCs constructed with this compound and various cleavable linkers, enabling researchers to make data-driven decisions in the design of next-generation antibody-drug conjugates.

References

A Comparative Guide to HPLC Analysis for Validating DOTA-PEG5-Azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of chelating agents like DOTA to biomolecules via linkers such as PEG is a critical step in the development of targeted radiopharmaceuticals and other advanced therapeutics. Validating this conjugation is paramount to ensure the purity, stability, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this validation, offering robust separation and quantification. This guide provides an objective comparison of HPLC with alternative analytical methods for the validation of DOTA-PEG5-azide conjugation, supported by experimental data and detailed protocols.

The Critical Role of Conjugation Validation

This compound is a heterobifunctional linker where the DOTA moiety serves as a chelator for radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu) and the azide (B81097) group allows for covalent attachment to a target molecule, often a peptide or protein, via "click chemistry" (e.g., copper(I)-catalyzed azide-alkyne cycloaddition - CuAAC or strain-promoted azide-alkyne cycloaddition - SPAAC). Incomplete conjugation or the presence of impurities can significantly impact the in vivo performance and safety of the resulting conjugate. Therefore, rigorous analytical validation is not just a quality control measure but a fundamental aspect of the development process.

High-Performance Liquid Chromatography (HPLC) for Conjugation Analysis

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic method for analyzing and purifying peptides and their conjugates. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C4) and a polar mobile phase. The PEG linker in this compound increases the hydrophilicity of the molecule, which influences its retention behavior.

Key Performance Indicators in HPLC Analysis:
  • Retention Time (RT): The time it takes for a compound to elute from the column. A successful conjugation will result in a new peak with a distinct retention time compared to the starting materials.

  • Peak Purity: Assessed using a Diode Array Detector (DAD) to analyze the spectral homogeneity across a single chromatographic peak.

  • Conjugation Efficiency: Can be quantified by comparing the peak area of the conjugated product to the peak areas of the unreacted starting materials.

Comparison of Analytical Techniques for this compound Conjugation Validation

While HPLC is a powerful tool, a multi-faceted analytical approach provides a more comprehensive validation. The following table compares HPLC with other key analytical techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Fourier-Transform Infrared (FTIR) SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Separation of conjugate from starting materials, quantification of purity and conjugation efficiency.Precise molecular weight confirmation of the conjugate, identification of impurities and byproducts.Confirmation of the azide to triazole conversion by monitoring the disappearance of the azide vibrational peak.Detailed structural elucidation of the conjugate, confirmation of covalent bond formation.
Sample Requirement Low (µg to ng)Very Low (ng to pg)Moderate (mg)High (mg)
Quantitative Capability ExcellentGood (with appropriate standards)Semi-quantitativeGood (with internal standards)
Throughput HighHighHighLow
Key Advantage Robust, quantitative, and readily available.High sensitivity and specificity for mass confirmation.Direct, real-time monitoring of the click reaction.Provides unambiguous structural information.
Limitation Indirect structural information.Can be sensitive to sample matrix and may require specialized instrumentation.Lower sensitivity compared to other methods; water absorption can interfere.Low throughput, requires higher sample concentration and deuterated solvents.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Method for this compound Conjugate Analysis

This protocol provides a general method for the analysis of a this compound conjugated peptide. Optimization may be required based on the specific properties of the peptide.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10-20 µL of the sample. The retention time of the this compound conjugate is expected to be different from the unconjugated peptide and the free this compound. The peak area can be used to calculate the percentage of conjugated product.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation power of HPLC with the mass analysis capabilities of MS.

  • Instrumentation: LC-MS system (e.g., ESI-QTOF or ESI-Orbitrap).

  • LC Method: Utilize the same RP-HPLC method as described above. The mobile phase may need to be modified to be compatible with MS (e.g., using formic acid instead of TFA).

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range that includes the expected molecular weights of the starting materials and the final conjugate.

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the exact molecular weight of the conjugate and compare it with the theoretical mass.

FTIR Spectroscopy for Monitoring Azide-Alkyne Cycloaddition

FTIR spectroscopy is particularly useful for monitoring the progress of the click chemistry reaction by observing the disappearance of the characteristic azide peak.[1]

  • Instrumentation: FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring.[1]

  • Sample Preparation: A small aliquot of the reaction mixture is placed on the ATR crystal, or a spectrum is acquired directly in the reaction vessel using a probe.

  • Data Acquisition:

    • Acquire a spectrum of the this compound starting material to identify the azide asymmetric stretching vibration peak, typically around 2100 cm⁻¹.[1][2]

    • Monitor the reaction progress by acquiring spectra at different time points.

  • Analysis: The disappearance of the azide peak indicates the consumption of the starting material and the formation of the triazole ring in the conjugated product.[1][2]

NMR Spectroscopy for Structural Characterization

¹H NMR and ¹³C NMR can provide detailed structural information about the final conjugate, confirming the covalent linkage and the integrity of the DOTA and PEG moieties.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis:

    • Compare the spectrum of the conjugate with the spectra of the starting materials.

    • Look for the appearance of new signals corresponding to the triazole ring protons and shifts in the signals of the PEG and peptide protons adjacent to the conjugation site.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship of the different analytical techniques in validating the this compound conjugation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Conjugation This compound Conjugation Reaction Sample_Dissolution Dissolve in Mobile Phase A Conjugation->Sample_Dissolution Injection Inject Sample Sample_Dissolution->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (220/280 nm) Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Quantification Quantify Purity & Conjugation Efficiency Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound conjugation.

Validation_Strategy cluster_synthesis Synthesis & Conjugation cluster_validation Orthogonal Validation Start This compound + Target Molecule Reaction Click Chemistry Start->Reaction Product Crude Conjugate Reaction->Product FTIR FTIR (Reaction Completion) Reaction->FTIR In-situ monitoring HPLC HPLC (Purity & Quantification) Product->HPLC MS Mass Spectrometry (Molecular Weight) Product->MS NMR NMR (Structural Confirmation) HPLC->NMR Purified Fraction

Caption: Orthogonal analytical strategy for conjugation validation.

Conclusion

The validation of this compound conjugation requires a robust and multi-faceted analytical approach. While RP-HPLC stands out as a primary technique for separation and quantification, its power is significantly enhanced when used in conjunction with orthogonal methods. Mass spectrometry provides unequivocal confirmation of the conjugate's identity. FTIR spectroscopy offers a simple and direct way to monitor the completion of the click chemistry reaction. Finally, NMR spectroscopy delivers detailed structural information, providing the highest level of confidence in the final product. By employing a combination of these techniques, researchers and drug developers can ensure the quality, consistency, and reliability of their this compound conjugates, paving the way for successful preclinical and clinical development.

References

Mass Spectrometry Characterization of DOTA-PEG5-azide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of chelating agents like DOTA to polyethylene (B3416737) glycol (PEG) linkers is a critical step in the development of targeted radiopharmaceuticals and imaging agents. The DOTA moiety serves to chelate radiometals, while the PEG linker enhances solubility, circulation time, and pharmacokinetic properties. The terminal azide (B81097) group enables efficient conjugation to biomolecules via click chemistry. Accurate characterization of these conjugates by mass spectrometry is essential to ensure identity, purity, and consistency.

This guide provides a comparative overview of the mass spectrometry characterization of DOTA-PEG5-azide and highlights key considerations for its analysis.

Performance Comparison

Precise mass determination is a primary goal in the characterization of this compound. The expected monoisotopic mass of this compound is 692.3705 g/mol []. Mass spectrometry is employed to verify this mass and to identify any impurities or side-products from the synthesis.

Due to the nature of PEGylated molecules, mass spectra can exhibit complexity arising from polydispersity (variations in the number of PEG units) and the formation of multiple charged species during ionization. While this compound is a discrete molecule, impurities with varying PEG chain lengths could be present.

For comparison, alternative bifunctional chelators and linkers are available, each with distinct properties that can influence their mass spectrometric behavior. For instance, linkers incorporating a different chelator such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or a different reactive handle like DBCO (dibenzocyclooctyne) will have different molecular weights and may exhibit different ionization efficiencies.

Below is a table summarizing the expected mass spectrometric data for this compound and a representative alternative, DOTA-PEG5-DBCO.

CompoundMolecular FormulaCalculated Monoisotopic Mass ( g/mol )Expected Adducts (ESI-MS)Key Fragmentation Patterns
This compound C28H52N8O12692.3705[M+H]+, [M+Na]+, [M+K]+Loss of N2 from the azide group, fragmentation of the PEG chain.
DOTA-PEG5-DBCO C43H62N6O12858.4426[M+H]+, [M+Na]+, [M+K]+Fragmentation of the PEG chain, characteristic fragments from the DBCO moiety.

Experimental Protocols

Accurate mass spectrometry data is contingent on appropriate sample preparation and instrument parameters. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques for the analysis of such molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI-MS is well-suited for the analysis of polar molecules like this compound and is often coupled with liquid chromatography (LC) for online separation and analysis.

Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, to a final concentration of 1-10 µM.

  • The solvent should ideally contain a small amount of an acid, such as 0.1% formic acid, to promote protonation and the formation of [M+H]⁺ ions.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺) and other adducts ([M+Na]⁺, [M+K]⁺).

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V. This should be optimized to minimize in-source fragmentation.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-400 °C.

  • Nebulizer Gas (Nitrogen) Flow: Optimized for stable spray.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Protocol

MALDI-TOF MS is a powerful technique for the analysis of a wide range of molecules and is particularly useful for obtaining singly charged ions, which can simplify spectral interpretation.

Sample Preparation:

  • Matrix Selection: A suitable matrix is crucial for successful MALDI analysis. For PEGylated compounds, α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are common choices.

  • Matrix Preparation: Prepare a saturated solution of the chosen matrix in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample-Matrix Deposition:

    • Dried-Droplet Method: Mix the analyte solution (typically 1 mg/mL) with the matrix solution in a 1:1 to 1:10 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

    • Cationizing Agent: The addition of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), can promote the formation of specific adducts (e.g., [M+Na]⁺) and lead to more uniform ionization.

Instrumentation and Parameters:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Laser: A nitrogen laser (337 nm) is typically used. The laser energy should be set to the minimum required for good signal intensity to avoid excessive fragmentation.

  • Acquisition Mode: Both linear and reflector modes can be used. Reflector mode provides higher mass resolution and accuracy.

  • Ionization Mode: Positive ion mode.

Visualizations

Experimental Workflow for Mass Spectrometry Characterization

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cluster_reporting Reporting Sample This compound Conjugate Dissolution Dissolve in appropriate solvent (e.g., ACN/H2O with Formic Acid for ESI, or with matrix for MALDI) Sample->Dissolution Dilution Dilute to final concentration Dissolution->Dilution ESI_MS Electrospray Ionization (ESI-MS) Dilution->ESI_MS MALDI_MS Matrix-Assisted Laser Desorption/ Ionization (MALDI-MS) Dilution->MALDI_MS Spectrum Acquire Mass Spectrum ESI_MS->Spectrum MALDI_MS->Spectrum Peak_ID Identify Molecular Ion Peaks ([M+H]+, [M+Na]+, etc.) Spectrum->Peak_ID Frag_Analysis Analyze Fragmentation Patterns Peak_ID->Frag_Analysis Purity Assess Purity and Identify Impurities Frag_Analysis->Purity Report Generate Characterization Report Purity->Report

Caption: Workflow for the mass spectrometry characterization of this compound conjugates.

Logical Relationship of Components

DOTA_PEG5_Azide_Components cluster_function Functional Roles DOTA DOTA (Chelator) Conjugate This compound DOTA->Conjugate Chelation Radiometal Chelation DOTA->Chelation PEG5 PEG5 (Linker) PEG5->Conjugate Pharmacokinetics Improved Pharmacokinetics PEG5->Pharmacokinetics Azide Azide (Reactive Group) Azide->Conjugate Bioconjugation Bioconjugation Azide->Bioconjugation

Caption: Functional components of the this compound conjugate.

References

DOTA vs NODAGA chelators for Gallium-68 radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to DOTA and NODAGA Chelators for Gallium-68 (B1239309) Radiolabeling

For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical step in the development of Gallium-68 (⁶⁸Ga) based radiopharmaceuticals for Positron Emission Tomography (PET). The chelator's role is to securely bind the ⁶⁸Ga radiometal while being conjugated to a targeting biomolecule. Among the most prominent macrocyclic chelators are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid). This guide provides an objective, data-driven comparison of their performance in ⁶⁸Ga radiolabeling.

Chemical Structures

DOTA is a twelve-membered tetra-aza macrocycle, while NODAGA is a nine-membered tri-aza macrocycle. This structural difference fundamentally influences their coordination chemistry with Gallium-68.

G Figure 1. Gallium-68 Complex Structures cluster_DOTA Ga-68-DOTA Complex cluster_NODAGA Ga-68-NODAGA Complex DOTA_img DOTA_img NODAGA_img NODAGA_img

Figure 1. Chemical structures of Ga-68 complexed with DOTA and NODAGA.

Radiolabeling Performance: A Comparative Analysis

The efficiency and conditions of the radiolabeling process are paramount, especially given the short 68-minute half-life of ⁶⁸Ga.[1] NODAGA and its analogues generally exhibit superior labeling kinetics compared to DOTA, a significant advantage for clinical and research applications.

Table 1: Comparison of Radiolabeling Parameters for ⁶⁸Ga-DOTA and ⁶⁸Ga-NODAGA

ParameterDOTANODAGAKey Considerations
Reaction Temperature Typically requires heating (80–100°C)[2][3][4]Efficiently labeled at room temperature (20-25°C), though gentle heating can accelerate the reaction[1][5][6]Room temperature labeling simplifies the procedure, reduces overall synthesis time, and is crucial for heat-sensitive biomolecules.[6]
Optimal pH 3.5 - 4.5[1][4]3.5 - 4.5[6][7]Both chelators perform optimally in a mildly acidic environment to ensure ⁶⁸Ga remains in its reactive Ga³⁺ form.
Reaction Time 5 - 20 minutes (at elevated temperatures)[1][8]5 - 15 minutes (at room temperature)[5][7][9]NODAGA's faster kinetics at milder conditions can lead to higher effective molar activity.
Labeling Efficiency High (>95%), but often requires stringent conditions and higher precursor amounts[3][4]Generally higher (>95%) under milder conditions and with lower precursor amounts[5][6]Higher efficiency with less precursor is advantageous for achieving high specific activity, which is vital for sensitive in vivo imaging.[6]

Experimental Protocols

While specific protocols vary based on the conjugated peptide and the source of ⁶⁸Ga, the general methodologies highlight the key operational differences between DOTA and NODAGA.

General Experimental Workflow

The workflow for preparing a ⁶⁸Ga-radiopharmaceutical involves several key steps, from obtaining the radionuclide to final quality control.

G cluster_workflow Figure 2. General ⁶⁸Ga-Radiolabeling Workflow A Step 1: ⁶⁸Ga Elution (from ⁶⁸Ge/⁶⁸Ga Generator) B Step 2: Eluate Purification/Concentration (e.g., Cation Exchange) A->B Eluate C Step 3: Reaction Mixture Preparation (Add ⁶⁸Ga to buffered precursor) B->C Purified ⁶⁸Ga³⁺ D Step 4: Incubation (Heating for DOTA, Room Temp for NODAGA) C->D pH 3.5-4.5 E Step 5: Purification of Labeled Peptide (e.g., Solid Phase Extraction - SPE) D->E Crude Product F Step 6: Quality Control (HPLC, iTLC, pH, Sterility) E->F Purified Product G Final Product F->G Release

Figure 2. A generalized workflow for ⁶⁸Ga radiolabeling.
Protocol 1: ⁶⁸Ga-Labeling of a DOTA-conjugated Peptide

This protocol is a generalized representation based on common practices.

  • ⁶⁸Ga Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[1] The eluate may be purified and concentrated using a cation exchange cartridge.[10]

  • Reaction Preparation: In a reaction vial, add the DOTA-conjugated precursor (typically 10-50 µg) and a suitable buffer (e.g., sodium acetate) to maintain a pH of 3.5-4.0.[3][8]

  • Labeling Reaction: Add the purified ⁶⁸Ga³⁺ eluate to the reaction vial.

  • Incubation: Heat the reaction mixture at 85–95°C for 8–15 minutes.[1][3]

  • Purification: After cooling, the labeled peptide is typically purified using a C18 solid-phase extraction (SPE) cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.[10]

  • Quality Control: Analyze the final product for radiochemical purity using radio-HPLC and/or radio-iTLC.[1][11] The final formulation is passed through a sterile filter before use.

Protocol 2: ⁶⁸Ga-Labeling of a NODAGA-conjugated Peptide

This protocol highlights the milder conditions typically required for NODAGA.

  • ⁶⁸Ga Elution: The process is identical to the DOTA protocol.

  • Reaction Preparation: In a reaction vial, add the NODAGA-conjugated precursor (typically 5-20 µg) and a suitable buffer (e.g., sodium acetate) to achieve a final reaction pH of 3.5-4.5.[7][9]

  • Labeling Reaction: Add the purified ⁶⁸Ga³⁺ eluate to the vial.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 5–10 minutes.[6]

  • Purification: An SPE purification step is often employed, similar to the DOTA protocol, to ensure high purity.

  • Quality Control: Perform quality control using radio-HPLC and/or radio-iTLC to confirm radiochemical purity (>95%).[9]

In Vitro and In Vivo Performance

Beyond the synthesis, the stability and pharmacokinetic profile of the final radiopharmaceutical are critical for successful imaging.

Table 2: Comparison of Performance Characteristics

Parameter⁶⁸Ga-DOTA Conjugates⁶⁸Ga-NODAGA ConjugatesKey Considerations
In Vitro Stability Highly stable in human serum and against metal ion challenge.[6]Generally exhibit high stability, comparable to DOTA complexes.[6]High stability is crucial to prevent the release of free ⁶⁸Ga in vivo, which would increase background noise and non-specific radiation dose.
Molar Activity High molar activities are achievable, though may require more precursor.[3]Potentially higher molar activities due to efficient labeling with lower precursor amounts.[6]High molar activity is essential for targeting receptors that are expressed at low densities.
In Vivo Biodistribution Well-established pharmacokinetic profiles. Can sometimes lead to higher uptake in organs like the liver and spleen.[6][12]Can influence the pharmacokinetic profile. Some studies show lower non-target organ uptake (e.g., liver) and faster clearance.[6][13][14]The choice of chelator can be used to optimize the biodistribution and improve the target-to-background ratio for a specific targeting molecule.
Clinical Performance ⁶⁸Ga-DOTATATE is a clinically approved and widely used agent for neuroendocrine tumor (NET) imaging.[2][12]⁶⁸Ga-NODAGA-JR11 (an SSTR antagonist) has shown superior sensitivity and higher target-to-background ratios compared to ⁶⁸Ga-DOTATATE (an SSTR agonist) in detecting NETs, particularly liver metastases.[13][15]The improved imaging characteristics of some NODAGA-based agents may lead to better diagnostic accuracy and impact patient management.[13]

A prospective head-to-head comparison demonstrated that ⁶⁸Ga-NODAGA-JR11 detected significantly more liver lesions than ⁶⁸Ga-DOTATATE (673 vs. 584).[13] The target-to-background ratio for these lesions was also significantly higher for the NODAGA-based tracer (6.4 vs. 3.1).[13] This highlights that the chelator, in combination with the targeting vector, can have a profound impact on clinical performance.

Decision Framework: Choosing the Right Chelator

The selection between DOTA and NODAGA is not always straightforward and depends on the specific goals of the radiopharmaceutical development program.

G cluster_decision Figure 3. Chelator Selection Logic Start Start: Develop a ⁶⁸Ga Radiopharmaceutical Thermo Is the targeting biomolecule heat-sensitive? Start->Thermo Kinetics Is rapid, room-temp 'kit-based' formulation a primary goal? Thermo->Kinetics No NODAGA_node Consider NODAGA: - Milder labeling conditions - Faster kinetics - Potential for higher molar activity Thermo->NODAGA_node Yes Established Is leveraging a well- established platform with extensive clinical data preferred? Kinetics->Established No Kinetics->NODAGA_node Yes DOTA_node Consider DOTA: - Robust, well-characterized - Extensive clinical validation Established->DOTA_node Yes Established->NODAGA_node No/Explore Novel Agents

Figure 3. Decision logic for selecting between DOTA and NODAGA.

Conclusion

Both DOTA and NODAGA are highly effective chelators for Gallium-68, but they offer distinct advantages.

  • DOTA remains a gold standard, backed by extensive clinical use and validation, particularly in the form of ⁶⁸Ga-DOTATATE.[2] Its robustness and well-understood behavior make it a reliable choice, especially when leveraging established protocols.

  • NODAGA represents a more advanced option, offering significant practical benefits for radiolabeling. Its ability to form stable complexes rapidly at room temperature simplifies the manufacturing process, making it ideal for developing user-friendly, "kit-type" formulations and for use with temperature-sensitive biomolecules.[5][6] Furthermore, clinical data suggests that specific ⁶⁸Ga-NODAGA radiopharmaceuticals can offer superior imaging performance compared to their DOTA-based counterparts, potentially leading to improved diagnostic outcomes.[13][15]

The choice ultimately depends on the specific application. For projects requiring the translation of novel, potentially heat-labile targeting molecules or aiming for the convenience of a kit-based preparation, NODAGA is an exceptionally strong candidate. For applications building on the vast existing clinical data of DOTA-conjugates, DOTA remains a highly relevant and proven chelator.

References

A Head-to-Head Comparison of CuAAC and SPAAC for DOTA-PEG5-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the bioconjugation of DOTA-PEG5-azide is a critical decision that impacts reaction efficiency, biocompatibility, and the integrity of the final conjugate. This guide provides an objective, data-driven comparison to inform the selection of the most appropriate "click chemistry" strategy for your research needs.

The functionalization of biomolecules with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone of radiopharmaceutical development, enabling the stable coordination of diagnostic and therapeutic radionuclides. The use of a polyethylene (B3416737) glycol (PEG) linker, such as in this compound, enhances solubility and pharmacokinetic properties. The terminal azide (B81097) group allows for covalent attachment to a biomolecule of interest via click chemistry. While both CuAAC and SPAAC form a stable triazole linkage, they differ fundamentally in their reaction requirements, kinetics, and suitability for applications involving metal-sensitive chelators like DOTA.

At a Glance: CuAAC vs. SPAAC for this compound Bioconjugation

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Lower, due to copper cytotoxicity. Requires careful selection of ligands and thorough purification.High, copper-free and suitable for in vivo and live-cell applications.[1]
Reaction Kinetics Generally very fast (second-order rate constants typically 10 to 104 M-1s-1).[2]Rate is highly dependent on the cyclooctyne (B158145) used, can be slower than CuAAC (second-order rate constants range from ~0.06 to 1.0 M-1s-1 for common cyclooctynes).[3]
Key Consideration for DOTA High risk of copper catalyst interfering with the DOTA chelation site, potentially inhibiting subsequent radiolabeling. [3][4]Preferred method to preserve the metal-chelating capability of DOTA. [4][5]
Reactants This compound + terminal alkyneThis compound + strained cyclooctyne (e.g., DBCO, BCN)
Side Reactions Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[6]Some cyclooctynes may react with thiols.[7]
Cost Terminal alkynes and copper catalysts are generally less expensive.Strained cyclooctynes are typically more expensive.

Performance Deep Dive: A Quantitative Comparison

While direct kinetic data for the reaction of this compound is not extensively published, we can infer performance from studies on analogous azide-containing molecules and DOTA conjugates.

Reaction Kinetics

CuAAC is known for its rapid reaction rates, often orders of magnitude faster than the uncatalyzed reaction.[2] However, the main advantage of SPAAC lies in its bioorthogonality, proceeding without a cytotoxic copper catalyst.[1] The kinetics of SPAAC are highly dependent on the choice of the strained cyclooctyne.

Table 1: Comparison of Second-Order Rate Constants for CuAAC and Various Cyclooctynes in SPAAC

ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
CuAAC Typical azide + terminal alkyne10 - 10,000[2]
SPAAC Benzyl azide + DBCO~0.6 - 1.0[3]
SPAAC Benzyl azide + DIBO~0.3 - 0.7[3]
SPAAC Benzyl azide + BCN~0.06 - 0.1[3]

Note: Reaction rates are dependent on the specific reactants, solvent, temperature, and for CuAAC, the ligand used.

As the data indicates, the choice of cyclooctyne in SPAAC is critical. Dibenzocyclooctyne (DBCO) derivatives generally offer the fastest kinetics among commonly used cyclooctynes, approaching the lower end of the CuAAC rate spectrum.[3]

The Critical Issue: Copper Interference with DOTA

The most significant drawback of using CuAAC for this compound conjugation is the potential for the copper(I) catalyst to bind to the DOTA chelator.[3][4] This can be problematic for several reasons:

  • Inhibition of Radiolabeling: The copper ion can occupy the DOTA chelate, preventing the subsequent incorporation of the desired radionuclide (e.g., 64Cu, 177Lu, 90Y, 111In).[3][4]

  • Reduced Specific Activity: Even trace amounts of residual copper can compete with the radionuclide, leading to a lower specific activity of the final radiopharmaceutical.[3]

  • Difficult Purification: Removing the copper catalyst completely from the DOTA-conjugate can be challenging.[3]

For these reasons, SPAAC is the overwhelmingly preferred method for the bioconjugation of DOTA-azide derivatives , as it eliminates the risk of copper contamination and ensures the DOTA moiety remains available for efficient radiolabeling.[4][5]

Visualizing the Reactions and Workflows

To further elucidate the differences between CuAAC and SPAAC, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product DOTA_PEG5_Azide DOTA-PEG5-N₃ Triazole DOTA-PEG5-Triazole-R DOTA_PEG5_Azide->Triazole + Alkyne R-C≡CH Alkyne->Triazole + Cu_I Cu(I) Catalyst Ligand Stabilizing Ligand Cu_I->Triazole Catalyzes

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DOTA_PEG5_Azide DOTA-PEG5-N₃ Triazole DOTA-PEG5-Triazole-R DOTA_PEG5_Azide->Triazole + Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole Spontaneous (Strain Release)

SPAAC Reaction Mechanism

Experimental_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow A1 Prepare Alkyne-Biomolecule and this compound A2 Add Cu(I) Catalyst and Ligand A1->A2 A3 Add Reducing Agent (e.g., Sodium Ascorbate) A2->A3 A4 Incubate A3->A4 A5 Purify to Remove Copper and Excess Reagents A4->A5 A6 Radiolabeling A5->A6 B1 Prepare Cyclooctyne-Biomolecule and this compound B2 Mix Reactants B1->B2 B3 Incubate B2->B3 B4 Purify to Remove Excess Reagents B3->B4 B5 Radiolabeling B4->B5

References

A Comparative Guide to the Uptake of DOTA-PEGylated Radiotracers in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of Polyethylene Glycol (PEG) to DOTA-chelated radiotracers is a widely adopted strategy to enhance their pharmacokinetic properties for targeted radionuclide imaging and therapy. This guide provides an objective comparison of the performance of various DOTA-PEGylated radiotracers against their non-PEGylated counterparts and other alternatives, supported by experimental data from preclinical studies.

Impact of PEGylation on Radiotracer Biodistribution and Tumor Uptake

PEGylation, the process of attaching PEG chains to molecules, has been shown to improve the in vivo characteristics of DOTA-conjugated peptides and nanoparticles. Key advantages include prolonged blood circulation time, reduced uptake by the reticuloendothelial system (RES), and potentially increased tumor accumulation.

A study comparing a ⁶⁴Cu-labeled PEGylated RGD peptide (⁶⁴Cu-DOTA-PEG-RGD) with its non-PEGylated form (⁶⁴Cu-DOTA-RGD) in mice with U87MG glioblastoma xenografts demonstrated significantly reduced liver uptake for the PEGylated version.[1][2][3] While the PEGylated tracer showed higher initial renal accumulation, it cleared more rapidly than the non-PEGylated counterpart.[1][2] Notably, PEGylation had a minimal effect on the tumor uptake and clearance of the RGD peptide.

Similarly, a study on HER2-targeting peptides found that the PEGylated version, [¹⁷⁷Lu]DOTA-PEG₄-A9, exhibited significantly greater tumor uptake in SKBR3 xenografts compared to the non-PEGylated [¹⁷⁷Lu]DOTA-A9 at all investigated time points. However, this improved tumor accumulation was accompanied by a twofold increase in kidney uptake at 3 hours post-injection, suggesting slower renal clearance for the PEGylated construct.

The introduction of a PEG linker to a bombesin (B8815690) (BN) analogue, ⁶⁴Cu-DOTA-PEG-BN(7-14), was compared to a control peptide with an alkyl linker, ⁶⁴Cu-DOTA-Aoc-BN(7-14). Biodistribution studies in normal mice showed that both tracers had similar uptake and clearance in most tissues. However, the PEGylated version showed significant uptake in the gastrin-releasing peptide receptor (GRPR)-positive pancreas, which could be blocked by an excess of a competing ligand, demonstrating its target specificity.

Data Summary: PEGylated vs. Non-PEGylated DOTA-Radiotracers
Radiotracer ComparisonAnimal/Tumor ModelKey Findings
⁶⁴Cu-DOTA-PEG-RGD vs. ⁶⁴Cu-DOTA-RGDU87MG glioblastoma xenograftsPEGylated version showed significantly reduced liver uptake and faster renal clearance with minimal impact on tumor uptake.
¹⁷⁷Lu-DOTA-PEG₄-A9 vs. ¹⁷⁷Lu-DOTA-A9SKBR3 breast carcinoma xenograftsPEGylated tracer had significantly higher tumor uptake but also increased kidney retention.
⁶⁴Cu-DOTA-PEG-BN(7-14) vs. ⁶⁴Cu-DOTA-Aoc-BN(7-14)Normal athymic nude miceSimilar tissue uptake and clearance, with the PEGylated version showing specific uptake in the GRPR-positive pancreas.

Influence of Chelator on the Performance of PEGylated Radiotracers

The choice of chelator can also significantly impact the biodistribution and tumor targeting of PEGylated radiotracers. A comparative study of bi-terminally PEGylated A20FMDV2 peptides for imaging integrin αvβ6 evaluated the use of DOTA versus PCTA as the chelator for ⁶⁴Cu.

In mice bearing BxPC-3 pancreatic cancer xenografts, [⁶⁴Cu]Cu-PCTA-(PEG28)₂-A20FMDV2 demonstrated higher tumor uptake at 1 hour post-injection (3.86 ± 0.58 %ID/g) compared to [⁶⁴Cu]Cu-DOTA-(PEG28)₂-A20FMDV2 (2.12 ± 0.83 %ID/g). However, this enhanced tumor accumulation with the PCTA chelator was associated with increased radioactivity in normal organs. Despite the higher initial uptake, the PCTA-conjugated tracer showed faster clearance from the kidneys over 24 hours.

Data Summary: Chelator Comparison for PEGylated Peptides
Radiotracer ComparisonAnimal/Tumor ModelTumor Uptake (1h p.i., %ID/g)Key Findings
[⁶⁴Cu]Cu-PCTA-(PEG28)₂-A20FMDV2 vs. [⁶⁴Cu]Cu-DOTA-(PEG28)₂-A20FMDV2BxPC-3 pancreatic xenografts3.86 ± 0.58 vs. 2.12 ± 0.83PCTA resulted in higher tumor uptake but also higher accumulation in normal organs, with faster renal clearance.
CaSki cervical cancer xenografts1.63 ± 0.53 vs. 0.95 ± 0.29Similar trend of higher tumor and normal tissue uptake with PCTA.

In Vitro Cellular Uptake Studies

Cellular uptake assays are crucial for the initial evaluation of radiotracer performance. A study on gold nanoparticles functionalized with ⁶⁸Ga-DOTA-PEG(4)-BBN(7-14) investigated their binding and retention in HT-29 colon carcinoma and DU-145 prostate carcinoma cells. The PEGylated bombesin conjugate demonstrated over 75% retention in prostate tumor cells and over 50% in colon carcinoma cells, indicating strong and specific binding.

Another study evaluated the internalization of ⁶⁴Cu-DOTA-PEG-BN(7-14) into GRPR-positive PC-3 cells, showing a time-dependent increase in internalization, with 21.0% of the tracer being internalized after 4 hours.

Experimental Protocols and Methodologies

In Vivo Biodistribution Studies

A typical experimental workflow for in vivo biodistribution studies involves the following steps:

  • Animal Model: Tumor xenografts are established in immunocompromised mice (e.g., athymic nude mice) by subcutaneously injecting human cancer cells (e.g., U87MG, SKBR3, BxPC-3).

  • Radiotracer Administration: A defined amount of the radiolabeled tracer is injected intravenously into the tumor-bearing mice.

  • Time-Course Analysis: At various time points post-injection (e.g., 1h, 4h, 24h), cohorts of mice are euthanized.

  • Organ Harvesting and Measurement: Major organs and the tumor are excised, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

G In Vivo Biodistribution Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Tumor Xenograft Model Establishment C Intravenous Injection of Radiotracer A->C B Radiolabeling of DOTA-PEG-Tracer B->C D Euthanasia at Predetermined Time Points C->D E Organ and Tumor Harvesting D->E F Gamma Counting of Radioactivity E->F G Calculation of %ID/g F->G H Comparative Data Analysis G->H

In Vivo Biodistribution Experimental Workflow
In Vitro Cell Uptake and Internalization Assays

The workflow for in vitro cell uptake studies generally includes:

  • Cell Culture: Cancer cell lines expressing the target receptor are cultured in appropriate media.

  • Incubation with Radiotracer: A known concentration of the radiolabeled tracer is added to the cells and incubated for various time periods at 37°C.

  • Washing: The cells are washed with cold buffer to remove unbound radiotracer.

  • Cell Lysis and Measurement: The cells are lysed, and the radioactivity associated with the cell lysate is measured to determine total cell uptake.

  • Internalization Assay (Optional): To differentiate between membrane-bound and internalized radioactivity, an acid wash step can be included to strip surface-bound tracer before cell lysis.

G In Vitro Cell Uptake Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Quantification A Cancer Cell Line Culture C Incubation of Cells with Radiotracer A->C B Radiolabeling of DOTA-PEG-Tracer B->C D Washing to Remove Unbound Tracer C->D E Cell Lysis D->E F Gamma Counting of Cell-Associated Radioactivity E->F G Data Analysis (e.g., % uptake) F->G

In Vitro Cellular Uptake Assay Workflow

Conclusion

The studies summarized in this guide highlight the significant impact of PEGylation on the pharmacokinetic profiles of DOTA-conjugated radiotracers. While generally leading to improved tumor-to-background ratios, the specific effects on tumor uptake and organ clearance can vary depending on the targeting vector, the length of the PEG linker, and the choice of chelator. The provided data and experimental workflows offer a valuable resource for researchers in the design and evaluation of novel DOTA-PEGylated radiotracers for cancer imaging and therapy.

References

Safety Operating Guide

Proper Disposal of DOTA-PEG5-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of DOTA-PEG5-azide, a bifunctional linker containing a DOTA chelator, a PEG spacer, and a reactive azide (B81097) group. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Immediate Safety and Handling Precautions

This compound presents multiple hazards that necessitate careful handling. The azide functional group is highly reactive and potentially explosive, while the overall molecule can be harmful if ingested and cause skin and eye irritation.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Nitrile or silver shield gloves are recommended.

  • Eye Protection: Safety glasses or splash goggles must be worn.[2]

  • Lab Coat: A lab coat is mandatory to protect skin and clothing.[2]

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid creating dust or aerosols.

  • Use non-sparking tools and prevent electrostatic discharge.

  • Do not use metal spatulas to handle azides, as this can lead to the formation of shock-sensitive metal azides.

  • Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

  • Keep away from heavy metals and their salts.

Storage of this compound and its Waste

Proper storage is crucial to prevent accidents.

Storage ConditionRecommendation
This compound (Unused) Store in a cool, dry, and well-ventilated place at -20°C, protected from light and moisture. Keep containers tightly sealed.
Waste Containing this compound Collect in a clearly labeled, sealable, and compatible container designated for "Hazardous Waste: Contains Azides". Store waste containers in a designated satellite accumulation area away from incompatible materials like acids.

Step-by-Step Disposal Procedure

The primary and safest method for the disposal of this compound and materials contaminated with it is to treat them as hazardous waste. Under no circumstances should this compound or its solutions be poured down the drain. This can lead to the formation of explosive metal azides in the plumbing.

Step 1: Waste Segregation and Collection

  • Segregate all waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), into a dedicated hazardous waste container.

  • Ensure the waste container is made of a compatible material (e.g., plastic) and is in good condition.

Step 2: Labeling of Hazardous Waste

  • Clearly label the waste container with "Hazardous Waste: Contains this compound".

  • List all chemical constituents of the waste mixture on the label.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Chemical Deactivation (for Dilute Aqueous Solutions)

For dilute aqueous solutions (≤5%) of azide-containing compounds, chemical deactivation may be an option before disposal, but this should only be performed by trained personnel in a controlled laboratory setting. The most common method is treatment with nitrous acid.

Experimental Protocol: Deactivation of Azide with Nitrous Acid This procedure must be performed in a properly functioning chemical fume hood.

  • Preparation: Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Reaction: While stirring, slowly add a freshly prepared 20% aqueous solution of sodium nitrite. Following the addition of sodium nitrite, slowly add a 20% aqueous solution of sulfuric acid. The rate of addition should be controlled to manage the evolution of gas.

  • Monitoring: Continue adding the acid until the solution is acidic to litmus (B1172312) paper. The reaction generates nitrogen oxides, so adequate ventilation is critical.

  • Completion: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

  • Neutralization: After confirming the absence of residual azide (e.g., using a ferric chloride test), neutralize the solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9.

  • Final Disposal: The neutralized solution should be collected as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

Start This compound Waste Decision Dilute Aqueous Solution (<=5%)? Start->Decision Deactivate Chemical Deactivation (Nitrous Acid Treatment) Decision->Deactivate Yes HazardousWaste Collect as Hazardous Waste Decision->HazardousWaste No / Solid Waste Deactivate->HazardousWaste ProfessionalDisposal Dispose via Licensed Professional Service HazardousWaste->ProfessionalDisposal Azide Azide Ion CytC Cytochrome C Oxidase (Complex IV) Azide->CytC Inhibits ETC Electron Transport Chain CytC->ETC Part of ATP ATP Production ETC->ATP Drives CellDeath Cell Death ATP->CellDeath Inhibition leads to

References

Safeguarding Your Research: A Comprehensive Guide to Handling DOTA-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DOTA-PEG5-azide, a valuable tool in bioconjugation and imaging studies. Adherence to these procedures is critical for protecting personnel and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects. The primary hazards associated with the azide (B81097) functional group include the potential for forming explosive compounds, particularly with heavy metals, and toxicity.[1][2][3][4] Therefore, a stringent PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 certifiedProtects against splashes and potential explosions.
Hand Protection Double GlovingInner: Nitrile or NeopreneOuter: Chemical-resistant glovesProvides robust protection against skin absorption.
Body Protection Flame-Resistant Lab CoatFully buttonedProtects skin from spills and splashes.
Respiratory Protection Fume Hood-All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or volatile byproducts.
Foot Protection Closed-toe ShoesLeather or chemical-resistant materialProtects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe management of this compound.

cluster_prep Preparation & Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_storage Store at -20°C Protect from light and moisture prep_weigh Weigh using non-metal spatula (plastic or ceramic) prep_storage->prep_weigh Retrieve prep_dissolve Dissolve in anhydrous solvent (e.g., DMF, DMSO) prep_weigh->prep_dissolve Prepare Solution reaction_setup Set up reaction in fume hood prep_dissolve->reaction_setup Transfer to Reaction reaction_run Perform 'click' chemistry (CuAAC or SPAAC) reaction_setup->reaction_run cleanup_waste Segregate azide-containing waste reaction_run->cleanup_waste Collect Waste cleanup_spill Spill Cleanup: Absorb with inert material cleanup_spill->cleanup_waste cleanup_deactivate Deactivate dilute azide waste (if permitted) cleanup_waste->cleanup_deactivate Optional cleanup_dispose Dispose as hazardous waste cleanup_waste->cleanup_dispose Direct Disposal cleanup_deactivate->cleanup_dispose

Figure 1. Workflow for the safe handling of this compound.
Experimental Protocols

Storage and Preparation:

  • Upon receipt, store this compound at -20°C in a tightly sealed container, protected from light and moisture.

  • When preparing solutions, use anhydrous solvents such as DMF or DMSO to prevent hydrolysis.

  • Always use non-metal (plastic or ceramic) spatulas for weighing and handling the solid compound to avoid the formation of shock-sensitive metal azides.

Spill Management: In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent, non-reactive material.

  • Carefully collect the absorbed material using non-metal tools and place it in a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan: A Critical Final Step

Improper disposal of azide-containing waste can lead to the formation of highly explosive metal azides in plumbing. Therefore, a dedicated waste stream is essential.

Table 2: Disposal Plan for this compound Waste

Waste TypeCollection ProcedureDisposal Method
Solid Waste Collect in a clearly labeled, sealed container.Dispose of as hazardous chemical waste through your institution's environmental health and safety program.
Liquid Waste (Unreacted material, reaction mixtures) Collect in a dedicated, labeled, non-metal, sealed container. Do not mix with acidic waste.Dispose of as hazardous chemical waste. DO NOT pour down the drain.
Contaminated Labware (pipette tips, etc.) Place in a designated, labeled hazardous waste container.Dispose of as hazardous chemical waste.
Dilute Aqueous Waste (<5%) May be chemically deactivated with nitrous acid in a fume hood by trained personnel, following a validated institutional protocol.Following deactivation and neutralization, dispose of according to institutional guidelines.

Experimental Protocol: Deactivation of Dilute Azide Waste

This procedure should only be performed by trained personnel and with prior institutional approval.

  • Setup: In a chemical fume hood, place the dilute azide solution (≤5%) in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Addition of Sodium Nitrite (B80452): While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5g of sodium nitrite for every gram of sodium azide.

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic (test with litmus (B1172312) paper). Crucially, the acid must be added after the nitrite to prevent the formation of toxic and explosive hydrazoic acid (HN₃).

  • Reaction: Stir the mixture for at least one hour to ensure complete destruction of the azide. The evolution of nitrogen oxides will be observed.

  • Verification: Test for the presence of excess nitrite using starch-iodide paper (a blue color indicates completion).

  • Neutralization and Disposal: Neutralize the solution with a dilute base (e.g., NaOH) to a pH between 6 and 9 before final disposal into a hazardous waste container.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DOTA-PEG5-azide
Reactant of Route 2
Reactant of Route 2
DOTA-PEG5-azide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。